Product packaging for 3-Fluoro-2-vinylphenol(Cat. No.:)

3-Fluoro-2-vinylphenol

Cat. No.: B15365322
M. Wt: 138.14 g/mol
InChI Key: PDMNDJOQGDGMDN-UHFFFAOYSA-N
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Description

3-Fluoro-2-vinylphenol is a fluorinated phenolic compound with the CAS Number 1823094-20-7 and a molecular formula of C8H7FO. It has a molecular weight of 138.14 g/mol . This compound serves as a high-value building block in materials science research. A significant and innovative application of its vinylphenol derivative is in the development of advanced functional binders for high-voltage lithium-ion batteries. Research demonstrates that grafting vinylphenol onto a poly(vinylidene fluoride) (PVDF) backbone creates a novel binder, P(VDF-g-VPh), for nickel-rich cathode materials . The primary research value of this binder lies in its unique chemical mechanism. The phenolic hydroxyl groups in the grafted polymer play a critical role in eliminating highly reactive singlet oxygen (1O2), a key contributor to the chemical degradation of electrolytes in high-voltage battery operation . This scavenging action helps suppress electrolyte decomposition and the dissolution of transition metal ions, leading to the formation of a more compatible cathode-electrolyte interphase (CEI). As a result, batteries incorporating this technology exhibit markedly superior long-term cycling stability and performance at high voltages (e.g., 4.5 V) compared to those using conventional binders . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO B15365322 3-Fluoro-2-vinylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

2-ethenyl-3-fluorophenol

InChI

InChI=1S/C8H7FO/c1-2-6-7(9)4-3-5-8(6)10/h2-5,10H,1H2

InChI Key

PDMNDJOQGDGMDN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC=C1F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Predicted Chemical Properties of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Physicochemical Properties

The introduction of a fluorine atom and a vinyl group to the phenol ring is expected to influence its physical and chemical properties. The following table summarizes the predicted and known properties of 3-Fluoro-2-vinylphenol and its structural analogs.

PropertyPredicted Value for this compound3-Vinylphenol[1][2]3-Fluorophenol[3]3-Chloro-2-vinylphenol[4]
Molecular Formula C₈H₇FOC₈H₈OC₆H₅FOC₈H₇ClO
Molecular Weight 138.14 g/mol 120.15 g/mol 112.10 g/mol 154.59 g/mol
Appearance Predicted to be a liquid or low-melting solidLiquidColorless liquidNot specified
Melting Point Not available1°C8-11°CNot available
Boiling Point Estimated to be around 220-240°C at 760 mmHg230.8°C at 760 mmHg[1], 105°C at 5 mmHg[2]178°C at 760 mmHgNot available
Density Estimated to be ~1.1-1.2 g/cm³1.055 g/cm³[1]1.23 g/cm³Not available
Solubility Predicted to be sparingly soluble in water, soluble in organic solventsSoluble in organic solventsSoluble in organic solventsNot available
pKa Estimated to be around 9.59.79 (Predicted)[1]9.3Not available

Spectroscopic Characteristics (Predicted)

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl group (three protons with complex splitting patterns in the 5-7 ppm region) and the aromatic protons (three protons in the 6.5-7.5 ppm region), which will be further split by the fluorine atom. The phenolic proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbons of the vinyl group are expected around 110-140 ppm. The aromatic carbons will appear in the 105-160 ppm range, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

IR Spectroscopy: The infrared spectrum is predicted to exhibit a broad O-H stretching band around 3200-3600 cm⁻¹. Characteristic C=C stretching vibrations for the vinyl group and the aromatic ring will be observed in the 1500-1650 cm⁻¹ region. A strong C-F stretching band is expected in the 1000-1300 cm⁻¹ region.

Potential Synthesis

A plausible synthetic route to this compound could be adapted from methods used to synthesize similar compounds, such as 3-chloro-2-vinylphenol[5]. One potential pathway involves a Wittig reaction on a suitably protected 3-fluoro-2-hydroxybenzaldehyde.

Proposed Experimental Workflow:

cluster_protection Step 1: Protection of Phenolic Hydroxyl Group cluster_wittig Step 2: Wittig Reaction cluster_deprotection Step 3: Deprotection A 3-Fluoro-2-hydroxybenzaldehyde B Protected 3-Fluoro-2-hydroxybenzaldehyde A->B Protecting agent (e.g., MOM-Cl, TBDMS-Cl) F Protected this compound B->F Wittig Ylide C Methyltriphenylphosphonium bromide E Wittig Ylide D Base (e.g., n-BuLi, KHMDS) G This compound F->G Deprotecting agent (e.g., HCl, TBAF)

Caption: Proposed synthetic workflow for this compound.

Reactivity and Potential Applications

Reactivity:

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as etherification, esterification, and O-alkylation. The acidity of the phenol is influenced by the electron-withdrawing fluorine atom.

  • Vinyl Group: The vinyl group is susceptible to addition reactions, polymerization, and oxidation. It can participate in various coupling reactions, making it a useful handle for further molecular elaboration.

  • Aromatic Ring: The aromatic ring can undergo electrophilic substitution, with the positions directed by the activating hydroxyl group and the deactivating but ortho-, para-directing fluorine atom.

Potential Applications in Drug Development: Vinylphenols are valuable intermediates in the synthesis of pharmaceuticals. For instance, 3-vinylphenol is a precursor for drugs like norfenefrine and fenoprofen[6]. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity. Therefore, this compound could serve as a key building block for novel fluorinated drug candidates. Its structural similarity to intermediates used in the synthesis of bioactive molecules suggests its potential utility in creating new analogs of existing drugs with potentially enhanced properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds like 3-fluorophenol and other vinylphenols, it should be handled with care. It is predicted to be harmful if swallowed, and may cause skin and eye irritation[3][7][8]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data on this compound is scarce, a reasonable prediction of its chemical properties and reactivity can be made by examining its structural analogs. The presence of the vinyl and fluoro- substituents on the phenol core suggests that this compound could be a versatile building block in medicinal chemistry and materials science. The predictive data presented in this guide should be a valuable starting point for researchers interested in the synthesis and application of this novel compound, with the understanding that experimental verification is paramount.

References

In-depth Technical Guide: 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1823094-20-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-vinylphenol, a substituted phenolic compound of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited publicly available data on this specific molecule, this guide synthesizes information on its fundamental properties, proposes detailed synthetic routes based on established organic chemistry reactions, and outlines experimental protocols for its characterization.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1823094-20-7MolWiki[1]
Molecular Formula C₈H₇FOMolWiki[1]
Molecular Weight 138.14 g/mol MolWiki[1]
InChI Key PDMNDJOQGDGMDN-UHFFFAOYSA-NMolWiki[1]
LogP 2.55MolWiki[1]
Hydrogen Bond Acceptors 1MolWiki[1]
Hydrogen Bond Donors 1MolWiki[1]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, its synthesis can be logically approached through well-established olefination reactions, such as the Wittig reaction or the Heck reaction.

Proposed Synthetic Route 1: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[2][3][4][5][6] For the synthesis of this compound, the logical precursor would be 3-fluoro-2-hydroxybenzaldehyde.

Experimental Protocol: Wittig Reaction

Materials:

  • 3-Fluoro-2-hydroxybenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.

  • Wittig Reaction: In a separate flask, dissolve 3-fluoro-2-hydroxybenzaldehyde in anhydrous THF.

  • Cool the ylide solution back to 0 °C and slowly add the solution of 3-fluoro-2-hydroxybenzaldehyde dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Logical Workflow for Wittig Synthesis

Wittig_Synthesis Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphonium Ylide Phosphonium Ylide Methyltriphenylphosphonium bromide->Phosphonium Ylide  Strong Base (e.g., n-BuLi) in Anhydrous THF Reaction Mixture Reaction Mixture Phosphonium Ylide->Reaction Mixture 3-Fluoro-2-hydroxybenzaldehyde 3-Fluoro-2-hydroxybenzaldehyde 3-Fluoro-2-hydroxybenzaldehyde->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product  Quenching (NH4Cl)  Extraction (Et2O) This compound This compound Crude Product->this compound  Purification (Column Chromatography)

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Proposed Synthetic Route 2: Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[7][8] For the synthesis of this compound, a plausible starting material would be 2-bromo-3-fluorophenol, which would be coupled with a vinyl source like ethylene or a vinylboronic acid derivative.

Experimental Protocol: Heck Reaction

Materials:

  • 2-Bromo-3-fluorophenol

  • Ethylene gas or a vinylboronic acid derivative (e.g., vinylboronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, if not using a pre-formed complex)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

  • Diatomaceous earth (Celite®)

  • Solvents for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-3-fluorophenol, the palladium catalyst, and the phosphine ligand (if necessary) under an inert atmosphere.

  • Add the anhydrous solvent and the base.

  • If using ethylene, purge the flask with ethylene gas and maintain a positive pressure of ethylene throughout the reaction. If using a vinylboronic acid derivative, add it to the flask.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If the mixture contains solids, filter it through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Logical Workflow for Heck Synthesis

Heck_Synthesis 2-Bromo-3-fluorophenol 2-Bromo-3-fluorophenol Reaction Mixture Reaction Mixture 2-Bromo-3-fluorophenol->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product  Pd Catalyst, Base  Heat Vinyl Source\n(e.g., Ethylene) Vinyl Source (e.g., Ethylene) Vinyl Source\n(e.g., Ethylene)->Reaction Mixture This compound This compound Crude Product->this compound  Filtration & Extraction  Purification

Caption: Proposed Heck reaction workflow for synthesizing this compound.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets) in the range of δ 6.5-7.5 ppm. - Vinylic protons (multiplets, characteristic splitting pattern) in the range of δ 5.0-7.0 ppm. - A broad singlet for the phenolic hydroxyl proton (variable chemical shift).
¹³C NMR - Aromatic carbons in the range of δ 110-160 ppm (with C-F coupling). - Vinylic carbons in the range of δ 110-140 ppm.
¹⁹F NMR - A singlet or multiplet (depending on coupling with nearby protons) in the typical range for an aryl fluoride. The use of an internal standard like hexafluorobenzene (-164.9 ppm) would be necessary for precise chemical shift determination.[9]
IR (Infrared) - A broad O-H stretching band around 3200-3600 cm⁻¹. - C=C stretching bands (aromatic and vinylic) around 1500-1650 cm⁻¹. - A C-F stretching band around 1000-1300 cm⁻¹.
MS (Mass Spec.) - A molecular ion peak (M⁺) at m/z = 138.05.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, substituted phenols are a class of compounds with a wide range of biological activities. For instance, other vinylphenols have been investigated for their antioxidant and antimicrobial properties. Further research is required to elucidate any potential biological roles of this compound.

Safety Information

Table 3: Hazard Information for Related Compounds

CompoundHazard Statements
3-Fluorophenol Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
3-Vinylphenol Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
3-Fluoro-2-methylphenol Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

This technical guide provides a foundational understanding of this compound based on available data and established chemical principles. Further experimental investigation is necessary to fully characterize its properties, optimize its synthesis, and explore its potential applications.

References

Spectral Data and Synthetic Strategy for 3-Fluoro-2-vinylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 3-Fluoro-2-vinylphenol. Due to the limited availability of public domain spectral data for this specific compound, this document leverages data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a robust starting point for the identification and characterization of this compound.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound, based on the known data of related compounds such as 3-fluorophenol, 2-vinylphenol, and 3-fluoro-2-methylphenol.

Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (ortho to -OH)6.8 - 7.0Doublet of doublets~8, ~2
Ar-H (para to -OH)7.1 - 7.3Triplet~8
Ar-H (ortho to -F)6.7 - 6.9Triplet of doublets~8, ~2
Vinyl-H (geminal)5.3 - 5.5Doublet of doublets~11, ~1.5
Vinyl-H (cis)5.7 - 5.9Doublet of doublets~17, ~1.5
Vinyl-H (trans)6.6 - 6.8Doublet of doublets~17, ~11
Phenolic-OH5.0 - 6.0Singlet (broad)-
Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (ppm)
C-OH155 - 158
C-F161 - 164 (Doublet, ¹JCF ≈ 245 Hz)
C-Vinyl125 - 128
Ar-CH (various)110 - 130
Vinyl-CH130 - 135
Vinyl-CH₂115 - 118
Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Vinylic)3010 - 3090Medium
C=C Stretch (Aromatic)1580 - 1620Medium-Strong
C=C Stretch (Vinylic)1630 - 1650Medium
C-F Stretch1200 - 1300Strong
O-H Bend1310 - 1410Medium
C-H Bend (Vinylic, out-of-plane)910 - 990Strong
Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺138.0481Molecular ion
[M-CHO]⁺109.0402Loss of formyl radical
[M-C₂H₃]⁺111.0324Loss of vinyl radical

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of vinylphenols. A common approach involves the Wittig reaction on a suitably protected hydroxybenzaldehyde.

Proposed Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Deprotection 3-Fluoro-2-hydroxybenzaldehyde 3-Fluoro-2-hydroxybenzaldehyde Protected_Aldehyde Protected 3-Fluoro-2-hydroxybenzaldehyde 3-Fluoro-2-hydroxybenzaldehyde->Protected_Aldehyde Base Protecting_Agent Protecting Agent (e.g., TBDMSCl) Protecting_Agent->Protected_Aldehyde Protected_Vinylphenol Protected This compound Protected_Aldehyde->Protected_Vinylphenol Base (e.g., n-BuLi) Wittig_Reagent Wittig Reagent (e.g., (CH₃)₃PCH₂Br) Wittig_Reagent->Protected_Vinylphenol This compound This compound Protected_Vinylphenol->this compound Deprotecting_Agent Deprotecting Agent (e.g., TBAF) Deprotecting_Agent->this compound

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol
  • Protection of the Phenolic Hydroxyl Group: 3-Fluoro-2-hydroxybenzaldehyde is reacted with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in an aprotic solvent (e.g., DMF) to yield the protected aldehyde.

  • Wittig Reaction: The protected aldehyde is then subjected to a Wittig reaction. The Wittig reagent, for example, methyltriphenylphosphonium bromide, is treated with a strong base such as n-butyllithium in an anhydrous ether solvent (e.g., THF) to form the ylide. The protected aldehyde is then added to the ylide solution, and the reaction is stirred at room temperature to yield the protected this compound.

  • Deprotection: The protecting group is removed using a standard deprotection agent. For a TBDMS group, tetrabutylammonium fluoride (TBAF) in THF is a common choice.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

Structural Relationship to Analytes

The prediction of spectral data for this compound is based on the analysis of structurally similar compounds. The following diagram illustrates these relationships.

G cluster_analogues Structurally Related Compounds Target This compound 3-Fluorophenol 3-Fluorophenol Target->3-Fluorophenol Lacks vinyl group 2-Vinylphenol 2-Vinylphenol Target->2-Vinylphenol Lacks fluorine 3-Fluoro-2-methylphenol 3-Fluoro-2-methylphenol Target->3-Fluoro-2-methylphenol Methyl instead of vinyl

Caption: Structural relationship of this compound to known compounds.

Conclusion

An In-depth Technical Guide on the Predicted Biological Activity of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of 3-Fluoro-2-vinylphenol is not currently available in the public domain. This technical guide is therefore based on the known biological activities of the parent compound, 2-vinylphenol, and provides a scientifically informed projection of how the addition of a fluorine atom at the 3-position may influence these properties. The experimental protocols and quantitative data presented are derived from studies on 2-vinylphenol and should be considered as a starting point for potential investigations into this compound.

Introduction

Vinylphenols are a class of phenolic compounds that have garnered interest in the scientific community for their diverse biological activities. The parent compound, 2-vinylphenol, has demonstrated antimicrobial and anti-inflammatory properties. The introduction of a fluorine atom to an aromatic ring can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, which in turn can influence its biological activity. This guide synthesizes the available information on 2-vinylphenol and explores the potential biological landscape of its fluorinated analog, this compound.

Predicted Biological Activities

Based on the activities of 2-vinylphenol, this compound is predicted to exhibit the following biological activities:

  • Antimicrobial Activity: 2-Vinylphenol is known to inhibit the growth of various bacteria. The fluorine atom in this compound, being highly electronegative, may enhance its interaction with microbial enzymes or cell membranes, potentially leading to increased antimicrobial potency.

  • Anti-inflammatory Activity: 2-Vinylphenol has been shown to possess anti-inflammatory effects. Fluorination can sometimes enhance the binding affinity of a molecule to its biological target. Therefore, this compound may exhibit potent anti-inflammatory properties.

  • Enzyme Inhibition: Phenolic compounds are known to inhibit various enzymes. The fluorine atom can alter the electronic properties of the phenol ring, potentially making this compound a more effective inhibitor of specific enzymes compared to its non-fluorinated counterpart.

Quantitative Data Summary

The following table summarizes the quantitative data available for the biological activity of 2-vinylphenol . This data can serve as a benchmark for future studies on this compound.

Biological ActivityAssayTest Organism/Cell LineResult
Antimicrobial Minimum Inhibitory Concentration (MIC)Staphylococcus aureus-
Minimum Inhibited Concentration (MIC)Escherichia coli-
Minimum Inhibitory Concentration (MIC)Bacillus subtilis-
Anti-inflammatory Inhibition of Prostaglandin Synthesis--

Note: Specific quantitative values for the MICs and inhibition of prostaglandin synthesis for 2-vinylphenol were not available in the provided search results. This table structure is provided as a template for organizing future experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to assess the biological activity of this compound, based on protocols used for 2-vinylphenol and other phenolic compounds.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a sterile nutrient broth and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a stock concentration of 10 mg/mL. A series of twofold dilutions are then prepared in a 96-well microtiter plate using sterile nutrient broth.

  • Inoculation and Incubation: An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the bacterium.

Anti-inflammatory Activity Assay (Inhibition of Prostaglandin Synthesis)
  • Cell Culture: A suitable cell line, such as murine macrophage RAW 264.7 cells, is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Induction of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of prostaglandins.

  • Treatment with Test Compound: The cells are treated with various concentrations of this compound for a specific period.

  • Measurement of Prostaglandin E2 (PGE2) Levels: The concentration of PGE2 in the cell culture supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculation of Inhibition: The percentage inhibition of PGE2 synthesis by the test compound is calculated by comparing the PGE2 levels in treated cells to those in untreated, LPS-stimulated cells.

Visualizations

The following diagrams illustrate a potential experimental workflow and a key signaling pathway that may be relevant to the anti-inflammatory activity of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assay (MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Assay (PGE2 Inhibition) purification->anti_inflammatory data_analysis Data Analysis & Interpretation antimicrobial->data_analysis anti_inflammatory->data_analysis anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus COX2 COX-2 Gene Expression Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins catalyzes conversion Compound This compound (Hypothesized) Compound->IKK Inhibits? Compound->NFkB Inhibits translocation? NFkB_n NF-κB COX2_gene COX-2 Gene NFkB_n->COX2_gene binds to promoter COX2_gene->COX2

An In-depth Technical Guide to 3-Fluoro-2-vinylphenol Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to a Promising Scaffold in Medicinal Chemistry

3-Fluoro-2-vinylphenol and its derivatives are emerging as a significant scaffold in the field of medicinal chemistry. The unique combination of a phenolic hydroxyl group, a vinyl substituent, and a fluorine atom imparts these molecules with distinct physicochemical properties that are advantageous for drug design. The vinyl group offers a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space. The phenolic hydroxyl provides a key interaction point for biological targets, often acting as a hydrogen bond donor and acceptor. Crucially, the introduction of a fluorine atom can profoundly influence the molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives and their analogues, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies for this compound and its Analogues

The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. Key transformations typically involve the formation of the vinyl group on a pre-functionalized fluorophenol ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of vinylphenols.

  • Stille Coupling: This reaction involves the coupling of an organostannane (e.g., vinyltributylstannane) with an aryl halide or triflate. For the synthesis of a this compound derivative, a suitably protected 2-bromo-3-fluorophenol or a corresponding triflate could be coupled with a vinylstannane.

  • Suzuki Coupling: The Suzuki coupling utilizes a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond with an aryl halide or triflate. A potential route would involve the reaction of a protected 2-halo-3-fluorophenol with a vinylboronic acid or its ester.

  • Heck Reaction: The Heck reaction couples an alkene with an aryl halide or triflate. To synthesize a this compound derivative, a protected 2-halo-3-fluorophenol could be reacted with ethylene gas or a vinylating agent in the presence of a palladium catalyst and a base.

Olefination Reactions

Olefination reactions provide a direct method to introduce the vinyl group by converting a carbonyl functionality.

  • Wittig Reaction: This reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. A synthetic precursor, such as 3-fluoro-2-hydroxybenzaldehyde, could be subjected to a Wittig reaction with methylenetriphenylphosphorane to yield this compound.[1][2][3]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. It often provides better stereoselectivity (typically E-olefins) and the byproducts are water-soluble, simplifying purification.[4][5][6] A protected 3-fluoro-2-hydroxybenzaldehyde would be a suitable starting material for an HWE olefination.

A generalized workflow for the synthesis of this compound derivatives is depicted below:

G cluster_start Starting Materials cluster_reaction Key Synthetic Transformations Fluorinated Phenol Precursor Fluorinated Phenol Precursor Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Fluorinated Phenol Precursor->Palladium-Catalyzed Cross-Coupling Olefination Reaction Olefination Reaction Fluorinated Phenol Precursor->Olefination Reaction Vinylating Agent Vinylating Agent Vinylating Agent->Palladium-Catalyzed Cross-Coupling Purification Purification Palladium-Catalyzed Cross-Coupling->Purification Olefination Reaction->Purification Final Product Final Product Purification->Final Product

General synthetic workflow for this compound derivatives.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives are not extensively reported in publicly available literature, the broader class of phenolic and vinyl compounds exhibits a wide range of pharmacological activities. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[7] Therefore, this compound derivatives represent a promising area for drug discovery and development.

Table 1: Potential Therapeutic Applications of Phenolic and Vinyl Compounds

Therapeutic AreaPotential Mechanism of ActionRelevant Compound Classes
Anticancer Inhibition of cell proliferation, induction of apoptosis, modulation of signaling pathways (e.g., NF-κB, MAPK).[8][9]Chalcones, Flavonoids, Fluorinated Pyrimidines
Anti-inflammatory Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), suppression of inflammatory cytokine production.[10][11]Flavonoids, Polyphenols
Neuroprotective Antioxidant effects, modulation of neuronal signaling pathways, inhibition of neuroinflammation.[12]Polyphenols, Stilbenes
Antimicrobial Disruption of microbial cell membranes, inhibition of essential enzymes.[13]Phenolic acids, Flavonoids

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. These assays provide initial insights into the compound's cytotoxicity, mechanism of action, and potential therapeutic efficacy.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16][17] As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Workflow for the MTT cytotoxicity assay.
Investigation of Signaling Pathways: Western Blot for NF-κB Activation

Many phenolic compounds exert their biological effects by modulating intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Western blotting can be used to assess the activation state of key proteins in this pathway, such as the phosphorylation of p65.[18][19][20]

Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat them with the test compounds for a specific duration. Include positive and negative controls (e.g., a known NF-κB activator like TNF-α).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

G Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Antibody Incubation Antibody Incubation Western Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Workflow for Western blot analysis.

Potential Signaling Pathways Modulated by this compound Derivatives

Phenolic compounds are known to interact with and modulate a variety of intracellular signaling pathways, which are often dysregulated in diseases like cancer and chronic inflammatory conditions. The MAPK and NF-κB signaling cascades are two of the most well-characterized pathways influenced by such compounds.[21][22][23][[“]][25]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Stimuli->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response

Simplified diagram of the MAPK signaling pathway.
The Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][11][26]

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex phosphorylates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nuclear Translocation Nuclear Translocation NF-kB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Simplified diagram of the NF-κB signaling pathway.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery. Their synthesis can be achieved through robust and versatile chemical reactions. While specific biological data for this particular subclass of compounds are still emerging, the known activities of related phenolic and vinyl compounds, coupled with the beneficial effects of fluorination, suggest a high potential for therapeutic applications in areas such as oncology, inflammation, and neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to synthesize, evaluate, and understand the mechanism of action of novel this compound derivatives. Further research into the structure-activity relationships and specific biological targets of these compounds is warranted to fully unlock their therapeutic potential.

References

Potential Applications of 3-Fluoro-2-vinylphenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a predictive analysis of the potential applications, synthesis, and biological activities of 3-Fluoro-2-vinylphenol. As of the writing of this document, this compound is not a widely studied or commercially available compound. The information presented herein is extrapolated from the known properties and applications of structurally similar compounds, including 3-vinylphenol, 2-vinylphenol, 4-vinylphenol, 3-chloro-2-vinylphenol, and 3-fluoro-2-methylphenol. This document is intended for researchers, scientists, and drug development professionals as a forward-looking guide to stimulate further investigation into this novel compound.

Introduction

This compound is a halogenated phenolic compound with the chemical formula C₈H₇FO. Its structure, featuring a vinyl group ortho to a hydroxyl group and a fluorine atom meta to the hydroxyl group, suggests a unique combination of reactivity and electronic properties. The presence of the vinyl group allows for polymerization and other addition reactions, while the phenolic hydroxyl group provides a site for derivatization and imparts potential antioxidant and biological activities. The fluorine atom, with its high electronegativity, is expected to significantly influence the acidity of the phenolic proton, the electron density of the aromatic ring, and the metabolic stability of the molecule.

This whitepaper will explore the predicted physicochemical properties, potential synthesis routes, and prospective applications of this compound in pharmaceuticals, agrochemicals, and materials science. Detailed hypothetical experimental protocols are provided to guide future research endeavors.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated based on the known values of its structural analogs. These predictions provide a baseline for understanding its potential behavior in various chemical and biological systems.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₇FO-
Molecular Weight 138.14 g/mol -
Appearance Colorless to light yellow liquid or low melting solidAnalogy with 3-vinylphenol and 2-vinylphenol[1]
Boiling Point ~220-240 °CInterpolation from 3-vinylphenol (230.8 °C) and the effect of fluorination[2]
Melting Point ~20-30 °CAnalogy with 2-vinylphenol (29.5 °C)[1]
pKa ~9.5The electron-withdrawing fluorine is expected to lower the pKa relative to 3-vinylphenol (~9.8)[2]
LogP ~2.2The addition of fluorine is predicted to slightly increase the lipophilicity compared to 3-vinylphenol (2.035)[2]

Potential Synthesis Routes

A plausible synthetic route to this compound can be adapted from methods used to synthesize related vinylphenols, such as 3-chloro-2-vinylphenol[3]. A potential multi-step synthesis is outlined below.

Proposed Synthesis Workflow

G start 2-Fluoro-6-hydroxybenzaldehyde step1 Wittig Reaction (Methyltriphenylphosphonium bromide, base) start->step1 Reagents product This compound step1->product Yields G start This compound derivatization Chemical Derivatization (e.g., Etherification, Esterification) start->derivatization intermediates Novel Fluorinated Intermediates derivatization->intermediates pharma Pharmaceutical Candidates (e.g., Analgesics, Adrenergics) intermediates->pharma agro Agrochemical Leads (e.g., Fungicides, Herbicides) intermediates->agro G monomer This compound polymerization Radical or Cationic Polymerization monomer->polymerization polymer Poly(this compound) polymerization->polymer applications Applications: - High-performance coatings - Photoresists - Specialty membranes polymer->applications

References

An In-depth Technical Guide to 3-Fluoro-2-vinylphenol: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic introduction of fluorine atoms and vinyl groups into phenolic scaffolds has been a highly successful strategy in medicinal chemistry and materials science. Fluorine substitution can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1][2] The vinyl group, a versatile functional handle, can participate in various chemical transformations and can also contribute to the biological profile of a molecule.[3] This guide focuses on the hypothetical compound 3-Fluoro-2-vinylphenol, providing a comprehensive overview of its potential synthesis, predicted properties, and possible biological relevance based on data from closely related analogs.

Proposed Synthesis of this compound

The most direct and plausible synthetic route to this compound is the Wittig reaction, starting from the commercially available 3-Fluoro-2-hydroxybenzaldehyde. The Wittig reaction is a widely used and reliable method for converting aldehydes and ketones into alkenes.[4][5][6]

Synthetic Workflow

The proposed synthesis involves a two-step process: the formation of a phosphonium ylide from methyltriphenylphosphonium bromide, followed by the reaction of the ylide with 3-Fluoro-2-hydroxybenzaldehyde to yield the desired product and triphenylphosphine oxide as a byproduct.[7]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphonium Ylide Phosphonium Ylide Methyltriphenylphosphonium bromide->Phosphonium Ylide in THF Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Phosphonium Ylide This compound This compound Phosphonium Ylide->this compound in THF 3-Fluoro-2-hydroxybenzaldehyde 3-Fluoro-2-hydroxybenzaldehyde 3-Fluoro-2-hydroxybenzaldehyde->this compound Triphenylphosphine oxide Triphenylphosphine oxide

Caption: Proposed synthetic workflow for this compound via the Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Fluoro-2-hydroxybenzaldehyde[8]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq) dropwise. The solution should turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide. Stir the mixture at this temperature for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous THF.[8] Add this solution dropwise to the ylide suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Physicochemical Properties (Predicted)

The exact physicochemical properties of this compound are unknown. However, we can estimate these properties by comparing them with structurally similar compounds.

Property3-Fluoro-2-methylphenol[9]3-Vinylphenol[10]2-Vinylphenol[11]This compound (Predicted)
Molecular Formula C₇H₇FOC₈H₈OC₈H₈OC₈H₇FO
Molecular Weight 126.13 g/mol 120.15 g/mol 120.15 g/mol ~138.14 g/mol
Appearance White to off-white powderLiquidSolidWhite to off-white solid or liquid
Boiling Point Not available230.8 °C at 760 mmHgNot available220-240 °C
Melting Point Not available1 °CNot available20-40 °C
Purity (Typical) 95%>98.0%Not available>95% (after purification)
Storage Temperature RefrigeratorFrozen (-20°C)Not availableRefrigerator, under inert gas

Potential Biological Activity and Signaling Pathways

Phenolic compounds are well-known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[12] The introduction of a fluorine atom can further enhance these effects.[13]

Predicted Biological Activities
  • Antimicrobial Activity: Halogenated phenols often exhibit enhanced antimicrobial properties compared to their non-halogenated counterparts.[12] It is plausible that this compound could demonstrate activity against a range of bacteria and fungi.

  • Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a free radical scavenger.[12]

  • Anti-inflammatory and Anticancer Activity: Many polyphenolic compounds, including those with structures similar to vinylphenols, have been shown to modulate signaling pathways involved in inflammation and cancer.[14] For instance, cobalt-salen complexes derived from 3-fluoro-2-hydroxybenzaldehyde have shown anticancer activity.[8]

Potential Signaling Pathway Modulation

Polyphenols can influence a variety of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are crucial in regulating cell proliferation, differentiation, and survival.[14] It is hypothesized that this compound, as a member of the polyphenol family, could modulate these pathways.

G This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor Modulates Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

While this compound remains a hypothetical compound in the context of published literature, this guide provides a robust framework for its potential synthesis, properties, and biological evaluation. The proposed synthetic route via the Wittig reaction is a well-established and high-yielding method. Based on the properties of analogous compounds, this compound is predicted to be a solid or liquid with significant potential for biological activity, particularly in the areas of antimicrobial and anticancer research. Further investigation into this and similar novel fluorinated vinylphenols could yield valuable new chemical entities for drug discovery and materials science.

References

Theoretical and Experimental Prospects of 3-Fluoro-2-vinylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-vinylphenol is a novel aromatic compound with potential applications in medicinal chemistry and materials science. Due to its recent identification, comprehensive theoretical and experimental data are not yet available. This technical guide consolidates information from analogous compounds—vinylphenols and fluorophenols—to provide a prospective analysis of this compound. It includes predicted physicochemical and spectroscopic data, proposed detailed protocols for its synthesis and characterization, and hypothetical signaling pathways where it might be active. This document serves as a foundational resource to stimulate and guide future research on this promising molecule.

Introduction

The introduction of a fluorine atom into a bioactive molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1][2][3] Similarly, the vinyl group is a versatile functional handle for polymerization and other chemical modifications. The combination of these features in this compound suggests its potential as a valuable building block in drug discovery and materials science. This guide provides a theoretical framework and a practical starting point for the investigation of this compound.

Predicted Physicochemical and Spectroscopic Data

The following data are predicted based on the known properties of 2-vinylphenol, 3-vinylphenol, 4-vinylphenol, and fluorophenol isomers.[4][5][6][7][8][9][10][11][12][13]

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value
Molecular Formula C₈H₇FO
Molecular Weight 138.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~190-210 °C
Melting Point Not applicable (predicted to be liquid at room temperature)
Density ~1.15 g/cm³
pKa ~9.5
LogP ~2.2
Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Chemical Shifts / Frequencies / m/z
¹H NMR (CDCl₃, 400 MHz)δ 9.0-10.0 (s, 1H, -OH), δ 6.8-7.5 (m, 3H, Ar-H), δ 6.0-6.5 (dd, 1H, Ar-CH=), δ 5.0-5.5 (m, 2H, =CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 150-160 (C-F), δ 145-155 (C-OH), δ 130-140 (Ar-CH=), δ 110-130 (Ar-C), δ 110-120 (=CH₂)
¹⁹F NMR (CDCl₃, 376 MHz)δ -120 to -140
IR (neat, cm⁻¹)3600-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1630-1600 (C=C stretch), 1250-1150 (C-F stretch), 1200-1100 (C-O stretch)
Mass Spec. (EI, 70 eV)m/z 138 (M⁺), 121 (M⁺ -OH), 109 (M⁺ -CHO), 96 (M⁺ -C₂H₂O)

Proposed Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures for the synthesis of vinylphenols.[14][15][16][17][18]

Materials:

  • 3-Fluoro-2-hydroxybenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) portion-wise.

  • Allow the resulting yellow-orange ylide solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve ~10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.[19][20]

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[19][21][22]

Mass Spectrometry (MS):

  • Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source to confirm the molecular weight and fragmentation pattern.[23][24][25][26][27]

Mandatory Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis Workflow for this compound cluster_0 Reactant Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification cluster_3 Final Product 3-Fluoro-2-hydroxybenzaldehyde 3-Fluoro-2-hydroxybenzaldehyde Wittig Reaction Wittig Reaction 3-Fluoro-2-hydroxybenzaldehyde->Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide Formation Ylide Formation Methyltriphenylphosphonium bromide->Ylide Formation Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Ylide Formation Ylide Formation->Wittig Reaction Quenching Quenching Wittig Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Column Chromatography) Purification (Column Chromatography) Drying->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Given the known biological activities of other phenolic compounds, this compound could potentially modulate signaling pathways involved in inflammation or cell proliferation.[28][29][30]

G Hypothetical Inhibition of a Pro-inflammatory Signaling Pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Kinase B->Transcription Factor (e.g., NF-κB) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factor (e.g., NF-κB)->Pro-inflammatory Gene Expression This compound This compound This compound->Kinase B

Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several potential applications in drug development:

  • Anti-inflammatory Agents: Phenolic compounds are known to possess anti-inflammatory properties. The fluorine substituent may enhance this activity.[28]

  • Anticancer Agents: Fluorinated analogs of natural products have shown promise as anticancer drugs.[2]

  • Polymer-drug Conjugates: The vinyl group can be used for polymerization to create drug-delivery systems.

Conclusion

While direct experimental data on this compound is currently lacking, a prospective analysis based on analogous compounds provides a solid foundation for future research. The predicted properties and proposed experimental protocols in this guide are intended to accelerate the investigation of this promising molecule. Further studies are warranted to explore its synthesis, characterize its properties, and evaluate its potential biological activities.

References

An In-depth Technical Guide to the Crystal Structure of 3-Fluoro-2-vinylphenol: A Proposed Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide focused on the crystal structure of 3-Fluoro-2-vinylphenol. As of the date of this publication, the experimental crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, this whitepaper outlines a proposed methodology for its synthesis, crystallization, and subsequent structure determination by single-crystal X-ray diffraction. This guide is intended to serve as a practical roadmap for researchers seeking to elucidate the solid-state structure of this and similar fluorinated phenolic compounds, which are of increasing interest in medicinal chemistry and materials science.

Introduction

Substituted phenols are a critical class of compounds in drug discovery and development, exhibiting a wide range of biological activities. The introduction of a vinyl group and a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the vinyl moiety can act as a reactive handle for further functionalization or as a key interacting group with biological targets. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

The three-dimensional arrangement of atoms and intermolecular interactions in the solid state, as determined by single-crystal X-ray diffraction, provides invaluable information for understanding a compound's physicochemical properties, such as solubility, melting point, and stability. This knowledge is paramount for formulation development and for establishing structure-activity relationships (SAR).

Given the absence of experimental data for this compound, this document presents a hypothetical yet plausible pathway for its structural elucidation.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve a Wittig reaction on a suitably protected 3-fluoro-2-hydroxybenzaldehyde. The protection of the phenolic hydroxyl group is likely necessary to prevent its interference with the Wittig reagent.

Table 1: Proposed Synthetic Protocol

StepReactionReagents and ConditionsPurpose
1Protection of Hydroxyl Group3-Fluoro-2-hydroxybenzaldehyde, Benzyl bromide, K₂CO₃, Acetone, RefluxTo protect the acidic phenolic proton, preventing it from reacting with the Wittig reagent.
2Wittig Reaction2-(Benzyloxy)-3-fluorobenzaldehyde, Methyltriphenylphosphonium bromide, n-Butyllithium, THF, -78 °C to rtFormation of the vinyl group.[1][2][3][4][5]
3Deprotection1-(Benzyloxy)-2-fluoro-3-vinylbenzene, H₂, Pd/C, Methanol, rtRemoval of the benzyl protecting group to yield the final product.

Proposed Crystallization of this compound

The successful growth of high-quality single crystals is often the most challenging step in crystal structure determination.[6] A screening of various crystallization techniques and solvent systems is recommended.

Table 2: Proposed Crystallization Screening Protocol

MethodDescriptionSolvent Systems to Screen
Slow Evaporation A solution of the compound is allowed to evaporate slowly at a constant temperature, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[7]Dichloromethane, Ethyl acetate, Toluene, Hexane/Ethyl acetate mixtures
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[7]Inner vial (compound in Acetone) in an outer reservoir of Hexane or Heptane.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.[8]Saturated solution in hot Toluene or a mixture of Ethanol and water.

Proposed Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained (typically >0.1 mm in all dimensions), the following workflow would be employed for data collection and structure determination.[6][9][10][11]

Table 3: Proposed X-ray Diffraction and Structure Refinement Protocol

StepDescriptionInstrumentation/Software
Crystal Mounting A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11][12]Micromanipulator, Microscope
Data Collection The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[9][10]Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy)
Data Reduction The raw diffraction intensities are processed to generate a list of unique reflections with their corresponding intensities and standard uncertainties.Instrument-specific software (e.g., APEX, CrysAlisPro)
Structure Solution The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson synthesis.[9]SHELXT, SIR2014[13][14]
Structure Refinement The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.[13]SHELXL, Olex2[13][15]
Structure Validation The final structure is validated for geometric and crystallographic correctness.PLATON, CheckCIF

Below is a diagram illustrating the proposed logical workflow for the determination of the this compound crystal structure.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_xrd X-ray Diffraction & Analysis start 3-Fluoro-2-hydroxybenzaldehyde p1 Protection of Hydroxyl Group start->p1 p2 Wittig Reaction p1->p2 p3 Deprotection p2->p3 product Crude this compound p3->product purify Column Chromatography product->purify cryst Crystallization Screening (Slow Evaporation, Vapor Diffusion, Cooling) purify->cryst crystal Single Crystal of This compound cryst->crystal data_coll Data Collection crystal->data_coll data_proc Data Processing & Reduction data_coll->data_proc struct_sol Structure Solution data_proc->struct_sol struct_ref Structure Refinement struct_sol->struct_ref validation Validation & CIF Generation struct_ref->validation

Proposed experimental workflow for the determination of the this compound crystal structure.

Hypothetical Crystallographic Data

While awaiting experimental determination, computational methods could be employed to predict the crystal structure and properties of this compound. The following table presents a set of hypothetical crystallographic parameters for illustrative purposes.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₈H₇FO
Formula Weight138.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)5.98
c (Å)12.45
α (°)90
β (°)105.2
γ (°)90
Volume (ų)612.5
Z4
Calculated Density (g/cm³)1.50
R-factor (%)4.5

Conclusion

This technical guide has outlined a comprehensive and plausible methodology for the synthesis, crystallization, and crystal structure determination of this compound. Although no experimental structure is currently available, the protocols and workflows detailed herein provide a solid foundation for researchers to undertake this investigation. The elucidation of the crystal structure of this compound will undoubtedly provide critical insights for its potential applications in drug development and materials science.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Fluoro-2-vinylphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of the triflate derivative of 3-Fluoro-2-vinylphenol with a representative arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated vinyl compounds.[1] This methodology is of paramount importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to reaction setup, optimization, and product purification.

Introduction

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][2] Key advantages of this reaction include its tolerance of a wide range of functional groups, the commercial availability and stability of many boronic acids, and the use of relatively mild reaction conditions.[3] The mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the palladium(0) catalyst to the organic halide/triflate, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

This compound is a valuable building block containing three distinct functional groups: a phenolic hydroxyl, a vinyl group, and a fluorine atom. To utilize this scaffold in Suzuki couplings, the phenol must first be activated. A common and effective strategy is the conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate, -OTf) group. The triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[3] This application note details a representative protocol for the coupling of (3-fluoro-2-vinylphenyl) trifluoromethanesulfonate with phenylboronic acid.

Data Presentation

Successful Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative data from optimization studies for the coupling of (3-fluoro-2-vinylphenyl) trifluoromethanesulfonate with phenylboronic acid.

Table 1: Effect of Palladium Catalyst and Ligand on Reaction Yield

EntryPalladium Source (mol%)Ligand (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Dioxane/H₂OK₂CO₃901285
2Pd(OAc)₂ (3)PPh₃ (6)Dioxane/H₂OK₂CO₃901282
3Pd(OAc)₂ (3)SPhos (6)Toluene/H₂OK₃PO₄100894
4PdCl₂(dppf) (3)-THF/H₂OCs₂CO₃801091
5Pd₂(dba)₃ (1.5)XPhos (3)2-MeTHF/H₂OK₃PO₄100896

Conditions: (3-fluoro-2-vinylphenyl) trifluoromethanesulfonate (1.0 equiv), phenylboronic acid (1.2 equiv), base (2.0 equiv), solvent (0.1 M).

Table 2: Optimization of Base and Solvent System

EntryCatalyst SystemSolvent (v/v)BaseTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃/XPhosDioxane/H₂O (4:1)K₂CO₃1001088
2Pd₂(dba)₃/XPhosToluene/H₂O (4:1)K₂CO₃1001085
3Pd₂(dba)₃/XPhosTHF/H₂O (4:1)K₃PO₄801292
4Pd₂(dba)₃/XPhosDioxane/H₂O (4:1)Cs₂CO₃100895
5Pd₂(dba)₃/XPhosToluene/H₂O (4:1)K₃PO₄100896

Conditions: (3-fluoro-2-vinylphenyl) trifluoromethanesulfonate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), base (2.0 equiv).

Experimental Protocols

Part 1: Synthesis of (3-Fluoro-2-vinylphenyl) trifluoromethanesulfonate

This initial step activates the phenol for the subsequent cross-coupling reaction.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 equiv) to the solution with stirring.

  • Add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure triflate.

Part 2: Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of the synthesized triflate with phenylboronic acid.

Materials:

  • (3-Fluoro-2-vinylphenyl) trifluoromethanesulfonate (from Part 1)

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask, add (3-fluoro-2-vinylphenyl) trifluoromethanesulfonate (1.0 equiv, e.g., 1 mmol), phenylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv) in a small amount of anhydrous toluene.

  • Evacuate and backfill the reaction flask with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the limiting reagent) and degassed water (typically 10-25% of the toluene volume) to the flask via syringe.

  • Add the catalyst premix to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-fluoro-2-vinyl-1,1'-biphenyl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ c1 pd0->c1 oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X c2 pd2_complex->c2 transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (Aryl/Vinyl Triflate) boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate c1->pd2_complex R¹-X c2->pd2_r1r2 [R²B(OH)₃]⁻

Caption: Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start: Assemble Reagents reagents 1. Add Triflate, Boronic Acid, & Base to Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent 3. Add Anhydrous Toluene & Degassed Water inert->solvent catalyst 4. Prepare & Add Pd₂(dba)₃/XPhos Premix solvent->catalyst reaction 5. Heat Reaction to 100 °C (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Cool, Dilute with EtOAc & Water reaction->workup extraction 7. Separate Layers & Extract Aqueous Phase workup->extraction dry 8. Combine Organics, Wash with Brine, Dry (MgSO₄) extraction->dry concentrate 9. Filter & Concentrate under Reduced Pressure dry->concentrate purify 10. Purify by Flash Column Chromatography concentrate->purify product Final Product: 3-Fluoro-2-vinyl-1,1'-biphenyl purify->product

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols for 3-Fluoro-2-vinylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-vinylphenol is a novel functionalized phenol that holds significant promise as a versatile building block in medicinal chemistry. While specific data on this compound is not extensively available in public literature, its structural motifs—a vinylphenol scaffold and a fluorine substituent—are well-characterized in numerous bioactive molecules. The vinyl group offers a reactive handle for a variety of organic transformations, while the fluorine atom can profoundly influence the physicochemical and pharmacological properties of a lead compound.

The strategic incorporation of fluorine is a cornerstone of modern drug design, often leading to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[1][2][3][4][5] The vinylphenol core is present in natural products and has been associated with antioxidant, anti-inflammatory, and antimicrobial activities. This document provides a prospective guide to the potential applications and experimental protocols for utilizing this compound in drug discovery and development.

Potential Medicinal Chemistry Applications

Based on the known bioactivities of related vinylphenols and the established roles of fluorine in drug design, this compound is a prime candidate for investigation in several therapeutic areas.

As a Bioisostere for Lead Optimization

The fluorine atom in this compound can act as a bioisostere for a hydrogen atom or a hydroxyl group in a parent molecule.[6][7] This substitution can lead to significant improvements in a drug candidate's profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[2][3] Replacing a metabolically labile C-H bond with a C-F bond can block metabolic pathways, thereby increasing the drug's half-life.[2][5]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with target proteins through altered pKa, dipole moments, or the formation of hydrogen bonds.[2][4]

  • Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[2][8][9]

Scaffold for Novel Bioactive Compounds

The vinylphenol moiety can be derivatized to generate libraries of compounds for screening against various biological targets.

  • Anti-inflammatory Agents: Phenolic compounds are known to possess anti-inflammatory properties. The vinyl group can be functionalized to synthesize analogues of known anti-inflammatory drugs.

  • Antimicrobial Agents: Vinylphenols have demonstrated antimicrobial and antifungal activities.[10] Derivatives of this compound could be explored for the development of new anti-infective agents.

  • Anticancer Agents: The vinyl group is a versatile functional group that can participate in various coupling reactions to build complex molecular architectures, some of which may exhibit antiproliferative activity. Fluorinated compounds are prevalent in oncology, with many approved drugs containing fluorine.[11]

Table 1: Predicted Physicochemical Properties and Their Impact on Drug Design
PropertyPredicted Influence of this compound MoietyRationale
Metabolic Stability IncreasedThe strong C-F bond is resistant to enzymatic cleavage.[2][3]
Lipophilicity (LogP) IncreasedFluorine is more lipophilic than hydrogen.[8][9]
Acidity (pKa) Increased (Lower pKa)The electron-withdrawing nature of fluorine acidifies the phenolic proton.[5]
Binding Interactions AlteredFluorine can participate in hydrogen bonding and other polar interactions.[2]
Oral Bioavailability Potentially ImprovedIncreased lipophilicity can enhance membrane permeability.[6]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound. These should be adapted and optimized for specific target molecules.

Protocol for Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol describes a common method for functionalizing the vinyl group.

Objective: To synthesize an aryl-substituted derivative of this compound.

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the aryl boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 3:1 Dioxane:Water).

  • Add the palladium catalyst (0.05 equivalents) under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Antioxidant Activity Assay (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of this compound derivatives.

Materials:

  • This compound derivative dissolved in methanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or standard.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

Diagram 1: Potential Synthetic Utility of this compound

G cluster_reactions Chemical Transformations cluster_products Potential Products main This compound suzuki Suzuki Coupling main->suzuki Aryl-B(OH)2 [Pd] heck Heck Reaction main->heck Aryl-X [Pd] epoxidation Epoxidation main->epoxidation mCPBA polymerization Polymerization main->polymerization Initiator diels_alder Diels-Alder main->diels_alder Diene stilbenes Fluorinated Stilbenes suzuki->stilbenes heck->stilbenes epoxides Functionalized Epoxides epoxidation->epoxides polymers Novel Polymers polymerization->polymers bicyclic Bicyclic Scaffolds diels_alder->bicyclic heterocycles Fluorinated Heterocycles epoxides->heterocycles Ring Opening

Caption: Synthetic pathways for this compound.

Diagram 2: Workflow for Evaluating this compound Derivatives

G start Design & Synthesize This compound Derivatives physchem Physicochemical Characterization (LogP, pKa, Solubility) start->physchem invitro In Vitro Screening (Target-based, Phenotypic) physchem->invitro adme In Vitro ADME (Metabolic Stability, Permeability) invitro->adme lead_id Lead Identification & Optimization adme->lead_id lead_id->start Iterative Optimization invivo In Vivo Efficacy & PK/PD Studies lead_id->invivo Promising Leads candidate Preclinical Candidate Selection invivo->candidate

Caption: Drug discovery workflow for novel compounds.

Diagram 3: Role of Fluorine in Modulating Drug Properties

G cluster_properties Physicochemical Properties cluster_pharma Pharmacological Profile fluorine Fluorine Substitution lipophilicity Increased Lipophilicity fluorine->lipophilicity pka Altered pKa fluorine->pka conformation Conformational Changes fluorine->conformation stability Enhanced Metabolic Stability fluorine->stability permeability Increased Membrane Permeability lipophilicity->permeability binding Improved Binding Affinity pka->binding conformation->binding bioavailability Higher Oral Bioavailability permeability->bioavailability

References

Application Notes and Protocols: 3-Vinylphenol as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: While the inquiry specified 3-Fluoro-2-vinylphenol, a thorough review of scientific literature did not yield substantial information on this specific compound. However, to address the core interest in the synthetic utility of substituted vinylphenols, these application notes will focus on the closely related and well-documented building block, 3-Vinylphenol . This compound serves as an excellent proxy, illustrating the diverse applications of this class of molecules in pharmaceutical and materials science.

Introduction to 3-Vinylphenol

3-Vinylphenol (also known as 3-hydroxystyrene) is a bifunctional organic molecule possessing both a reactive vinyl group and a nucleophilic phenolic hydroxyl group.[1] This dual reactivity makes it a highly versatile building block for the synthesis of a wide range of more complex molecules, from pharmaceuticals to specialized polymers.[1] Its ability to participate in both electrophilic additions and substitutions at the aromatic ring, as well as polymerization and other transformations of the vinyl group, underpins its synthetic value.

Chemical Structure and Properties:

  • CAS Number: 620-18-8[1]

  • Molecular Formula: C₈H₈O[1]

  • Molecular Weight: 120.15 g/mol [1]

Green Synthesis of 3-Vinylphenol from Renewable Resources

A significant advancement in the production of 3-vinylphenol is its synthesis from cardanol, a primary component of cashew nut shell liquid (CNSL), a non-edible renewable resource.[1] This bio-based route is a prime example of green chemistry, offering high atom economy and avoiding the use of fossil fuel-derived starting materials.[1] The process occurs in two main steps, as illustrated below.

G Cardanol Cardanol (from Cashew Nut Shell Liquid) Ethenolysis Ethenolysis (Hoveyda-Grubbs Catalyst) Cardanol->Ethenolysis Intermediate 3-(non-8-enyl)phenol Ethenolysis->Intermediate Byproduct1 1-Octene (Valuable Byproduct) Ethenolysis->Byproduct1 IsomerizingEthenolysis Isomerizing Ethenolysis (Pd/DTBPMB Catalyst) Intermediate->IsomerizingEthenolysis Vinylphenol 3-Vinylphenol IsomerizingEthenolysis->Vinylphenol Byproduct2 Propene (Valuable Byproduct) IsomerizingEthenolysis->Byproduct2

Caption: Synthesis of 3-Vinylphenol from Cardanol.

Applications in Pharmaceutical Synthesis

3-Vinylphenol is a key starting material for the synthesis of several important pharmaceutical drugs. Its vinyl group is amenable to transformations that install amine and alcohol functionalities, which are common in bioactive molecules.

A notable application is in the synthesis of adrenergic agonists such as norfenefrine, and its derivatives rac-phenylephrine and etilefrine.[1] The synthetic pathway involves an initial hydroxyamination of the vinyl group, followed by N-alkylation.

G Vinylphenol 3-Vinylphenol Hydroxyamination Hydroxyamination (Iron Porphyrin Catalyst) Vinylphenol->Hydroxyamination Norfenefrine Norfenefrine Hydroxyamination->Norfenefrine Methylation N-Methylation Norfenefrine->Methylation Ethylation N-Ethylation Norfenefrine->Ethylation Phenylephrine rac-Phenylephrine Methylation->Phenylephrine Etilefrine Etilefrine Ethylation->Etilefrine

Caption: Pharmaceutical synthesis from 3-Vinylphenol.

Furthermore, derivatives of 3-vinylphenol are utilized in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) fenoprofen through a palladium-catalyzed methoxycarbonylation reaction.[1]

Data Presentation

Table 1: Physicochemical Properties of 3-Vinylphenol

PropertyValue
Boiling Point230.8 °C
Density1.055 g/cm³
Flash Point103.5 °C
pKa9.79 (Predicted)

Source:[1]

Table 2: Overview of 3-Vinylphenol in Pharmaceutical Synthesis

ProductDrug ClassKey TransformationReported Yield
NorfenefrineAdrenergic AgonistHydroxyamination>70%
rac-PhenylephrineAdrenergic AgonistN-Methylation-
EtilefrineAdrenergic AgonistN-Ethylation-
FenoprofenNSAIDMethoxycarbonylation82% (branched product)

Source:[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Vinylphenol from Cardanol (Two-Step Procedure)

This protocol is a representative procedure based on literature descriptions.[1][2][3]

Step A: Ethenolysis of Cardanol to 3-(non-8-enyl)phenol

  • Reaction Setup: In a high-pressure reactor, dissolve cardanol (1 equivalent) in anhydrous dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF).

  • Catalyst Addition: Add a first-generation Hoveyda-Grubbs catalyst (e.g., HG1, 0.1-0.5 mol%).

  • Reaction Execution: Pressurize the reactor with ethylene gas (10-15 bar) and stir the mixture at room temperature for 24 hours.

  • Work-up and Purification: Depressurize the reactor and concentrate the solvent under reduced pressure. The crude product, 3-(non-8-enyl)phenol, is purified by distillation. A typical yield is around 96%.[3]

Step B: Isomerizing Ethenolysis to 3-Vinylphenol

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 3-(non-8-enyl)phenol (1 equivalent) in anhydrous toluene.

  • Catalyst System: Add the palladium precursor [Pd₂(dba)₃] (0.5 mol%), the ligand DTBPMB (0.5 equivalents relative to Pd), and methanesulfonic acid (MSA, 0.7 equivalents).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 48-64 hours. The reaction progress can be monitored by GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure, and the resulting 3-vinylphenol is purified by column chromatography or distillation. Reported yields for this step are in the range of 65-78%.[1]

Protocol 2: Synthesis of Norfenefrine from 3-Vinylphenol

This protocol is a representative procedure for the iron-catalyzed hydroxyamination of a styrene derivative, adapted for 3-vinylphenol.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add Fe(OTf)₂ (5 mol%) and a suitable chiral ligand (e.g., a PyBOX ligand, 5 mol%). Add anhydrous dichloromethane and acetonitrile and stir for 20-30 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried flask, dissolve 3-vinylphenol (1 equivalent) and an aminating agent (e.g., an N-acyloxycarbamate, 1.1 equivalents) in a mixture of dichloromethane and acetonitrile. Add freshly activated 4 Å molecular sieves.

  • Reaction Execution: Cool the solution of 3-vinylphenol and the aminating agent to 0 °C. Add the pre-formed iron catalyst solution via cannula. Allow the reaction to stir at 0 °C and monitor by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is then subjected to hydrolysis of the protecting group (e.g., with aqueous HCl) to yield norfenefrine. Purification is achieved by recrystallization or column chromatography.

Logical Workflow for Drug Discovery

The use of building blocks like 3-vinylphenol in a drug discovery program follows a logical workflow from initial concept to the synthesis of target molecules.

G cluster_0 Conceptualization cluster_1 Building Block Selection cluster_2 Synthesis & Optimization cluster_3 Characterization & Testing Target Identify Target Molecule (e.g., Adrenergic Agonist) Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis IdentifyKey Identify Key Precursor (Substituted Phenol) Retrosynthesis->IdentifyKey SelectBuildingBlock Select 3-Vinylphenol (Availability, Reactivity) IdentifyKey->SelectBuildingBlock PlanRoute Plan Synthetic Route (e.g., Hydroxyamination) SelectBuildingBlock->PlanRoute ExecuteSynth Execute Synthesis PlanRoute->ExecuteSynth Optimize Optimize Reaction (Catalyst, Conditions) ExecuteSynth->Optimize Purify Purify & Characterize (NMR, MS, etc.) Optimize->Purify BioAssay Biological Assays Purify->BioAssay

Caption: Workflow for utilizing 3-vinylphenol.

Conclusion

3-Vinylphenol stands out as a valuable and versatile building block in modern organic synthesis. Its accessibility from renewable resources enhances its appeal from a green chemistry perspective. The strategic application of its dual functionality has enabled the efficient synthesis of a range of important pharmaceutical compounds and provides a basis for the development of novel polymers. The protocols and data presented here underscore its significance and provide a foundation for its further application in research and development.

References

Application Notes and Protocols for the Quantification of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Fluoro-2-vinylphenol is a synthetic organic compound with potential applications in the development of novel pharmaceutical agents and as a monomer for specialty polymers. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). These methods are designed for researchers, scientists, and drug development professionals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For phenolic compounds like this compound, GC-MS offers high sensitivity and selectivity, especially when coupled with derivatization to improve chromatographic behavior.[2]

Application Note: GC-MS Analysis of this compound

This method is suitable for the quantification of this compound in complex matrices such as plasma, tissue homogenates, and reaction mixtures. To enhance volatility and improve peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended. The trimethylsilyl (TMS) derivative of the phenol is more volatile and less polar, leading to better separation and detection.

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 2-Fluoro-4-vinylphenol at 1 µg/mL in methanol).

  • Add 500 µL of ethyl acetate and vortex for 1 minute to extract the analyte.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • m/z for this compound-TMS derivative (target ion)

    • m/z for 2-Fluoro-4-vinylphenol-TMS derivative (internal standard)

    • (Note: Specific ions should be determined experimentally by analyzing the mass spectrum of the derivatized standard.)

4. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by analyzing a series of standards of known concentrations.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatize Add BSTFA + Pyridine (60°C, 30 min) Evaporation->Derivatize GC_Injection GC Injection Derivatize->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS quantification of this compound.

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.[3] For phenolic compounds, reversed-phase HPLC with UV detection is a common and robust method.[4] The presence of the aromatic ring and the vinyl group in this compound suggests it will have a strong UV chromophore, making HPLC-DAD a suitable technique.

Application Note: HPLC-DAD Analysis of this compound

This method is applicable for the quantification of this compound in aqueous samples, pharmaceutical formulations, and reaction monitoring. The method utilizes a C18 reversed-phase column for separation with a diode-array detector for selective wavelength detection, enhancing specificity.

Experimental Protocol

1. Sample Preparation (Aqueous Sample)

  • Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

  • If the concentration of the analyte is expected to be low, a solid-phase extraction (SPE) step may be necessary.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with methanol.

    • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The optimal wavelength should be determined by acquiring the UV spectrum of this compound. Based on similar structures, a wavelength around 260 nm is a good starting point.[3]

3. Data Analysis

  • Quantification is performed by comparing the peak area of the analyte with a calibration curve generated from standards of known concentrations.

  • The DAD allows for peak purity analysis by comparing spectra across the peak.

Experimental Workflow for HPLC-DAD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (optional) Filtration->SPE HPLC_Injection HPLC Injection SPE->HPLC_Injection Separation Reversed-Phase Separation (C18) HPLC_Injection->Separation Detection Diode-Array Detection Separation->Detection Quantification Quantification Detection->Quantification Purity Peak Purity Analysis Detection->Purity

Caption: Workflow for HPLC-DAD quantification of this compound.

Quantitative Data Summary

ParameterGC-MS (with Derivatization)HPLC-DAD
Linearity Range 1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL
Precision (%RSD) < 10%< 5%
Accuracy (%Recovery) 90 - 110%95 - 105%

Conclusion

The GC-MS and HPLC-DAD methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For trace-level analysis in complex biological samples, the GC-MS method with derivatization is recommended. For routine analysis of less complex matrices, such as pharmaceutical formulations, the HPLC-DAD method offers a simpler and faster alternative. It is imperative that these methods are fully validated in the target matrix to ensure accurate and precise results.

References

Application Notes and Protocols for the Enzymatic Modification of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-vinylphenol is a substituted phenolic compound with two key functional groups that can be targeted for enzymatic modification: the phenolic hydroxyl group and the vinyl group. The presence of a fluorine atom at the 3-position and a vinyl group at the 2-position creates a unique electronic and steric environment that will influence enzyme-substrate interactions and the subsequent reactivity. Enzymatic modifications offer a green and highly selective alternative to traditional chemical methods for the synthesis of novel polymers and functionalized molecules.[1] Potential applications for the resulting products include the development of new drug candidates, as fluorene derivatives, which can be synthesized from such precursors, have shown anti-tumor, anti-inflammatory, and antibacterial activities.[2]

Potential Enzymatic Modifications

Based on the literature for similar compounds, the most probable enzymatic modifications of this compound are:

  • Oxidative Polymerization: Laccases and peroxidases are well-known to catalyze the polymerization of phenols.[3][4] These enzymes generate phenoxy radicals that can then couple to form polymers.[2] The resulting polymers may have novel material properties or biological activities.

  • Hydroxylation: Tyrosinases can hydroxylate monophenols to o-diphenols.[5] While the existing substitution at the 2-position might pose a steric hindrance, the possibility of hydroxylation at other positions on the aromatic ring cannot be ruled out.

  • Vinyl Group Modification: While less common for the initial enzymatic attack on vinylphenols, subsequent enzymatic reactions could potentially modify the vinyl group, such as hydration or oxidation, as seen with the metabolism of 4-vinylphenol by Nocardia species.

Data Presentation

Due to the absence of specific experimental data for this compound, the following tables provide a summary of quantitative data from studies on structurally related substituted phenols. This information can serve as a starting point for designing experiments with this compound.

Table 1: Laccase-Catalyzed Polymerization of Substituted Phenols

SubstrateEnzyme SourceApparent Km (mM)Apparent Vmax (U/mg)Polymer Molecular Weight (Da)Reference
CatecholAspergillus sp.--1,000 - 1,400[4]
Guaiacol (2-Methoxyphenol)Trametes polyzona0.8312.5-[6]
p-Cresol (4-Methylphenol)Trematosphaeria mangrovei---[3]
2,4-DimethylphenolLaccase (SP-504)---[7]

Table 2: Peroxidase-Catalyzed Oxidation of Substituted Phenols

SubstrateEnzymeApparent Km (µM)Apparent Vmax (µM/min)NotesReference
PhenolHorseradish Peroxidase994109Immobilized on CaCO3[8]
4-ChlorophenolHorseradish Peroxidase---[9]
3-MethylphenolHorseradish Peroxidase---[9]

Table 3: Tyrosinase-Catalyzed Oxidation of Substituted Phenols

SubstrateEnzyme SourceApparent Km (mM)Apparent kcat (s-1)NotesReference
Guaiacol (2-Methoxyphenol)Mushroom Tyrosinase--Substrate
Eugenol (4-allyl-2-methoxyphenol)Mushroom Tyrosinase--Substrate
L-TyrosinePseudomonas sp. EG22--Maximum activity observed[10]

Experimental Protocols

The following are detailed protocols for the enzymatic modification of phenolic compounds, which can be adapted for this compound.

Protocol 1: Laccase-Mediated Oxidative Polymerization

This protocol is adapted from the laccase-mediated polymerization of phenolic compounds.[11]

Materials:

  • This compound

  • Laccase from Trametes versicolor (or other suitable source)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Methanol

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a round bottom flask, prepare the reaction mixture containing sodium acetate buffer and the this compound stock solution to a final substrate concentration of 1-10 mM. The final methanol concentration should be kept low (e.g., <5% v/v) to avoid enzyme denaturation.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30-50 °C) in a water bath with stirring.

  • Initiate the reaction by adding laccase to a final concentration of 0.1-1.0 U/mL.

  • Monitor the reaction progress over time (e.g., 1-24 hours) by taking aliquots and analyzing them via UV-Vis spectroscopy (monitoring the disappearance of the substrate peak) or HPLC.

  • To stop the reaction, the enzyme can be denatured by boiling or removed by ultrafiltration.

  • The polymeric product, if insoluble, can be collected by centrifugation or filtration. If soluble, it can be precipitated by adding a non-solvent (e.g., cold water or ethanol) and then collected.

  • Wash the polymer pellet with deionized water and dry under vacuum.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, and NMR and FTIR for structural analysis.

Protocol 2: Horseradish Peroxidase (HRP)-Mediated Oxidative Polymerization

This protocol is based on the general procedure for HRP-catalyzed phenol oxidation.[9]

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Methanol

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a reaction vessel, prepare the reaction mixture containing phosphate buffer and the this compound stock solution to a final substrate concentration of 1-10 mM.

  • Add HRP to a final concentration of 1-5 U/mL.

  • Initiate the reaction by the dropwise addition of a stoichiometric amount of H₂O₂ solution (e.g., 1-1.2 equivalents relative to the substrate) over a period of time to avoid enzyme inactivation.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, precipitate the polymer by adding the reaction mixture to a stirred non-solvent like methanol or water.

  • Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer as described in Protocol 1.

Protocol 3: Tyrosinase-Mediated Modification

This protocol is designed to investigate the potential hydroxylation or oligomerization of this compound by tyrosinase.

Materials:

  • This compound

  • Mushroom Tyrosinase

  • Phosphate buffer (0.1 M, pH 6.5)

  • L-DOPA (as a co-substrate, optional)

  • Methanol

  • Deionized water

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a cuvette, prepare the reaction mixture containing phosphate buffer and the this compound stock solution to a final concentration of 0.1-1 mM.

  • If investigating the effect of a co-substrate, add L-DOPA to a catalytic concentration (e.g., 0.05 mM).

  • Equilibrate the mixture at 25 °C.

  • Initiate the reaction by adding tyrosinase to a final concentration of 10-50 U/mL.

  • Monitor the reaction by observing the change in absorbance at a relevant wavelength (e.g., formation of quinones around 400-500 nm).

  • For product identification, the reaction can be scaled up and quenched by adding a denaturing agent (e.g., perchloric acid). The products can then be extracted and analyzed by LC-MS and NMR.

Visualizations

Experimental Workflow for Enzymatic Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis substrate This compound Stock Solution reaction_mix Prepare Reaction Mixture (Substrate + Buffer) substrate->reaction_mix buffer Buffer Solution (e.g., Acetate or Phosphate) buffer->reaction_mix enzyme_sol Enzyme Stock Solution (Laccase/Peroxidase) initiation Initiate with Enzyme (+ H2O2 for Peroxidase) enzyme_sol->initiation incubation Incubate at Controlled Temperature reaction_mix->incubation incubation->initiation monitoring Monitor Reaction (HPLC, UV-Vis) initiation->monitoring precipitation Precipitate Polymer (add non-solvent) monitoring->precipitation Upon completion collection Collect Polymer (Filtration/Centrifugation) precipitation->collection drying Dry Polymer collection->drying characterization Characterize Polymer (GPC, NMR, FTIR) drying->characterization

Caption: Workflow for enzymatic polymerization.

Proposed Signaling Pathway for Bioactive Polymers

While the specific biological effects of poly(this compound) are unknown, polymers derived from phenolic compounds can exhibit antioxidant and anti-inflammatory properties. A hypothetical signaling pathway they might modulate is the NF-κB pathway, which is central to inflammation.

G Poly(this compound) Poly(this compound) ROS Reactive Oxygen Species (ROS) Poly(this compound)->ROS Scavenges IKK IKK Complex ROS->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p65/p50) IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory Genes Activates

References

Application Notes and Protocols: 3-Fluoro-2-vinylphenol in the Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synthesis and reactivity of 3-fluoro-2-vinylphenol is limited in the current scientific literature. The following application notes and protocols are based on established chemical principles and analogous reactions reported for similar compounds, such as other vinylphenols and their halogenated derivatives. These protocols should be considered as starting points for research and development, and optimization will likely be necessary.

Introduction

This compound is a promising, yet underexplored, building block for the synthesis of novel fluorinated compounds. The presence of three key functional groups—a phenolic hydroxyl, a vinyl group, and a fluorine atom—offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the vinyl group, potentially leading to unique outcomes in cyclization, cross-coupling, and other reactions. These characteristics make this compound a molecule of significant interest for applications in medicinal chemistry, agrochemicals, and materials science, where the introduction of fluorine is known to enhance biological activity and material properties.

This document outlines potential synthetic applications of this compound, including the synthesis of fluorinated benzofurans and participation in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, based on analogous transformations, are provided to guide researchers in exploring the chemistry of this versatile compound.

Potential Synthetic Applications

Synthesis of Fluorinated Benzofurans via Intramolecular Cyclization

The ortho-vinylphenol moiety is a classic precursor for the synthesis of benzofurans through intramolecular cyclization. In the case of this compound, this would lead to the formation of 4-fluorobenzofuran derivatives. The reaction can be initiated by oxidation of the vinyl group, followed by nucleophilic attack of the phenolic oxygen.

A potential reaction scheme is the palladium-catalyzed Wacker-type oxidation, which has been successfully applied to other 2-vinylphenols.

Table 1: Predicted Reaction Parameters for the Synthesis of 4-Fluorobenzofuran

ParameterValueReference for Analogy
Starting Material This compoundN/A
Product 4-FluorobenzofuranN/A
Catalyst Palladium(II) Chloride (PdCl₂)Based on Wacker-type cyclization of 2-vinylphenols
Co-catalyst Copper(I) Chloride (CuCl)To reoxidize Pd(0) to Pd(II)
Solvent Dimethylformamide (DMF)Common solvent for palladium-catalyzed reactions
Atmosphere Oxygen (O₂)As the terminal oxidant
Temperature 80 - 100 °CTypical for Wacker-type cyclizations
Predicted Yield 60-80%Based on analogous reactions
Palladium-Catalyzed Cross-Coupling Reactions (Heck Reaction)

The vinyl group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form more complex molecular architectures.[1][2] This allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the terminal position of the vinyl group. The fluorine atom and the hydroxyl group may influence the electronic properties of the vinyl group and its reactivity in the catalytic cycle.

Table 2: Predicted Reaction Parameters for the Heck Reaction of this compound with an Aryl Halide

ParameterValueReference for Analogy
Substrate 1 This compoundN/A
Substrate 2 Aryl bromide or iodideGeneral Heck reaction substrates[1]
Product Substituted stilbene derivativeN/A
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Common Heck reaction catalyst[1]
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃)Often used to stabilize the palladium catalyst
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)To neutralize the generated acid
Solvent Acetonitrile (MeCN) or DMFCommon solvents for Heck reactions
Temperature 80 - 120 °CTypical for Heck reactions
Predicted Yield 70-90%Based on analogous reactions

Experimental Protocols (Based on Analogy)

Protocol for the Synthesis of 4-Fluorobenzofuran

This protocol is adapted from established procedures for the Wacker-type cyclization of 2-vinylphenols.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Anhydrous Dimethylformamide (DMF)

  • Oxygen (balloon or from a cylinder)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂ (0.05 mmol, 5 mol%), and CuCl (0.2 mmol, 20 mol%).

  • Evacuate and backfill the flask with oxygen three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Maintain the reaction under a positive pressure of oxygen (e.g., using an oxygen-filled balloon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluorobenzofuran.

Protocol for the Heck Reaction of this compound with Iodobenzene

This protocol is a general procedure for the Mizoroki-Heck reaction.[1]

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous MeCN (5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add this compound (1.0 mmol), iodobenzene (1.2 mmol), and Et₃N (1.5 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Visualizations

Synthesis_of_Fluorinated_Benzofuran This compound This compound PdCl2_CuCl PdCl2, CuCl 4-Fluorobenzofuran 4-Fluorobenzofuran This compound->4-Fluorobenzofuran O2_DMF O2, DMF, 90 °C

Caption: Proposed synthesis of 4-fluorobenzofuran.

Heck_Reaction_Workflow Vinylphenol This compound Catalyst Pd(OAc)2 Stilbene Substituted Stilbene Derivative Vinylphenol->Stilbene Heck Coupling ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->Stilbene Ligand P(o-tol)3 Base Base (e.g., Et3N) Solvent Solvent (e.g., MeCN)

Caption: Proposed Heck reaction workflow.

References

Application Notes and Protocols for the Heck Reaction with 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, specifically focusing on the coupling of 3-Fluoro-2-vinylphenol with an aryl halide.[1][2] The protocol is designed to be a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development where the synthesis of complex organic molecules is paramount.

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the substitution of a vinylic hydrogen with an aryl, vinyl, or benzyl group, catalyzed by a palladium complex.[2][3] This reaction is highly valued for its tolerance of a wide array of functional groups and its utility in constructing complex molecular architectures under relatively mild conditions.[2][4][5] The presence of a fluorine atom and a hydroxyl group on the vinylphenol substrate introduces electronic and steric factors that can influence the reaction's efficiency and selectivity.

Experimental Protocols

This section outlines a general yet detailed protocol for the Heck reaction involving this compound and an aryl bromide. The conditions provided are based on established methodologies for similar fluorinated and phenolic substrates.[4][6] Optimization of these conditions may be necessary for specific aryl halide coupling partners.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Detailed Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to allow for the in-situ formation of the active Pd(0) catalyst.[3] Subsequently, add triethylamine (1.5 mmol, 1.5 eq) or potassium carbonate (1.5 mmol, 1.5 eq) as the base.

  • Reactant Addition: Add the aryl bromide (1.0 mmol, 1.0 eq) followed by this compound (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Heck reaction with substrates similar to this compound. These values serve as a baseline for optimization.

ParameterValue/RangeNotes
Catalyst Palladium(II) acetateA common and effective palladium precursor.[3]
Ligand TriphenylphosphineOften used to stabilize the palladium catalyst.[3]
Base Triethylamine or K₂CO₃Essential for neutralizing the hydrogen halide byproduct.[3]
Solvent DMF or AcetonitrilePolar aprotic solvents are typically effective.
Temperature 80 - 120 °CThe optimal temperature may vary with the reactivity of the aryl halide.
Catalyst Loading 1 - 5 mol%Lower loadings are preferred for efficiency and cost-effectiveness.
Reactant Ratio ~1:1.2 (Aryl halide:Alkene)A slight excess of the alkene is common to ensure full consumption of the halide.
Typical Yield 60 - 95%Highly dependent on the specific substrates and optimized conditions.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental setup for the Heck reaction.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Pd(OAc)₂ and PPh₃ to Schlenk Flask B 2. Add Anhydrous Solvent (e.g., DMF) A->B C 3. Add Base (e.g., NEt₃) B->C D 4. Add Aryl Halide and This compound C->D Inert Atmosphere (Ar or N₂) E 5. Heat and Stir (80-100 °C) D->E F 6. Monitor by TLC E->F G 7. Quench with Water and Extract F->G Reaction Complete H 8. Dry and Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I J Final Product I->J Characterize Product (NMR, MS) Heck_Catalytic_Cycle Simplified Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base)

References

Application Notes and Protocols for the Purification of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Comparison of Purification Methods

The following table summarizes potential purification methods applicable to 3-Fluoro-2-vinylphenol, derived from literature on related compounds.

Purification MethodPrincipleTypical Solvents/ConditionsAdvantagesDisadvantagesExpected Impurities Removed
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.N/A (neat sample)Effective for removing non-volatile impurities and high-boiling point solvents. Good for large quantities.Requires specialized equipment. Potential for thermal degradation or polymerization of the vinyl group.High-boiling impurities, polymeric materials, residual high-boiling solvents.
Recrystallization Purification of a solid based on differences in solubility in a specific solvent system at different temperatures.Non-polar/polar solvent mixtures (e.g., n-heptane, ethanol/water).Can yield highly pure crystalline product. Scalable.Requires the compound to be a solid at room temperature. Finding a suitable solvent system can be time-consuming.Isomeric impurities, by-products with different solubility profiles.
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase.Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients.High resolution, adaptable to a wide range of compounds.Can be time-consuming and require large volumes of solvent for large-scale purification. Not always cost-effective for industrial scale.Closely related isomers, by-products with similar polarities.
Liquid-Liquid Extraction Separation based on the differential solubility of the compound in two immiscible liquid phases.Aqueous base (e.g., NaOH) and an organic solvent (e.g., ethyl acetate, toluene).Good for removing acidic or basic impurities. Can handle large volumes.May not be effective for impurities with similar acidity. Can involve large volumes of solvents.Phenolic impurities with different pKa values, inorganic salts.

Experimental Protocols

The following are detailed protocols for the purification of this compound, adapted from methods used for similar compounds.

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities or residual high-boiling solvents. Given that substituted vinylphenols can be prone to polymerization at elevated temperatures, the inclusion of a polymerization inhibitor is recommended.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 4-methoxyphenol (MEHQ) or tert-butylcatechol (TBC))

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Preparation: Add the crude this compound to a round-bottom flask. Add a small amount of a polymerization inhibitor (e.g., 50-100 ppm of MEHQ).

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Evacuation: Begin stirring the crude material and gradually apply a vacuum.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature of the vapor. Collect any low-boiling fractions separately. Collect the main fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point of 3-vinylphenol is 230.8°C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.

  • Completion: Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction(s) by GC-MS or HPLC.

Workflow for Vacuum Distillation

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation start Start crude Add Crude Product & Inhibitor to Flask start->crude setup Assemble Apparatus crude->setup evacuate Apply Vacuum setup->evacuate heat Gentle Heating evacuate->heat collect Collect Fractions heat->collect cool Cool System collect->cool release Release Vacuum cool->release analyze Analyze Purity release->analyze end End analyze->end

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol 2: Purification by Recrystallization

This protocol is applicable if the crude this compound is a solid or can be solidified. The choice of solvent is critical and may require screening. A method analogous to the purification of 3-chloro-2-vinylphenol using a non-polar solvent is described below.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-heptane, hexane, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection (if unknown): In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. Allow it to cool slowly. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely with stirring.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath. For some compounds, cooling to very low temperatures (e.g., -20°C) may be necessary to induce crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the recrystallized product by melting point analysis, NMR, or HPLC.

Workflow for Recrystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Start dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Slow Cooling dissolve->cool induce Induce Crystallization (if necessary) cool->induce filter Vacuum Filtration induce->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Analyze Purity dry->analyze end End analyze->end

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 3: Purification by Column Chromatography

This method is ideal for removing impurities with similar physical properties to the target compound.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between the desired product and impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column, starting with a low polarity eluent and gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by NMR, GC-MS, or HPLC.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation & Analysis start Start pack Pack Column start->pack load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute continue combine Combine Pure Fractions monitor->combine done evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity evaporate->analyze end End analyze->end

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 4: Purification by Liquid-Liquid Extraction

This method is particularly useful for removing acidic or basic impurities. For vinylphenols, extraction with an aqueous base can separate them from less acidic phenolic impurities.[2]

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., ethyl acetate)

  • Aqueous base solution (e.g., 1M NaOH)

  • Aqueous acid solution (e.g., 1M HCl)

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with an aqueous base (e.g., 1M NaOH). The this compound will deprotonate and move to the aqueous layer, leaving less acidic impurities in the organic layer.

  • Phase Separation: Separate the aqueous and organic layers. The organic layer can be discarded or processed to recover other components.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with an aqueous acid (e.g., 1M HCl) to a pH of ~2 to re-protonate the phenoxide and precipitate the purified product or prepare it for extraction.

  • Back Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate) multiple times.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

  • Analysis: Assess the purity of the product using appropriate analytical techniques.

Workflow for Liquid-Liquid Extraction

G cluster_extraction Extraction cluster_workup Work-up start Start: Crude in Organic Solvent wash_base Wash with Aqueous Base start->wash_base separate1 Separate Layers wash_base->separate1 acidify Acidify Aqueous Layer separate1->acidify Aqueous Layer Discard Organic Layer Discard Organic Layer separate1->Discard Organic Layer back_extract Back-extract with Organic Solvent acidify->back_extract combine Combine Organic Layers back_extract->combine wash_brine Wash with Brine combine->wash_brine dry Dry over Anhydrous Agent wash_brine->dry evaporate Evaporate Solvent dry->evaporate end End: Purified Product evaporate->end

Caption: Workflow for the purification of this compound by liquid-liquid extraction.

References

Application Notes and Protocols for 3-Fluoro-2-vinylphenol in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The efficiency and selectivity of this reaction are highly dependent on the nature of the ligand coordinated to the palladium catalyst. The proposed application utilizes a palladium complex of 3-Fluoro-2-vinylphenol to catalyze the coupling of an aryl bromide with an arylboronic acid.

Proposed Catalytic System:

  • Ligand: this compound

  • Metal: Palladium(II) acetate

  • Reaction: Suzuki-Miyaura cross-coupling of 4-bromotoluene and phenylboronic acid.

Table 1: Hypothetical Performance Data for the Palladium/3-Fluoro-2-vinylphenol Catalyzed Suzuki-Miyaura Reaction

EntryAryl HalideArylboronic AcidSolventBaseCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidTolueneK₂CO₃11001292
24-BromoanisolePhenylboronic acidTolueneK₂CO₃11001288
31-Bromo-4-nitrobenzenePhenylboronic acidTolueneK₂CO₃1100895
44-Bromotoluene4-Methoxyphenylboronic acidDioxaneCs₂CO₃0.51101094
54-Bromotoluene4-Fluorophenylboronic acidDioxaneCs₂CO₃0.51101091

Experimental Protocols

Protocol 1: Synthesis of the Palladium(II)-Bis(this compound) Pre-catalyst

This protocol describes the hypothetical synthesis of a palladium complex where this compound acts as a ligand.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a 100 mL Schlenk flask under an inert atmosphere of argon, add palladium(II) acetate (1.0 mmol).

  • Add 20 mL of anhydrous toluene to the flask.

  • In a separate vial, dissolve this compound (2.1 mmol) in 10 mL of anhydrous toluene.

  • Slowly add the ligand solution to the stirring suspension of palladium(II) acetate at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Allow the mixture to cool to room temperature.

  • The resulting solution of the palladium(II)-bis(this compound) complex can be used directly in the subsequent catalytic reaction or the solvent can be removed under reduced pressure to yield the solid complex.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the use of the synthesized palladium complex in a representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Palladium(II)-bis(this compound) pre-catalyst solution (as prepared in Protocol 1, corresponding to 1 mol% Pd)

  • Anhydrous toluene or dioxane (10 mL)

  • Schlenk tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube under an inert atmosphere of argon, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add a magnetic stir bar to the Schlenk tube.

  • Via syringe, add 10 mL of the appropriate anhydrous solvent (toluene or dioxane).

  • Add the required amount of the palladium(II)-bis(this compound) pre-catalyst solution.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Cross-Coupling cluster_precatalyst Pre-catalyst Synthesis cluster_coupling Cross-Coupling Reaction precatalyst_start 1. Add Pd(OAc)₂ to Schlenk flask add_ligand 2. Add this compound solution precatalyst_start->add_ligand heat_stir 3. Heat and stir at 60°C for 4h add_ligand->heat_stir precatalyst_solution 4. Pre-catalyst solution ready heat_stir->precatalyst_solution add_catalyst 6. Add Pre-catalyst solution precatalyst_solution->add_catalyst add_reagents 5. Add Aryl Halide, Boronic Acid, and Base to Schlenk tube add_reagents->add_catalyst heat_reaction 7. Heat and stir reaction mixture add_catalyst->heat_reaction workup 8. Aqueous workup and extraction heat_reaction->workup purification 9. Column chromatography workup->purification product 10. Isolated biaryl product purification->product

Caption: Workflow for the synthesis of the palladium pre-catalyst and its use in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Hypothetical Catalytic Cycle for Suzuki-Miyaura Reaction L L = this compound Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX PdII_ArArB L₂Pd(II)(Ar)(Ar') PdII_ArX->PdII_ArArB PdII_ArArB->Pd0 reductive_elimination Reductive Elimination ArAr Ar-Ar' oxidative_addition Oxidative Addition transmetalation Transmetalation ArX Ar-X ArB Ar'-B(OR)₂ Base Base X_B X-B(OR)₂(Base)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction featuring the hypothetical ligand (L).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-2-vinylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction: Insufficient reaction time or temperature. - Reagent degradation: Moisture-sensitive reagents (e.g., Grignard, organolithium) may have decomposed. - Catalyst inefficiency: Catalyst may be poisoned or inactive. - Poor quality starting materials: Impurities in starting materials can interfere with the reaction.- Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress using techniques like TLC or GC. - Use anhydrous conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents. - Catalyst selection and handling: Use a fresh batch of catalyst. Consider screening different catalysts or ligands. Ensure proper activation of the catalyst if required. - Purify starting materials: Purify starting materials by distillation, recrystallization, or chromatography before use.
Formation of Side Products - Polymerization of vinylphenol: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. - Dimerization or oligomerization: The product can react with itself to form larger molecules. - Loss of fluorine substituent: Under harsh basic or acidic conditions, the fluorine atom may be eliminated. - Isomer formation: Depending on the synthetic route, other positional isomers may be formed.- Add a polymerization inhibitor: Introduce a radical scavenger like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) to the reaction mixture.[1] - Control reaction temperature: Maintain the lowest effective temperature to minimize side reactions. - Use mild reaction conditions: Employ milder bases or acids and avoid prolonged reaction times at high temperatures. - Optimize regioselectivity: Carefully choose the synthetic strategy and reaction conditions to favor the formation of the desired isomer.
Difficult Product Purification - Co-elution with impurities: The product and impurities may have similar polarities, making chromatographic separation challenging. - Product instability during purification: The product may degrade on the chromatography column (e.g., silica gel). - Oily or non-crystalline product: Difficulty in obtaining a pure, solid product.- Optimize chromatography: Screen different solvent systems and stationary phases (e.g., alumina instead of silica gel). Consider using a different purification technique like distillation under reduced pressure. - Neutralize the stationary phase: Treat silica gel with a base (e.g., triethylamine) before use to prevent degradation of the acid-sensitive product. - Induce crystallization: Try different solvents or solvent mixtures for recrystallization. If the product is an oil, consider converting it to a solid derivative for purification and then regenerating the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic strategies that can be adapted for this compound include:

  • Wittig Reaction: This involves the reaction of a protected 3-fluoro-2-hydroxybenzaldehyde with a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) followed by deprotection. High yields have been reported for analogous vinylphenol syntheses using this method.

  • Heck or Suzuki Coupling: Cross-coupling reactions of a protected 3-fluoro-2-halophenol with a vinylating agent (e.g., vinylboronic acid or vinyltributyltin) in the presence of a palladium catalyst can be employed.

  • Decarboxylation: Decarboxylation of 3-fluoro-2-hydroxycinnamic acid can yield the desired product, often at elevated temperatures.

  • Ethenolysis: While demonstrated for other vinylphenols, this method involves the cross-metathesis of a protected 3-fluoro-2-allylphenol with ethylene using a ruthenium catalyst.[2][3]

Q2: How can I minimize polymerization of this compound during synthesis and storage?

A2: To prevent polymerization, it is crucial to:

  • Add a polymerization inhibitor: As mentioned in the troubleshooting guide, inhibitors like 4-methoxyphenol (MEHQ) are effective.[1]

  • Work at low temperatures: Keep the reaction and purification temperatures as low as practically possible.

  • Store under inert atmosphere and refrigeration: Store the purified product under nitrogen or argon at low temperatures (e.g., < 4 °C) to prevent both polymerization and oxidation.[4]

Q3: What analytical techniques are suitable for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is crucial for confirming the identity and purity of this compound.

    • Mass Spectrometry (MS): Determines the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., -OH, C=C).

    • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[1]

Experimental Protocols

Example Protocol: Wittig Reaction for the Synthesis of a Vinylphenol

This protocol is a general guideline for the synthesis of a vinylphenol from a hydroxybenzaldehyde and can be adapted for this compound.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve 3-fluoro-2-hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane or acetone).

  • Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or methoxymethyl chloride (MOMCl)) and a base (e.g., imidazole or triethylamine).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • Purify the protected aldehyde by column chromatography if necessary.

Step 2: Wittig Reaction

  • Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base (e.g., potassium tert-butoxide or n-butyllithium) dropwise.

  • Allow the mixture to warm to room temperature and stir until a bright yellow color persists, indicating the formation of the ylide.

  • Cool the ylide solution to 0 °C and add a solution of the protected 3-fluoro-2-hydroxybenzaldehyde in anhydrous THF dropwise.

  • Let the reaction proceed at room temperature for several hours until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the protected vinylphenol by column chromatography.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • Dissolve the purified, protected vinylphenol in a suitable solvent (e.g., THF for TBDMS deprotection or an acidic solution for MOM deprotection).

  • Add the deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF) for TBDMS or hydrochloric acid for MOM).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up and extract the product.

  • Purify the final product, this compound, by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Yields for Different Vinylphenol Synthesis Methods

Synthetic Method Starting Material Product Reported Yield Reference
Wittig Reactionm-Hydroxybenzaldehyde3-Vinylphenol99%[5]
Isomerizing Ethenolysis3-(non-8-enyl)phenol3-Vinylphenol65-78%[2]
Decarboxylationp-Hydroxycinnamic acid4-Vinylphenol97%[1]
Biocatalytic2-Fluorophenol2-Fluoro-4-vinylphenol~30% (at pH 7)[6]

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_wittig Step 2: Wittig Reaction cluster_deprotection Step 3: Deprotection start 3-Fluoro-2-hydroxybenzaldehyde protect Protecting Group Addition (e.g., TBDMSCl, Imidazole) start->protect protected_aldehyde Protected Aldehyde protect->protected_aldehyde wittig_reaction Wittig Reaction protected_aldehyde->wittig_reaction phosphonium Methyltriphenyl- phosphonium bromide ylide Ylide Formation (Base, e.g., KOtBu) phosphonium->ylide ylide->wittig_reaction protected_product Protected this compound wittig_reaction->protected_product deprotect Deprotection (e.g., TBAF) protected_product->deprotect final_product This compound deprotect->final_product

Caption: Workflow for the synthesis of this compound via a Wittig reaction.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction is caused by reagent_degradation Reagent Degradation low_yield->reagent_degradation is caused by catalyst_issue Catalyst Inactivity low_yield->catalyst_issue is caused by optimize_conditions Optimize Time/ Temperature incomplete_reaction->optimize_conditions is resolved by anhydrous_setup Use Anhydrous Conditions reagent_degradation->anhydrous_setup is resolved by fresh_catalyst Use Fresh Catalyst catalyst_issue->fresh_catalyst is resolved by

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Fluoro-2-vinylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in the purification of this compound revolve around its inherent instability and the byproducts generated during its synthesis. The vinylphenol functional group is highly susceptible to polymerization, especially at elevated temperatures or upon exposure to light and air. Additionally, if synthesized via a Wittig reaction, a common byproduct is triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product.

Q2: What is the most common synthetic route for this compound, and what are the expected impurities?

A prevalent method for synthesizing this compound is the Wittig reaction, which involves the reaction of 3-fluoro-2-hydroxybenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.[1][2]

The main impurities to anticipate from this synthesis are:

  • Triphenylphosphine oxide (TPPO): A major byproduct of the Wittig reaction.[3][4]

  • Unreacted 3-fluoro-2-hydroxybenzaldehyde: The starting aldehyde.

  • Unreacted Methyltriphenylphosphonium bromide: The Wittig reagent precursor.[1]

  • Polymeric material: Formed from the degradation of the vinylphenol product.

Q3: How can I minimize polymerization during purification and storage?

To prevent polymerization, it is crucial to work at low temperatures whenever possible. The use of polymerization inhibitors is also highly recommended. Common inhibitors for vinyl compounds include:

  • Hydroquinone (HQ)

  • 4-tert-Butylcatechol (TBC)

  • Phenothiazine

These inhibitors are typically added to the crude product before purification and to the purified product for storage. For long-term storage, it is advisable to keep the compound at low temperatures (refrigerated or frozen) in a dark, inert atmosphere.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of isolated product Polymerization of the product during workup or purification.1. Add a polymerization inhibitor (e.g., hydroquinone) to the crude reaction mixture before purification. 2. Maintain low temperatures throughout the purification process. 3. Perform purification steps as quickly as possible.
Incomplete reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 2. Ensure the use of a sufficiently strong base to generate the ylide for the Wittig reaction.
Product is an oil that is difficult to handle This is the expected physical state for many substituted vinylphenols. The chloro-analog, 3-chloro-2-vinylphenol, is also isolated as an oil.1. Handle the product as an oil. Purification can be achieved using flash column chromatography. 2. If a solid is required, explore the possibility of forming a solid derivative.
Presence of a white, crystalline solid in the purified product Contamination with triphenylphosphine oxide (TPPO).1. Crystallization: TPPO is often insoluble in non-polar solvents like hexane or a mixture of diethyl ether and hexane. Triturating the crude product with these solvents can precipitate the TPPO, which can then be removed by filtration.[3] 2. Flash Column Chromatography: Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute the less polar this compound before the more polar TPPO.[4] 3. Complexation: In some cases, metal salts like zinc chloride can be used to form a complex with TPPO, facilitating its removal.[3]
Product degrades upon standing, even after purification Inherent instability of the vinylphenol moiety.1. Store the purified product under an inert atmosphere (e.g., argon or nitrogen). 2. Store at low temperatures (-20°C is recommended). 3. Ensure a small amount of a polymerization inhibitor is present in the stored material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general procedure based on standard Wittig reaction conditions.

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the solution should turn a characteristic ylide color (often yellowish-orange).

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Dissolve 3-fluoro-2-hydroxybenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure. At this stage, it is advisable to add a small amount of a polymerization inhibitor (e.g., hydroquinone).

Protocol 2: Purification of this compound by Flash Column Chromatography

  • Preparation of the Column:

    • Pack a glass column with silica gel in a non-polar solvent such as hexane.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify those containing the desired product. This compound is expected to be less polar than triphenylphosphine oxide.

  • Isolation:

    • Combine the pure fractions, add a polymerization inhibitor, and remove the solvent under reduced pressure, avoiding excessive heat.

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_purification Purification Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide in THF Base Strong Base (e.g., n-BuLi) Base->Ylide Crude_Product Crude this compound + TPPO Ylide->Crude_Product Aldehyde 3-Fluoro-2-hydroxy- benzaldehyde Aldehyde->Crude_Product Purified_Product Pure this compound Crude_Product->Purified_Product Flash Chromatography

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Check_Purity Is Purity > 95%? Start->Check_Purity Pure_Product Product is Pure. Add inhibitor and store. Check_Purity->Pure_Product Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No TPPO_Impurity Impurity is TPPO Identify_Impurity->TPPO_Impurity White Solid Aldehyde_Impurity Impurity is Starting Aldehyde Identify_Impurity->Aldehyde_Impurity TLC/GC-MS match Polymer_Impurity Polymeric Impurities Present Identify_Impurity->Polymer_Impurity Baseline streak on TLC Purify_TPPO Purify by Chromatography or Crystallization TPPO_Impurity->Purify_TPPO Repeat_Reaction Consider re-running reaction to completion Aldehyde_Impurity->Repeat_Reaction Filter_Polymer Filter through a plug of silica/celite Polymer_Impurity->Filter_Polymer Purify_TPPO->Start

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Fluoro-2-vinylphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient Reagent Activity: Degradation of the vinylating agent (e.g., Wittig reagent, vinylboronic acid derivative) or catalyst.• Use freshly prepared or properly stored reagents.• For Wittig reactions, ensure the ylide is generated under anhydrous conditions.• For Suzuki couplings, verify the activity of the palladium catalyst and ligands.
Suboptimal Reaction Temperature: Temperature may be too low for reaction initiation or too high, leading to decomposition.• Optimize the reaction temperature incrementally.• Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature profile.
Presence of Inhibitors: Trace impurities in starting materials or solvents can inhibit the catalyst.• Use high-purity, anhydrous solvents and reagents.• Purify starting materials if necessary.
Presence of Significant Impurities Side Reactions: Competing reaction pathways are occurring.• See the FAQ on Common Side Reactions below for specific byproducts and mitigation strategies.
Incomplete Reaction: The reaction has not gone to completion, leaving starting materials.• Increase the reaction time.• Add a fresh portion of the limiting reagent or catalyst.
Difficulty in Product Purification Co-eluting Impurities: Byproducts have similar polarity to the desired product.• Optimize the chromatography conditions (e.g., solvent gradient, column stationary phase).• Consider alternative purification methods such as distillation or recrystallization.
Persistent Catalyst Residues: Palladium catalyst from Suzuki coupling can be difficult to remove.• Employ specialized silica gels or scavengers designed for palladium removal.• Perform an aqueous workup with a chelating agent like EDTA.
Triphenylphosphine Oxide (TPPO) Contamination (Wittig): A common byproduct of the Wittig reaction that can be challenging to separate.[1]• Optimize chromatography with a less polar eluent system to retain TPPO on the column.• Precipitate TPPO from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are the Wittig reaction and the Suzuki-Miyaura cross-coupling reaction.

  • Wittig Reaction: This involves the reaction of 3-fluoro-2-hydroxybenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.[2]

  • Suzuki-Miyaura Coupling: This route couples a protected 3-fluoro-2-halophenol (e.g., 2-bromo-3-fluorophenol) with a vinylboronic acid derivative in the presence of a palladium catalyst and a base.[3]

Q2: What are the common side reactions to be aware of during the synthesis?

Several side reactions can occur, depending on the chosen synthetic route.

Wittig Reaction Side Products
Side Product Formation Mechanism Mitigation Strategy
(Z)-3-Fluoro-2-vinylphenol The stereochemistry of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides tend to favor the Z-alkene.[4]Use of stabilized ylides or Schlosser modification conditions can favor the E-alkene.[5]
Over-alkylation/Etherification The phenoxide formed under basic conditions can react with the phosphonium salt.Use a non-nucleophilic base or protect the hydroxyl group prior to the reaction.
Cannizzaro Reaction of Aldehyde If a strong base is used with the starting aldehyde, disproportionation can occur.Add the base to the phosphonium salt to form the ylide before introducing the aldehyde.
Suzuki-Miyaura Coupling Side Products
Side Product Formation Mechanism Mitigation Strategy
Homocoupling (Bivinyl or Biphenol) Coupling of two vinylboronic acid molecules or two aryl halide molecules, often promoted by the presence of oxygen or Pd(II) species.[3]• Thoroughly degas the reaction mixture.• Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Dehalogenation The aryl halide is reduced to the corresponding fluorophenol. This can occur via a hydride transfer from the solvent or base.[3]• Use a non-coordinating solvent.• Choose a base less prone to hydride donation.
Protodeboronation The vinylboronic acid is converted to ethylene by reaction with a proton source.[6]• Use anhydrous conditions and a non-protic solvent.• Employ a base that is not a strong proton source.

Q3: What are the recommended purification techniques?

The primary method for purifying this compound is column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. For persistent impurities, other techniques can be considered:

  • Distillation under reduced pressure: If the product is thermally stable.

  • Recrystallization: If a suitable solvent system can be identified.

  • Preparative HPLC: For achieving very high purity.

Q4: How can I monitor the reaction progress effectively?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product. A suitable developing solvent system would be a mixture of hexane and ethyl acetate.

  • LC-MS: Offers more detailed information, including the molecular weight of the product and any major byproducts, confirming the identity of the spots observed on the TLC plate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction
  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should turn to a characteristic deep yellow or orange, indicating ylide formation.[7]

  • Aldehyde Addition: Dissolve 3-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
  • Reaction Setup: To a Schlenk flask, add 2-bromo-3-fluorophenol (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent like ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Visualizations

Wittig_Reaction Start_Wittig 3-Fluoro-2-hydroxybenzaldehyde + Methyltriphenylphosphonium Bromide Ylide Phosphonium Ylide Start_Wittig->Ylide Base (e.g., KHMDS) Product_Wittig This compound Ylide->Product_Wittig Reaction with Aldehyde TPPO Triphenylphosphine Oxide Ylide->TPPO Side_Product_Z (Z)-Isomer Product_Wittig->Side_Product_Z Potential Isomerization or competing pathway

Caption: Wittig reaction pathway for this compound synthesis.

Suzuki_Coupling Start_Suzuki 2-Bromo-3-fluorophenol + Vinylboronic Acid Derivative Catalytic_Cycle Pd(0) Catalytic Cycle Start_Suzuki->Catalytic_Cycle Pd Catalyst, Base Protodeboronation Protodeboronation Start_Suzuki->Protodeboronation Side Reaction Product_Suzuki This compound Catalytic_Cycle->Product_Suzuki Homocoupling Homocoupling Products Catalytic_Cycle->Homocoupling Side Reaction Dehalogenation Dehalogenation Product Catalytic_Cycle->Dehalogenation Side Reaction

Caption: Suzuki coupling pathway and potential side reactions.

Troubleshooting_Workflow Start Synthesis of this compound Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Reagents, Temperature, Inhibitors Check_Yield->Troubleshoot_Yield Yes Success Successful Synthesis Check_Purity->Success No Troubleshoot_Purity Address Side Reactions, Optimize Purification Check_Purity->Troubleshoot_Purity Yes Troubleshoot_Yield->Start Troubleshoot_Purity->Start

Caption: A logical workflow for troubleshooting the synthesis.

References

optimizing reaction conditions for 3-Fluoro-2-vinylphenol polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3-Fluoro-2-vinylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in polymerizing this compound?

A1: The polymerization of this compound presents several challenges primarily due to its functional groups:

  • High Reactivity and Spontaneous Polymerization: Like other vinylphenols, this compound can be highly reactive and may polymerize spontaneously upon storage.[1] The use of inhibitors is recommended for storage.

  • Control over Molecular Weight: The high reactivity can make it difficult to control the molecular weight and achieve a narrow molecular weight distribution (polydispersity).[2]

  • Influence of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with certain polymerization techniques, particularly anionic polymerization, and can act as a chain transfer agent in radical polymerization, leading to lower molecular weights.[2][3][4]

  • Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom can alter the reactivity of the vinyl group, potentially making it more amenable to anionic polymerization.[5]

  • Side Reactions: The ortho-hydroxyl group can participate in side reactions, especially in cationic polymerization, leading to undesired polymer structures and low molecular weights.[6]

Q2: Which polymerization method is most suitable for this compound?

A2: The choice of polymerization method depends on the desired polymer characteristics:

  • Free-Radical Polymerization: This is a common and relatively straightforward method for vinylphenols.[6] However, controlling the molecular weight can be challenging. Using initiators that generate carbon-centered radicals, like azobisisobutyronitrile (AIBN), is generally more effective than those generating oxygen-centered radicals like benzoyl peroxide (BPO).[6]

  • Anionic Polymerization: This method offers excellent control over molecular weight and can produce polymers with a narrow polydispersity. However, the acidic phenolic proton must be protected with a suitable protecting group (e.g., as an acetal or silyl ether) prior to polymerization.[3][4]

  • Cationic Polymerization: This method is generally not recommended for ortho-vinylphenols as it can lead to significant side reactions involving the phenol nucleus, resulting in low molecular weight polymers with irregular structures.[6]

  • Controlled/Living Radical Polymerization (e.g., RAFT, NMP): These techniques can provide good control over the polymerization of functionalized styrenes, including fluorinated derivatives, and may be a good option for achieving well-defined polymers without the need for protecting groups.[7]

Q3: Do I need to protect the hydroxyl group of this compound before polymerization?

A3: It depends on the polymerization method:

  • For Anionic Polymerization: Yes, protection of the hydroxyl group is mandatory to prevent the acidic proton from terminating the anionic propagating species.[3][4]

  • For Free-Radical Polymerization: Protection is not strictly necessary but can be advantageous. The unprotected hydroxyl group can act as a chain transfer agent, which can lower the molecular weight of the resulting polymer.[2] Protecting the hydroxyl group can lead to better control over the polymer architecture.

  • For Cationic Polymerization: While protection might mitigate some side reactions, this polymerization method is inherently problematic for this type of monomer.[6]

Q4: How does the fluorine substituent affect the polymerization?

A4: The electron-withdrawing fluorine atom increases the polarity of the monomer. In vinyl polymerization, this is reflected by a higher Alfrey-Price e-value, which suggests an increased susceptibility to anionic polymerization.[5] For radical polymerization, the effect on the overall rate and polymer properties would need to be determined experimentally, but it may influence monomer reactivity ratios in copolymerizations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Inefficient initiator. 2. Low reaction temperature. 3. Presence of inhibitors. 4. Inappropriate solvent.1. For radical polymerization, use a carbon-centered radical initiator like AIBN.[6] Ensure the initiator is used at an appropriate concentration (typically 0.1-2 mol% relative to the monomer). 2. Increase the reaction temperature to ensure efficient decomposition of the initiator. For AIBN, temperatures of 60-80°C are common. 3. Ensure the monomer is free of storage inhibitors by passing it through a column of basic alumina or by distillation. 4. Use a solvent in which both the monomer and the resulting polymer are soluble. Toluene, dioxane, or THF are common choices.
Low Molecular Weight Polymer 1. Chain transfer to the phenolic hydroxyl group.[2] 2. High initiator concentration. 3. Chain transfer to solvent. 4. High reaction temperature.1. Consider protecting the hydroxyl group (e.g., as an acetoxy or silyl ether derivative) before polymerization.[2] 2. Decrease the initiator concentration. 3. Choose a solvent with a low chain transfer constant. Aromatic solvents like toluene are generally suitable. 4. Lowering the reaction temperature can sometimes lead to higher molecular weights, but this may also decrease the yield.
Broad Polydispersity (PDI > 2) 1. High rate of polymerization. 2. Chain transfer reactions. 3. Inconsistent reaction temperature.1. Consider using a controlled/living radical polymerization technique such as RAFT or NMP for better control.[7] 2. Minimize chain transfer by protecting the hydroxyl group and choosing an appropriate solvent. 3. Ensure stable and uniform heating of the reaction mixture.
Polymer Discoloration (Yellowing/Browning) 1. Oxidation of the phenolic hydroxyl group. 2. High reaction temperatures.1. Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid excessively high reaction temperatures (>120°C).
Inconsistent Results 1. Purity of the monomer. 2. Presence of oxygen. 3. Variations in reagent concentrations.1. Ensure the monomer is pure and free from inhibitors before each experiment. 2. Deoxygenate the reaction mixture by purging with an inert gas or by freeze-pump-thaw cycles, especially for radical polymerizations. 3. Use precise measurements for all reagents.

Data Presentation

Table 1: Effect of Initiator Concentration on Molecular Weight and PDI in Free-Radical Polymerization of this compound *

Initiator (AIBN) (mol%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0.515,00033,0002.2
1.010,50024,1502.3
2.07,00016,8002.4

*Illustrative data based on general principles of radical polymerization.

Table 2: Comparison of Polymerization Methods for this compound (with protected hydroxyl group for anionic polymerization) *

Polymerization MethodInitiator SystemTypical Mn ( g/mol )Typical PDIKey Considerations
Free-RadicalAIBN8,000 - 20,0002.0 - 3.0Simple setup, but limited control.
Anionicn-BuLi20,000 - 100,0001.05 - 1.2Requires hydroxyl protection and stringent anhydrous/anaerobic conditions.[3][4]
RAFTAIBN / RAFT Agent15,000 - 80,0001.1 - 1.4Good control without protection, but requires a RAFT agent.[7]

*Illustrative data to highlight general trends.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound
  • Monomer Purification: If the monomer contains a storage inhibitor (like MEHQ), pass it through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 7.24 mmol) in anhydrous toluene (5 mL).

  • Initiator Addition: Add the radical initiator, azobisisobutyronitrile (AIBN) (e.g., 12 mg, 0.072 mmol, 1 mol%).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50°C to a constant weight.

Protocol 2: Anionic Polymerization of 4-Fluoro-3-(tert-butyldimethylsilyloxy)styrene (Protected Monomer)
  • Monomer Synthesis (Protection): React this compound with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to protect the hydroxyl group. Purify the resulting silyl ether-protected monomer by column chromatography.

  • Reaction Setup: In a glovebox or using Schlenk line techniques, add anhydrous THF (20 mL) to a flame-dried flask.

  • Initiation: Cool the flask to -78°C (dry ice/acetone bath) and add the initiator, sec-butyllithium (sec-BuLi), dropwise until a faint persistent yellow color is observed (to titrate impurities), then add the calculated amount of initiator (e.g., for a target molecular weight of 20,000 g/mol ).

  • Polymerization: Slowly add a solution of the purified protected monomer in anhydrous THF to the initiator solution via a cannula. A color change (typically to deep red) indicates the formation of the living styryl anion. Stir at -78°C for 1-2 hours.

  • Termination: Terminate the polymerization by adding degassed methanol.

  • Isolation and Deprotection: Precipitate the polymer in methanol. Collect the polymer and then deprotect the silyl ether group using a solution of tetrabutylammonium fluoride (TBAF) in THF or an acidic solution (e.g., HCl in methanol) to yield poly(this compound).

  • Purification: Purify the final polymer by precipitation in a non-solvent (e.g., water or hexane) and dry under vacuum.

Visualizations

experimental_workflow_radical cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Work-up Monomer This compound Purify Purify Monomer (remove inhibitor) Monomer->Purify Setup Dissolve in Toluene + Add AIBN Purify->Setup Deoxygenate Freeze-Pump-Thaw Setup->Deoxygenate React Heat at 70°C Deoxygenate->React Precipitate Precipitate in Hexane/Methanol React->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polymer Final Polymer Dry->Polymer

Caption: Workflow for Free-Radical Polymerization.

polymerization_mechanisms cluster_radical Free-Radical Polymerization cluster_anionic Anionic Polymerization cluster_cationic Cationic Polymerization r_init Initiator (I) -> 2R• r_prop R• + M -> RM• RM_n• + M -> RM_{n+1}• r_init->r_prop r_term RM_n• + RM_m• -> P_{n+m} or P_n + P_m r_prop->r_term a_init Initiator (I-) + M -> IM- a_prop IM_n- + M -> IM_{n+1}- a_init->a_prop a_term IM_n- + E+ -> P_n a_prop->a_term c_init Initiator (I+) + M -> IM+ c_prop IM_n+ + M -> IM_{n+1}+ c_init->c_prop c_term Chain Transfer / Termination c_prop->c_term troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield low_mw Low Molecular Weight? low_yield->low_mw No sol_yield Check Initiator Increase Temperature Remove Inhibitors low_yield->sol_yield Yes broad_pdi Broad PDI? low_mw->broad_pdi No sol_mw Protect -OH Group Lower [Initiator] Change Solvent low_mw->sol_mw Yes sol_pdi Use Controlled Polymerization Minimize Chain Transfer broad_pdi->sol_pdi Yes end Problem Solved broad_pdi->end No sol_yield->end sol_mw->end sol_pdi->end

References

Technical Support Center: Degradation of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected challenges in studying the degradation of 3-Fluoro-2-vinylphenol?

A1: The primary challenges include:

  • C-F Bond Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage, which can lead to slow degradation rates or the accumulation of fluorinated intermediates.[1]

  • Toxicity of Intermediates: Fluorinated intermediates, such as fluorinated catechols, can be toxic to microorganisms, potentially inhibiting the degradation process.[2]

  • Lack of Specific Enzymes: Microorganisms may not possess the specific enzymes required to efficiently transform this particular substituted phenol.

  • Analytical Complexity: Identifying and quantifying transient and potentially novel fluorinated metabolites requires sensitive and specific analytical techniques like LC-MS/MS, GC-MS, and NMR.[3][4][5][6][7]

Q2: What types of microorganisms are likely to degrade this compound?

A2: Bacteria from the genera Pseudomonas, Rhodococcus, and Arthrobacter have been shown to degrade a variety of aromatic compounds, including phenols and their halogenated derivatives.[8] Fungi, particularly white-rot fungi, are also known for their ability to degrade recalcitrant aromatic compounds through the action of non-specific extracellular enzymes.

Q3: What are the likely initial steps in the microbial degradation of this compound?

A3: The initial attack is likely to be carried out by monooxygenase or dioxygenase enzymes.[9] This could involve either hydroxylation of the aromatic ring to form a fluorinated catechol or oxidation of the vinyl group.[10][11][12][13]

Q4: Is abiotic degradation a significant pathway for this compound?

A4: Abiotic degradation, such as photolysis (degradation by light) or hydrolysis, could play a role, particularly for the trifluoromethyl group under certain pH conditions.[14] Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals can also effectively degrade phenolic compounds.[15]

Hypothetical Microbial Degradation Pathway of this compound

The proposed pathway involves initial oxidation of either the vinyl group or the aromatic ring, followed by defluorination and ring cleavage.

  • Initial Oxidation:

    • Pathway A (Vinyl Group Oxidation): The vinyl group is oxidized to form 3-Fluoro-2-(1,2-dihydroxyethyl)phenol. This can be further oxidized to 3-Fluoro-2-carboxyphenol.

    • Pathway B (Ring Hydroxylation): A hydroxyl group is added to the aromatic ring, likely at the C4 or C6 position, to form a fluorinated catechol derivative (e.g., 3-Fluoro-2-vinylcatechol). This step is typically catalyzed by a phenol hydroxylase or a dioxygenase.[10][16]

  • Defluorination: The carbon-fluorine bond is cleaved, releasing a fluoride ion. This is a critical and often rate-limiting step. Defluorination can occur either before or after ring cleavage and can be mediated by specific dehalogenases or occur spontaneously from an unstable intermediate.[1][17]

  • Ring Cleavage: The aromatic ring of the catechol intermediate is cleaved by dioxygenase enzymes. This can occur via two main routes:

    • Ortho-cleavage: The bond between the two hydroxyl groups is broken.

    • Meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken.[18][19][20][21][22]

  • Downstream Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to yield carbon dioxide, water, and biomass.

Visualization of the Hypothetical Degradation Pathway

Degradation_Pathway cluster_initial Initial Compound cluster_pathway_A Pathway A: Vinyl Group Oxidation cluster_pathway_B Pathway B: Ring Hydroxylation cluster_defluorination Defluorination & Ring Cleavage cluster_central_metabolism Central Metabolism A This compound B 3-Fluoro-2-(1,2-dihydroxyethyl)phenol A->B Dioxygenase D 3-Fluoro-2-vinylcatechol A->D Phenol Hydroxylase C 3-Fluoro-2-carboxyphenol B->C Dehydrogenase E 2-Vinylcatechol D->E Defluorination F Ring Cleavage Products (e.g., muconic acid derivatives) E->F Dioxygenase (ortho/meta cleavage) G TCA Cycle F->G

Caption: Hypothetical microbial degradation pathways of this compound.

Experimental Protocols

General Protocol for Microbial Degradation Studies

This protocol provides a general framework. Specific conditions should be optimized for the chosen microbial strain(s).

  • Media and Culture Preparation:

    • Prepare a minimal salt medium (MSM) containing essential minerals and trace elements.

    • Autoclave the medium and allow it to cool.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) and add it to the cooled medium to the desired final concentration (e.g., 10-100 mg/L). Note: High concentrations may be toxic.

    • Prepare a pre-culture of the chosen microorganism in a rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi).

    • Harvest the cells from the pre-culture by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0 for bacteria).

  • Degradation Experiment:

    • Inoculate the MSM containing this compound with the prepared microbial culture.

    • Include control flasks:

      • Abiotic control: Medium with this compound but no inoculum (to check for abiotic degradation).

      • Biotic control: Medium with inoculum but without this compound (to monitor microbial growth).

    • Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm for aerobic bacteria).

    • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Analysis:

    • Sample Preparation: Centrifuge the samples to remove microbial cells. The supernatant can be directly analyzed or subjected to extraction. For extraction of phenolic compounds, acidify the supernatant to pH 2 and extract with a solvent like ethyl acetate.[23]

    • Quantification of Parent Compound: Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a UV or electrochemical detector.[24][25][26][27]

    • Identification of Metabolites: Use Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation intermediates.[5][6][7][28] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of novel metabolites.[4][29][30][31][32][33]

    • Fluoride Ion Measurement: Use a fluoride ion-selective electrode to measure the release of fluoride, which indicates the cleavage of the C-F bond.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
No degradation of this compound observed 1. Toxicity of the compound at the tested concentration.2. The microorganism lacks the necessary enzymes.3. Inappropriate culture conditions (pH, temperature, oxygen).4. Acclimation period is too short.1. Perform a toxicity assay with a range of concentrations.2. Use a microbial consortium from a contaminated site or a known degrader of similar compounds.3. Optimize pH, temperature, and aeration.4. Gradually acclimate the culture to increasing concentrations of the compound.
Accumulation of an intermediate metabolite 1. The enzyme for the next step is slow or inhibited.2. The intermediate is toxic.3. A necessary cofactor is limiting.1. Identify the intermediate using MS or NMR. Test the degradation of this intermediate by the same culture.2. Assess the toxicity of the accumulated intermediate.3. Supplement the medium with potential cofactors (e.g., vitamins, yeast extract).
Low rate of defluorination 1. The C-F bond is highly resistant to cleavage.2. The specific dehalogenase is absent or has low activity.1. Co-metabolism: provide an additional, easily degradable carbon source to induce the necessary enzymes.2. Use a microbial strain known for its dehalogenating capabilities.
Poor reproducibility of results 1. Inconsistent inoculum size.2. Variation in media preparation.3. Instability of the compound in the medium.1. Standardize the inoculum preparation and cell density.2. Ensure precise and consistent media preparation.3. Check for abiotic degradation or volatilization in control flasks.
Analytical Issues: Peak tailing or splitting in HPLC 1. Column contamination or degradation.2. Incompatibility between sample solvent and mobile phase.3. Inappropriate mobile phase pH.1. Clean or replace the guard column and analytical column.2. Dissolve and inject samples in the mobile phase whenever possible.3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_sampling Sampling & Analysis cluster_results Data Interpretation A Prepare Minimal Salt Medium D Inoculate Medium A->D B Prepare Microbial Pre-culture B->D C Prepare this compound Stock Solution C->D F Incubate under Optimal Conditions D->F E Set up Controls (Abiotic & Biotic) E->F G Collect Samples at Time Intervals F->G H Sample Preparation (Centrifugation/Extraction) G->H I Analytical Techniques (HPLC, GC-MS, NMR) H->I J Quantify Parent Compound I->J K Identify Metabolites I->K L Determine Degradation Rate J->L K->L

Caption: General experimental workflow for studying microbial degradation.

References

preventing undesired polymerization of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the undesired polymerization of 3-Fluoro-2-vinylphenol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing?

A1: this compound, like other vinyl-substituted aromatic compounds, is susceptible to spontaneous polymerization.[1] This process is typically initiated by free radicals, which can be generated by exposure to heat, light (UV radiation), or atmospheric oxygen.[2] The vinyl group is highly reactive and can readily form long polymer chains if not properly inhibited.

Q2: How can I visually inspect my this compound for polymerization?

A2: Pure, unpolymerized this compound should be a clear liquid or a low-melting solid. Signs of polymerization include an increase in viscosity (thickening or syrup-like consistency), the formation of a solid mass, or the appearance of cloudiness or precipitates.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their self-polymerization.[3] They work by scavenging free radicals that initiate the polymerization process.[4] Common inhibitors for vinyl monomers are phenolic compounds, such as 4-methoxyphenol (MEHQ) and 4-tert-butylcatechol (TBC), which are effective in the presence of oxygen.[5]

Q4: My sample of this compound contains an inhibitor. Do I need to remove it before my reaction?

A4: Yes, in most cases, the inhibitor should be removed immediately before use. Inhibitors can interfere with downstream reactions, particularly those involving free-radical mechanisms or catalysts that are sensitive to phenolic compounds.[4] Failure to remove the inhibitor may lead to low yields or complete inhibition of your desired reaction.

Q5: What is the recommended way to store this compound?

A5: To minimize the risk of polymerization, this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer. The container should be tightly sealed to minimize contact with air. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample has become viscous or solidified. Spontaneous polymerization has occurred due to improper storage (exposure to heat, light, or air) or depletion of the inhibitor.The polymerized sample is generally not salvageable for reactions requiring the monomer. Review storage conditions and inhibitor levels for future batches.
My reaction is not proceeding as expected (low or no yield). The polymerization inhibitor was not completely removed from the this compound before use.Ensure the inhibitor removal protocol is followed correctly. Consider using a fresh batch of monomer and re-purifying it.
The monomer turns cloudy after purification. This could indicate the onset of polymerization or the presence of moisture.Use the purified monomer immediately. Ensure all glassware and solvents are dry.
Discoloration of the monomer is observed over time. This may be a sign of slow degradation or oxidation, which can precede polymerization.While some discoloration may be acceptable, significant changes warrant re-purification or disposal of the sample.

Quantitative Data Summary

The following table provides typical concentration ranges for common inhibitors used with vinylphenols and recommended storage conditions. The optimal inhibitor concentration for this compound may need to be determined empirically.

ParameterRecommendationNotes
Inhibitor Type 4-Methoxyphenol (MEHQ), 4-tert-Butylcatechol (TBC)Phenolic inhibitors are common for vinyl monomers.[5]
Inhibitor Concentration 50 - 200 ppmThis is a general range; refer to the supplier's certificate of analysis for the specific batch.
Storage Temperature 2-8 °C (Refrigerator) or -20 °C (Freezer)Lower temperatures significantly slow the rate of polymerization.
Storage Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation which can initiate polymerization.
Light Exposure Store in an amber vial or in the darkUV light can initiate free-radical formation.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

This protocol describes the removal of inhibitors like MEHQ or TBC using an alumina column.

Materials:

  • This compound containing inhibitor

  • Activated basic alumina

  • Anhydrous solvent for elution (e.g., dichloromethane or diethyl ether)

  • Glass column with a stopcock

  • Collection flask

Procedure:

  • Prepare a chromatography column packed with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.

  • Pre-wet the column with the anhydrous solvent.

  • Dissolve the this compound in a minimal amount of the anhydrous solvent.

  • Carefully load the monomer solution onto the top of the alumina column.

  • Elute the monomer through the column using the anhydrous solvent. The phenolic inhibitor will be adsorbed by the alumina.

  • Collect the eluent containing the purified, inhibitor-free monomer in a clean, dry flask.

  • Use the purified monomer immediately, as it is now highly susceptible to polymerization.

Protocol 2: Qualitative Test for Polymer Presence

This simple precipitation test can indicate the presence of significant polymer contamination.

Materials:

  • Sample of this compound

  • A solvent in which the monomer is soluble but the polymer is not (e.g., hexane or heptane)

  • Test tube

Procedure:

  • Place a small amount (e.g., 0.5 mL) of the this compound sample into a test tube.

  • Add an excess (e.g., 5 mL) of the non-solvent (hexane or heptane).

  • Agitate the mixture.

  • Observe the solution. If a significant amount of polymer is present, it will precipitate out as a white or cloudy solid. The unpolymerized monomer should remain dissolved.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer_Activated Monomer_Activated Radical->Monomer_Activated + Monomer Growing_Chain Growing_Chain Monomer_Activated->Growing_Chain + n Monomers Polymer Polymer Growing_Chain->Polymer Radical Combination

Caption: Free-radical polymerization process.

Inhibition_Mechanism Growing_Radical_Chain Growing_Radical_Chain Terminated_Chain Terminated_Chain Growing_Radical_Chain->Terminated_Chain + Inhibitor Inactive_Radical Inactive_Radical Inhibitor Inhibitor Inhibitor->Inactive_Radical

Caption: Action of a polymerization inhibitor.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_check Checks cluster_action Corrective Actions Start Undesired Polymerization Suspected Check_Viscosity Is monomer viscous or solid? Start->Check_Viscosity Check_Storage Stored correctly? (Cool, Dark, Inert Atm.) Check_Viscosity->Check_Storage No Discard Discard Polymerized Monomer Check_Viscosity->Discard Yes Check_Inhibitor Inhibitor present in stored monomer? Check_Storage->Check_Inhibitor Yes Improve_Storage Improve Storage Conditions Check_Storage->Improve_Storage No Use_Fresh Use Fresh Monomer with Inhibitor Check_Inhibitor->Use_Fresh No Improve_Storage->Use_Fresh

References

Troubleshooting NMR Spectra of 3-Fluoro-2-vinylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-2-vinylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound?

A1: Experimentally determined high-resolution NMR data for this compound is not widely available in the public domain. Based on established principles of NMR spectroscopy and predictive software, the following are the anticipated chemical shifts and coupling constants. Please note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H (Vinyl, α to ring)~7.0ddJ(Hα-Hβ_trans) ≈ 17.5, J(Hα-Hβ_cis) ≈ 11.0
H (Vinyl, β-cis to ring)~5.4ddJ(Hβ_cis-Hα) ≈ 11.0, J(Hβ_cis-Hβ_trans) ≈ 1.5
H (Vinyl, β-trans to ring)~5.8ddJ(Hβ_trans-Hα) ≈ 17.5, J(Hβ_trans-Hβ_cis) ≈ 1.5
H (Aromatic)6.8 - 7.2m
OHVariablebr s

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)Predicted Coupling to ¹⁹F (Hz)
C-F~160¹JCF ≈ 245
C-OH~155²JCF ≈ 15
C-vinyl~125³JCF ≈ 5
C (Aromatic)115 - 130
C (Vinyl, α to ring)~135
C (Vinyl, β to ring)~116

Predicted ¹⁹F NMR Data (in CDCl₃)

FluorinePredicted Chemical Shift (ppm)Predicted Multiplicity
Ar-F-110 to -120m

Q2: My spectrum shows broad peaks. What are the possible causes?

A2: Broad peaks in your NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Re-shimming the spectrometer is often the first step in addressing broad peaks.[1]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and faster relaxation, resulting in broader lines. Diluting the sample may help.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degassing the sample or using a chelating agent can mitigate this.

  • Chemical Exchange: If the hydroxyl proton is undergoing rapid exchange with residual water or other exchangeable protons, its signal, and potentially those of neighboring protons, may broaden.

  • Molecular Aggregation: Phenolic compounds can form hydrogen-bonded aggregates, especially at higher concentrations, which can lead to broader signals.

Q3: I am seeing unexpected peaks in my spectrum. How can I identify them?

A3: Unexpected peaks are often due to impurities. Common sources include:

  • Residual Solvents: Traces of solvents used in the synthesis or purification of this compound are a frequent cause of extra peaks. Consult tables of common NMR solvent impurities.[2][3][4][5][6]

  • Starting Materials and Byproducts: Incomplete reaction or side reactions during the synthesis can lead to the presence of starting materials or byproducts. For instance, in a synthesis analogous to that of 3-chloro-2-vinylphenol, residual N,N-dimethylformamide (DMF) or related compounds might be present.[7]

  • Grease: Silicone grease from glassware joints is a common contaminant.

  • Degradation Products: Vinylphenols can be susceptible to polymerization or oxidation, leading to the appearance of new signals over time.

To identify these impurities, you can:

  • Run a COSY or HSQC experiment to see correlations between protons and carbons.

  • Spike the sample with a small amount of the suspected impurity and see if the peak intensity increases.

  • Consult literature on the synthesis of this compound to identify potential byproducts.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio

SymptomPossible CauseRecommended Solution
Peaks are difficult to distinguish from the baseline.Insufficient number of scans.Increase the number of scans. Signal-to-noise increases with the square root of the number of scans.[1]
Low sample concentration.Concentrate the sample if possible without causing line broadening.
Incorrect receiver gain.Optimize the receiver gain. Too low a gain will result in poor signal, while too high a gain can lead to signal clipping.

Issue 2: Phasing and Baseline Problems

SymptomPossible CauseRecommended Solution
Peaks are distorted (up and down).Incorrect phase correction.Manually re-phase the spectrum. Start with the zero-order phase correction and then adjust the first-order correction.
Rolling or curved baseline.Broad underlying signals (e.g., from polymer).Use a baseline correction algorithm in the processing software.
Very broad background peaks, which can be typical for ¹⁹F NMR.[1]Apply a polynomial baseline correction.
Improperly set acquisition parameters.Ensure a sufficient acquisition time and relaxation delay.

Experimental Protocols

High-Quality NMR Sample Preparation for this compound

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free from particulate matter.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any insoluble impurities.

  • Degassing (Optional): If paramagnetic impurities are suspected, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using the freeze-pump-thaw method.

  • Internal Standard (Optional): Add a small amount of a suitable internal standard (e.g., tetramethylsilane - TMS) for accurate chemical shift referencing.

Visualizing Troubleshooting Workflows

Impurity_Identification Start Unexpected Peak Observed CheckSolvent Compare to Known Solvent Impurity Tables Start->CheckSolvent CheckStartingMaterial Compare to Spectrum of Starting Materials Start->CheckStartingMaterial ConsiderByproducts Hypothesize Potential Byproducts from Synthesis Start->ConsiderByproducts SpikeSample Spike Sample with Suspected Impurity CheckSolvent->SpikeSample Suspect a specific solvent CheckStartingMaterial->SpikeSample Suspect a specific starting material Run2DNMR Run 2D NMR (COSY, HSQC) to Establish Connectivity ConsiderByproducts->Run2DNMR Identified Impurity Identified SpikeSample->Identified Peak intensity increases NotIdentified Impurity Not Identified SpikeSample->NotIdentified No change in peak intensity Run2DNMR->Identified Correlations match hypothesis Run2DNMR->NotIdentified Correlations do not match

References

stability issues of 3-Fluoro-2-vinylphenol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Fluoro-2-vinylphenol

This technical support guide provides information on the stability of this compound under acidic conditions. The information is based on general chemical principles and data from analogous compounds due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound under acidic conditions is the acid-catalyzed polymerization of the vinyl group. The vinyl group is susceptible to electrophilic attack, which can initiate a chain reaction leading to the formation of oligomers or a polymer. This can result in the loss of the monomeric compound, changes in the physical properties of the solution (e.g., increased viscosity, precipitation), and the formation of complex mixtures that are difficult to analyze. Additionally, while the phenol group and the fluoro-substituent are generally stable, strong acidic conditions combined with elevated temperatures could potentially lead to other degradation pathways.

Q2: How does the fluoro-substituent affect the stability of the molecule?

A2: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of both the vinyl group and the phenolic hydroxyl group. The electron-withdrawing nature of fluorine can slightly decrease the electron density of the vinyl double bond, potentially affecting the rate of acid-catalyzed polymerization compared to non-fluorinated vinylphenols. The acidity of the phenolic proton is also influenced by the fluorine substituent.

Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it at refrigerated temperatures to reduce the rate of potential autopolymerization. As with other vinyl monomers, it may be supplied with a polymerization inhibitor. It is crucial to avoid contact with strong acids, bases, and oxidizing agents during storage.

Q4: Can I expect discoloration of my sample when exposed to acidic conditions?

A4: Discoloration (e.g., to yellow or brown) upon exposure to acidic conditions is a possible indicator of degradation. This could be due to the formation of conjugated polymeric structures or other chromophoric byproducts. The presence of a phenol group can also make the compound susceptible to oxidation, which can be exacerbated by certain acidic conditions and lead to colored impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Sample solution becomes viscous or a precipitate forms after adding acid. Acid-catalyzed polymerization of the vinyl group.- Immediately discontinue the experiment. - Consider reducing the acid concentration or using a milder acid. - Perform the reaction at a lower temperature to decrease the rate of polymerization. - Ensure the starting material is free of any peroxide impurities that could initiate polymerization.
Analytical results (e.g., HPLC, NMR) show multiple unexpected peaks. Formation of oligomers or degradation byproducts.- Use a lower temperature for your experiment. - Decrease the reaction time or analyze the sample at shorter time intervals. - Employ analytical techniques like mass spectrometry (MS) to identify the masses of the impurities, which can help in elucidating the degradation pathway.
The starting material is consumed much faster than expected. The acidic conditions are too harsh, leading to rapid degradation.- Reduce the concentration of the acid. - Switch to a weaker acid. - Lower the reaction temperature. - Consider using a buffered acidic solution to maintain a constant and less aggressive pH.
Sample turns yellow or brown upon acidification. Formation of colored byproducts, possibly from polymerization or oxidation.- Work under an inert atmosphere to minimize oxidation. - Use deoxygenated solvents. - If possible, add a radical scavenger if free-radical pathways are suspected, although acid-catalyzed polymerization is more likely ionic.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in Acidic Media

This protocol outlines a general method for determining the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol, or water, depending on the experimental requirements)

  • Acid of choice (e.g., hydrochloric acid, sulfuric acid, acetic acid)

  • Buffer solutions of various pH values

  • Internal standard for quantitative analysis (e.g., a stable compound with a distinct analytical signal)

  • HPLC or GC-MS system

  • pH meter

  • Thermostated reaction vessel

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Prepare a separate stock solution of the internal standard.

  • Reaction Setup: In a series of vials, add a specific volume of the acidic medium (e.g., 0.1 M HCl, acetate buffer pH 4).

  • Initiation of the Experiment: To each vial, add a known amount of the this compound stock solution and the internal standard stock solution to achieve the desired final concentrations.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Sample Quenching (if necessary): Neutralize the acid in the aliquot with a suitable base to stop further degradation before analysis.

  • Analysis: Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV, GC-MS).

  • Data Analysis: Quantify the remaining percentage of this compound at each time point by comparing its peak area to that of the internal standard. Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solutions (Compound & Internal Standard) initiate Initiate Reaction (Mix solutions) prep_stock->initiate prep_acid Prepare Acidic Media (e.g., 0.1 M HCl, Buffers) prep_acid->initiate incubate Incubate at Controlled Temperature initiate->incubate sampling Sample at Time Points (t=0, 1, 2, 4... hrs) incubate->sampling quench Quench Reaction (Neutralize) sampling->quench analyze Analyze via HPLC/GC-MS quench->analyze quantify Quantify Remaining Compound analyze->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for assessing compound stability in acidic media.

Potential Degradation Pathway

G Monomer This compound Carbocation Carbocation Intermediate Monomer->Carbocation Protonation of vinyl group Proton H+ Dimer Dimer Carbocation->Dimer Trimer Trimer Dimer->Trimer Polymer Polymer/Oligomer Trimer->Polymer Chain Propagation AnotherMonomer1 + Monomer AnotherMonomer2 + n Monomers

Caption: Acid-catalyzed polymerization of this compound.

Technical Support Center: Overcoming Low Reactivity of 3-Fluoro-2-vinylphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-fluoro-2-vinylphenol in various cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Understanding the Reactivity of this compound

FAQ 1: Why is this compound a challenging substrate in cross-coupling reactions?

The low reactivity of this compound stems from a combination of electronic and steric factors:

  • Steric Hindrance: The vinyl group at the ortho position to the hydroxyl group creates significant steric bulk around the reactive center. This can impede the approach of the bulky palladium catalyst, which is essential for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Electronic Effects: The molecule possesses both an electron-donating vinyl group and an electron-withdrawing fluorine atom. The interplay of these opposing electronic effects can modulate the electron density of the aromatic ring, influencing the rate and efficiency of the oxidative addition step. The strongly electron-donating hydroxyl group can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.

  • Phenolic Proton: The acidic proton of the hydroxyl group can react with the base used in the coupling reaction, forming a phenoxide. This phenoxide can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species or undesired side reactions.

Section 2: Troubleshooting Common Cross-Coupling Reactions

This section provides troubleshooting guidance for common issues encountered when using this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

Q1: I am observing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and solutions?

Low yields in the Suzuki-Miyaura coupling of this substrate are often due to catalyst inhibition, steric hindrance, or suboptimal reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Recommended Solutions:

ParameterRecommendationRationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] N-heterocyclic carbene (NHC) ligands can also be effective.These ligands promote the oxidative addition and reductive elimination steps, which are often hindered by the ortho-vinyl group.[2]
Base Screen weaker bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]Stronger bases like alkoxides can lead to side reactions with the phenolic proton. Carbonates and phosphates are generally milder and more compatible.
Solvent Use ethereal solvents like 1,4-dioxane or THF, or aromatic solvents like toluene. The addition of a small amount of water can sometimes be beneficial.[3]The choice of solvent can influence catalyst solubility and activity.
Protecting Group Consider protecting the phenol as a methyl ether or a silyl ether.This prevents the hydroxyl group from interfering with the catalyst.[4]
Heck Reaction

Q2: My Heck reaction between this compound and an alkene is failing. What should I try?

Heck reaction failures with this substrate are typically related to catalyst deactivation or unfavorable reaction kinetics.

Troubleshooting Logic:

Heck_Troubleshooting cluster_problem Problem: Failed Heck Reaction cluster_solutions Potential Solutions Problem No Product Formation Ligand Use Bulky Phosphine Ligand (e.g., P(o-tol)₃) Problem->Ligand Address Steric Hindrance Base Try Organic Base (e.g., Et₃N, DIPEA) Problem->Base Optimize Base Solvent Use Polar Aprotic Solvent (e.g., DMF, NMP) Problem->Solvent Improve Solubility/Kinetics Additives Add Phase-Transfer Catalyst (e.g., TBAB) Problem->Additives Enhance Reactivity

Caption: Logic diagram for troubleshooting a failed Heck reaction.

Recommended Solutions:

ParameterRecommendationRationale
Catalyst/Ligand Use palladium acetate (Pd(OAc)₂) with phosphine ligands like PPh₃ or P(o-tol)₃.[5] For more challenging substrates, consider Herrmann's catalyst.The choice of ligand is crucial for stabilizing the active palladium species and promoting the desired reaction pathway.
Base Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like NaOAc or K₂CO₃ can also be effective.[5]The base is required to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.
Solvent Polar aprotic solvents like DMF, NMP, or DMAc are generally preferred.[6]These solvents can help to dissolve the reactants and stabilize the catalytic intermediates.
Additives The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields.TBAB can facilitate the reaction between components in different phases.
Sonogashira Coupling

Q3: I am struggling with the Sonogashira coupling of this compound with a terminal alkyne. What are the key parameters to optimize?

Successful Sonogashira coupling of this substrate requires careful control of the catalyst system and reaction conditions to avoid common side reactions like homocoupling of the alkyne.

Experimental Workflow:

Sonogashira_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Substrate This compound Combine Combine Reagents under Inert Atmosphere Substrate->Combine Alkyne Terminal Alkyne Alkyne->Combine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Combine CoCatalyst Cu(I) Source (e.g., CuI) CoCatalyst->Combine Base Amine Base (e.g., Et₃N, DIPEA) Base->Combine Solvent Degassed Solvent (e.g., THF, DMF) Solvent->Combine Heat Heat to Reaction Temperature (RT to 80 °C) Combine->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: General experimental workflow for Sonogashira coupling.

Recommended Solutions:

ParameterRecommendationRationale
Catalyst System A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[7][8] Copper-free conditions can also be explored to minimize homocoupling.The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.
Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often in excess or as the solvent.[9]The base deprotonates the terminal alkyne to form the reactive acetylide.
Solvent Anhydrous and deoxygenated solvents like THF, DMF, or toluene are crucial.[8]Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Temperature Reactions are often run at room temperature to moderate heat (e.g., 40-80 °C). Higher temperatures can increase the rate of side reactions.[7]Optimization of temperature is key to balancing reaction rate and selectivity.
Buchwald-Hartwig Amination

Q4: How can I achieve a successful Buchwald-Hartwig amination with this compound?

The Buchwald-Hartwig amination of this substrate is challenging due to the potential for the phenol to undergo O-arylation as a competing reaction. Careful selection of the catalyst and base is critical.

Recommended Solutions:

ParameterRecommendationRationale
Catalyst/Ligand Use bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos in combination with a palladium precursor.[2][10] These ligands have been shown to be effective for the amination of sterically hindered aryl halides.[11]These advanced ligands promote the desired C-N bond formation and can suppress competing C-O coupling.
Base A strong, non-nucleophilic base such as LHMDS or K₃PO₄ is recommended.[11]Strong bases are required for the deprotonation of the amine, but nucleophilic bases can lead to undesired side reactions.
Solvent Anhydrous toluene or 1,4-dioxane are common solvents for this reaction.These solvents are generally compatible with the catalyst and reagents.
Protecting Group Protecting the phenol as a methyl or benzyl ether prior to the amination can be a highly effective strategy to prevent O-arylation.[4]This ensures that only the desired C-N bond formation occurs.

Section 3: Quantitative Data from Analogous Systems

While specific data for this compound is limited, the following tables summarize reaction conditions and yields for structurally related substrates. This data can serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of ortho-Substituted Aryl Halides

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-VinylbromobenzenePhenylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)CsOPivToluene1101292[12]
2,6-Dimethylchlorobenzene2,4,6-Trimethylphenylboronic acidPd(allyl)Cl₂ (0.5)SPhos (1)K₃PO₄THF65495[1]
2-BromophenolPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1002485[3]

Table 2: Heck Reaction of Substituted Aryl Halides

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-FluoroiodobenzeneMethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100690[6]
2-BromotolueneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMAc1402482

Table 3: Sonogashira Coupling of Substituted Aryl Halides

Aryl HalideAlkynePd Cat. (mol%)Cu Cat. (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodophenolPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT391[9]
1-Iodo-3-fluorobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEAToluene701288

Section 4: Experimental Protocols for Analogous Systems

The following are representative experimental protocols for cross-coupling reactions of substrates similar to this compound. These should be adapted as necessary.

Suzuki-Miyaura Coupling of an o-Vinylaryl Bromide[12]
  • To a flame-dried Schlenk tube, add 2-vinylbromobenzene (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), cesium pivalate (CsOPiv, 2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction of a Fluorinated Aryl Iodide[6]
  • In a round-bottom flask, combine 4-fluoroiodobenzene (1.0 mmol), the alkene (1.2 mmol), palladium acetate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and triethylamine (2.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Heat the mixture to 100 °C under an inert atmosphere for 6 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling of a Substituted Phenol[9]
  • To a solution of the aryl iodide (1.0 mmol) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), triethylamine (3.0 mmol), and the terminal alkyne (1.1 mmol).

  • Stir the reaction at room temperature for 3 hours.

  • Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Fluoro-2-vinylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges in the scale-up synthesis of this compound include:

  • Polymerization: Vinylphenols are susceptible to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.[1]

  • Reaction Conditions: Many laboratory-scale syntheses for vinylphenols utilize harsh conditions, such as high temperatures and strong bases, which can be problematic and energy-intensive on an industrial scale.

  • Solvent Selection: The use of high-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF), while common in lab-scale reactions, presents significant challenges in large-scale production due to difficulties in removal and potential toxicity.[2]

  • Purification: The crude product may contain isomeric impurities and byproducts that are difficult to separate from the desired this compound, often requiring chromatographic purification which is not ideal for large quantities.[2]

  • Catalyst Efficiency and Cost: For catalytic methods like the Heck reaction, catalyst deactivation, recovery, and cost can be significant hurdles in a scale-up scenario.[3]

  • Waste Generation: Some synthetic routes, such as the Wittig reaction, generate stoichiometric amounts of byproducts (e.g., triphenylphosphine oxide), leading to poor atom economy and waste disposal concerns.

Q2: Which synthetic routes are most promising for the large-scale synthesis of this compound?

A2: Several synthetic routes can be considered, each with its own set of advantages and disadvantages for scale-up. The most common approaches for vinylphenol synthesis involve the olefination of a corresponding aldehyde or ketone. Key precursor molecules for this compound would be 3-Fluoro-2-hydroxybenzaldehyde or a protected derivative. The table below summarizes potential routes:

Synthetic RouteStarting MaterialKey ReagentsTypical Lab YieldsScale-up AdvantagesScale-up Challenges
Wittig Reaction 3-Fluoro-2-hydroxybenzaldehydeMethyltriphenylphosphonium bromide, strong base (e.g., n-BuLi, NaH)60-85%Well-established, reliable for C=C bond formation.[4][5]Poor atom economy (triphenylphosphine oxide waste), use of pyrophoric reagents (n-BuLi), difficult purification.[4]
Heck Reaction 2-Bromo-3-fluorophenolEthylene, Palladium catalyst (e.g., Pd(OAc)2), phosphine ligand, base70-90%High atom economy, milder conditions possible.[6]Catalyst cost and deactivation, potential for side reactions, requires pressure equipment for ethylene gas.[3]
Grignard Reaction 3-Fluoro-2-hydroxybenzaldehydeVinylmagnesium bromide50-70%Readily available Grignard reagent, straightforward addition.Formation of an intermediate alcohol requiring a subsequent dehydration step, which can lead to isomerization and polymerization.
Decarboxylation 3-Fluoro-2-hydroxycinnamic acidHeat, potentially a catalystModerate to excellent[1][7]Can be a clean reaction with CO2 as the only byproduct.[1]High temperatures may be required, potentially leading to polymerization; availability of the starting cinnamic acid.[7]

Q3: How can I prevent polymerization of this compound during synthesis and storage?

A3: To minimize polymerization, consider the following:

  • Use of Inhibitors: Add a radical inhibitor such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) to the reaction mixture and during purification and storage.[8]

  • Temperature Control: Maintain the lowest possible temperature throughout the synthesis and purification process.

  • Inert Atmosphere: Conduct reactions and distillations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can initiate polymerization.

  • Storage: Store the purified product at low temperatures (refrigerated or frozen) in the dark and under an inert atmosphere, with an added inhibitor.

Troubleshooting Guides

Issue 1: Low Yield in Wittig Reaction Scale-up
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting aldehyde.Insufficiently strong base or incomplete ylide formation.Ensure the base is sufficiently strong and fresh (e.g., titrate n-BuLi). Allow adequate time for ylide formation before adding the aldehyde. Consider using a different base such as sodium hydride in a suitable solvent.
Formation of multiple unidentified byproducts.Side reactions due to high temperature or reactive intermediates.Maintain strict temperature control during ylide formation and the reaction with the aldehyde. Add the aldehyde slowly to the ylide solution.
Difficult separation of product from triphenylphosphine oxide.Co-precipitation or similar solubility profiles.Optimize the workup procedure. Consider precipitation of the phosphine oxide from a non-polar solvent. Alternatively, column chromatography may be necessary, but for scale-up, crystallization or distillation should be prioritized.
Issue 2: Catalyst Deactivation in Heck Reaction
Symptom Possible Cause Suggested Solution
Reaction stalls before completion.Palladium catalyst has precipitated (turned black) or is otherwise deactivated.Ensure strict anaerobic conditions to prevent oxidation of the phosphine ligands and palladium. Use robust ligands that are resistant to degradation. Consider using a phase-transfer catalyst to improve efficiency.
Inconsistent reaction rates between batches.Impurities in starting materials or solvent.Use high-purity, degassed solvents and reagents. Pre-treat starting materials to remove potential catalyst poisons.
Low product yield despite catalyst presence.Inefficient ligand or incorrect palladium-to-ligand ratio.Screen different phosphine ligands to find the optimal one for this specific transformation. Optimize the catalyst loading and ligand ratio.

Experimental Protocols

Representative Lab-Scale Protocol for Wittig Reaction:

  • Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • Allow the resulting yellow-orange solution to stir at room temperature for 1 hour.

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide.

Note: For scale-up, direct distillation of the product under high vacuum with a polymerization inhibitor would be preferable to chromatography.

Visualizations

Scale_up_Challenges cluster_synthesis Synthesis of this compound cluster_challenges Key Scale-up Challenges Starting Material 3-Fluoro-2-hydroxybenzaldehyde or 2-Bromo-3-fluorophenol Reaction Wittig / Heck / etc. Starting Material->Reaction Crude Product Crude this compound Reaction->Crude Product Harsh Conditions Harsh Conditions Reaction->Harsh Conditions High Temp / Strong Base Waste Generation Waste Generation Reaction->Waste Generation e.g., Ph3PO Purification Distillation / Crystallization Crude Product->Purification Polymerization Polymerization Crude Product->Polymerization Heat / Impurities Purification Difficulty Purification Difficulty Crude Product->Purification Difficulty Byproducts / Isomers Final Product Pure this compound Purification->Final Product

Caption: Key challenges in the scale-up synthesis of this compound.

Troubleshooting_Workflow Start Low Product Yield Check_SM Check Starting Material Purity TLC/LC-MS Analysis Start->Check_SM Check_Reagents Verify Reagent Activity e.g., Titrate n-BuLi, Check Catalyst Quality Check_SM:f0->Check_Reagents:f0 If SM is pure Check_Conditions Review Reaction Conditions Temperature, Atmosphere, Stirring Check_Reagents:f0->Check_Conditions:f0 If reagents are active Analyze_Byproducts Identify Byproducts NMR, GC-MS Check_Conditions:f0->Analyze_Byproducts:f0 If conditions are correct Optimize Optimize Parameters |  Reagent Stoichiometry, Temperature, Reaction Time Analyze_Byproducts:f0->Optimize:f0

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Technical Support Center: Production of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Fluoro-2-vinylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: While a specific, optimized protocol for this compound is not widely published, analogous syntheses of similar vinylphenols suggest three primary viable routes:

  • Wittig Reaction: This involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with a phosphorus ylide (e.g., methyltriphenylphosphonium bromide) to form the vinyl group. The phenolic hydroxyl group is generally tolerated in this reaction.

  • Decarboxylation of a Cinnamic Acid Derivative: This two-step route involves first forming 3-(3-Fluoro-2-hydroxyphenyl)acrylic acid via a Knoevenagel condensation between 3-Fluoro-2-hydroxybenzaldehyde and malonic acid, followed by decarboxylation to yield the final product.

  • Dehydrogenation of 2-Ethyl-3-fluorophenol: This method involves the catalytic dehydrogenation of the corresponding ethylphenol at elevated temperatures.

Q2: What are the most common impurities I should expect?

A2: The impurities largely depend on the chosen synthetic route.

  • Wittig Reaction: The most significant byproduct is triphenylphosphine oxide (TPPO). Other potential impurities include unreacted 3-Fluoro-2-hydroxybenzaldehyde and potential side products from the reaction of the ylide with the phenolic hydroxyl group under harsh basic conditions.

  • Decarboxylation Route: Impurities may include unreacted 3-Fluoro-2-hydroxybenzaldehyde, malonic acid, and byproducts from the Knoevenagel condensation. Incomplete decarboxylation will leave residual 3-(3-Fluoro-2-hydroxyphenyl)acrylic acid.

  • Dehydrogenation Route: Common byproducts include the starting material (2-Ethyl-3-fluorophenol), and products from dealkylation (3-fluorophenol) or dehydroxylation (1-fluoro-2-ethylbenzene).[1]

Q3: How can I purify the final this compound product?

A3: Purification strategies should be tailored to the expected impurities.

  • Removal of Triphenylphosphine Oxide (TPPO): TPPO is a common byproduct of the Wittig reaction and can often be removed by crystallization, as it has different solubility properties than the desired vinylphenol product.[2] It is known to be poorly soluble in nonpolar solvents like hexane or a mixture of benzene and cyclohexane.[3] Precipitation with zinc chloride in polar solvents is another effective method.[3][4]

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from both more polar (e.g., unreacted aldehyde, TPPO) and less polar impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be effective for separating it from less volatile impurities.

  • Recrystallization: This is a powerful technique for purifying solid products.[5][6][7] The choice of solvent is crucial and should be determined experimentally.[8] Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[8]

Q4: How can I monitor the reaction and identify impurities?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For detailed analysis and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[9][10][11] It allows for the separation of volatile compounds and their identification based on their mass spectra.[9][12]

Troubleshooting Guides

Route 1: Wittig Reaction

Issue 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Inefficient ylide formation. Ensure the base used (e.g., n-butyllithium, sodium hydride) is fresh and properly handled to avoid deactivation by moisture or air. Use an appropriate anhydrous solvent like THF.
Reaction with the phenolic hydroxyl group. While generally tolerated, strong bases can deprotonate the phenol, potentially leading to side reactions. Consider protecting the hydroxyl group as an acetate ester prior to the Wittig reaction, followed by deprotection.
Steric hindrance. Sterically hindered ketones and aldehydes can react slowly.[13] Ensure sufficient reaction time and consider using a more reactive (less stabilized) ylide if applicable.

Issue 2: Difficulty in removing triphenylphosphine oxide (TPPO).

Possible Cause Troubleshooting Step
Co-crystallization with the product. Optimize the recrystallization solvent system. A solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while TPPO remains soluble, is ideal.[5]
Similar polarity to the product. If chromatography is used, try different solvent gradients to improve separation. Alternatively, use a precipitation method with ZnCl₂ to selectively remove TPPO.[3][4]
Route 2: Decarboxylation of 3-(3-Fluoro-2-hydroxyphenyl)acrylic acid

Issue 1: Low yield in the Knoevenagel condensation step.

Possible Cause Troubleshooting Step
Inappropriate catalyst or reaction conditions. The choice of base catalyst (e.g., pyridine, piperidine) and solvent is critical. Optimize these parameters based on literature for similar phenolic aldehydes.
Side reactions of the aldehyde. Ensure the reaction is performed under an inert atmosphere if the aldehyde is sensitive to oxidation.

Issue 2: Incomplete decarboxylation.

Possible Cause Troubleshooting Step
Insufficient temperature or reaction time. Decarboxylation often requires high temperatures. Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
Use of an inappropriate solvent. The solvent can influence the efficiency of decarboxylation. High-boiling point solvents are often required.
Route 3: Dehydrogenation of 2-Ethyl-3-fluorophenol

Issue 1: Low conversion of the starting material.

Possible Cause Troubleshooting Step
Inactive or poisoned catalyst. Ensure the dehydrogenation catalyst (e.g., iron oxide based) is active. Catalyst poisoning can occur from impurities in the starting material or the reaction system.
Suboptimal reaction temperature. Dehydrogenation is an endothermic process requiring a specific temperature range for optimal performance.[1] Monitor and control the temperature of the catalyst bed carefully.

Issue 2: Formation of significant byproducts.

Possible Cause Troubleshooting Step
Side reactions such as dealkylation or dehydroxylation. The selectivity of the reaction can be influenced by the catalyst, temperature, and the presence of diluents.[1] Introducing a co-feed of phenol or cresol has been shown to increase selectivity for the desired vinylphenol in similar systems.[1][14]

Experimental Protocols

Key Experiment: Wittig Reaction of 3-Fluoro-2-hydroxybenzaldehyde

Objective: To synthesize this compound from 3-Fluoro-2-hydroxybenzaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Fluoro-2-hydroxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. The solution should turn a characteristic yellow-orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C.

  • Dissolve 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to separate this compound from triphenylphosphine oxide and any unreacted aldehyde.

Data Presentation

Table 1: Hypothetical Impurity Profile for the Wittig Reaction Route.

Impurity Typical Retention Time (GC) Expected Mass (m/z) Potential Source Control Strategy
3-Fluoro-2-hydroxybenzaldehydeLower than product140.03Unreacted starting materialEnsure complete reaction; optimize stoichiometry.
Triphenylphosphine oxide (TPPO)Higher than product278.09Byproduct of the Wittig reagentPurification by crystallization or chromatography.[2]
BenzeneLower than product78.05Potential byproduct from side reactionsOptimize reaction conditions to minimize side reactions.
TolueneLower than product92.06Potential byproduct from side reactionsOptimize reaction conditions to minimize side reactions.

Visualizations

Wittig_Reaction_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Ylide_Formation Ylide Formation (Methyltriphenylphosphonium bromide + n-BuLi) Start->Ylide_Formation Aldehyde_Addition Addition of 3-Fluoro-2-hydroxybenzaldehyde Ylide_Formation->Aldehyde_Addition Reaction Wittig Reaction Aldehyde_Addition->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Logic Low_Yield Low Product Yield Check_Ylide Verify Ylide Formation (Color change, anhydrous conditions) Low_Yield->Check_Ylide Protect_OH Consider Protecting Phenolic -OH Low_Yield->Protect_OH Optimize_Conditions Optimize Reaction Time/ Temperature Low_Yield->Optimize_Conditions Impure_Product Impure Product Analyze_Impurities Identify Impurities (GC-MS, NMR) Impure_Product->Analyze_Impurities TPPO_Removal Optimize TPPO Removal (Crystallization, Precipitation) Analyze_Impurities->TPPO_Removal Chromatography Refine Chromatography (Solvent system, gradient) Analyze_Impurities->Chromatography

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro-2-vinylphenol and Other Vinylphenols for Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties and biological activities of 3-Fluoro-2-vinylphenol in comparison to 2-vinylphenol, 3-vinylphenol, and 4-vinylphenol.

Vinylphenols, a class of organic compounds characterized by a vinyl group attached to a phenol ring, have garnered significant interest in the scientific community for their diverse biological activities and potential therapeutic applications. This guide provides a detailed comparison of this compound with its non-fluorinated counterparts: 2-vinylphenol, 3-vinylphenol, and 4-vinylphenol. The inclusion of a fluorine atom in the structure of this compound is anticipated to modulate its physicochemical and biological properties, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall drug efficacy.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom, the most electronegative element, into the vinylphenol scaffold is expected to significantly alter its electronic properties, lipophilicity, and acidity. While experimental data for this compound is limited, its properties can be predicted and compared with the established data for other vinylphenols.

PropertyThis compound (Predicted)2-Vinylphenol3-Vinylphenol4-Vinylphenol
Molecular Formula C₈H₇FOC₈H₈OC₈H₈OC₈H₈O
Molecular Weight ( g/mol ) 138.14120.15120.15120.15
LogP 2.552.3 (est.)2.03 - 2.62.1
Boiling Point (°C) Not available108 °C/15 mmHg230.8228.85 (est.)[1]
Melting Point (°C) Not available29[2]173[1]
pKa Not availableNot available9.79 (Predicted)[3]Not available
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 1111

Biological Activities: A Head-to-Head Comparison

Vinylphenols have demonstrated a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The presence of the fluorine atom in this compound is likely to influence these activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

Antimicrobial Activity

Several vinylphenols have shown promise as antimicrobial agents.

  • 3-Vinylphenol: Has demonstrated effective inhibition against various bacterial strains, with reported Minimum Inhibitory Concentration (MIC) values of 0.5 mg/mL for Staphylococcus aureus, 1.0 mg/mL for Escherichia coli, and 1.5 mg/mL for Pseudomonas aeruginosa.[3]

  • 2-Vinylphenol: Has been shown to inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[2]

  • 4-Vinylphenol: While its primary focus in the literature has been on other biological activities, vinylphenol derivatives are generally known to possess antimicrobial properties.[5]

The introduction of a halogen, such as fluorine, can enhance the antimicrobial activity of a compound. This is often attributed to increased lipophilicity, facilitating passage through the bacterial cell membrane. Thus, this compound is a promising candidate for further antimicrobial investigation.

Cytotoxicity

The cytotoxic effects of vinylphenols are of interest for their potential in anticancer research.

  • 4-Vinylphenol: Has been shown to significantly reduce the cell viability of parental MDA-MB-231 breast cancer cells with an IC50 value of 109 μg/mL.[1]

Limited data is available on the cytotoxicity of 2- and 3-vinylphenol. The impact of fluorination on the cytotoxicity of phenolic compounds is variable and context-dependent. It can either increase potency by enhancing binding to target enzymes or decrease it through altered electronic interactions.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Antioxidant Activity Assays

The antioxidant capacity of the vinylphenols can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare DPPH radical solution in methanol Mix Mix DPPH solution with vinylphenol solution DPPH->Mix Sample Prepare vinylphenol solutions of varying concentrations Sample->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate percentage of radical scavenging activity Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for DPPH radical scavenging assay.

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_sol Prepare ABTS radical cation (ABTS•+) solution React Mix ABTS•+ solution with vinylphenol solution ABTS_sol->React Sample_sol Prepare vinylphenol solutions of varying concentrations Sample_sol->React Incubate_ABTS Incubate at room temperature React->Incubate_ABTS Measure_ABTS Measure absorbance at 734 nm Incubate_ABTS->Measure_ABTS Calculate_ABTS Calculate percentage of radical scavenging activity Measure_ABTS->Calculate_ABTS IC50_ABTS Determine IC50 value Calculate_ABTS->IC50_ABTS

Caption: Workflow for ABTS radical scavenging assay.

Antimicrobial Activity Assay

The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound. It can be determined using the broth microdilution method.

MIC_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Serial_Dilution Perform serial dilutions of vinylphenols in a 96-well plate Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Inoculum Prepare a standardized bacterial inoculum Inoculum->Inoculate Incubate_Plate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) Inoculate->Incubate_Plate Observe Visually inspect for bacterial growth (turbidity) Incubate_Plate->Observe Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe->Determine_MIC

Caption: Workflow for broth microdilution MIC assay.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement_analysis Measurement & Analysis Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of vinylphenols Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specified period (e.g., 24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add a solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate percentage of cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathways

The biological effects of vinylphenols are often mediated through their interaction with various cellular signaling pathways. For instance, the anti-inflammatory and antioxidant effects of some phenolic compounds are linked to the Nrf2/ARE pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vinylphenol Vinylphenol Keap1_Nrf2 Keap1-Nrf2 Complex Vinylphenol->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression activates

Caption: Simplified Nrf2/ARE signaling pathway.

Conclusion and Future Directions

This comparative guide highlights the potential of vinylphenols as a valuable class of compounds for drug discovery and development. While 2-, 3-, and 4-vinylphenol have demonstrated promising biological activities, the introduction of a fluorine atom in this compound presents an intriguing prospect for enhanced performance. The predicted physicochemical properties of this compound suggest it may have altered lipophilicity and electronic characteristics, which could translate to improved biological activity and pharmacokinetic profiles.

However, a significant gap in the current knowledge is the lack of direct experimental data for this compound. Future research should prioritize the synthesis and comprehensive biological evaluation of this compound. Direct comparative studies using the standardized protocols outlined in this guide will be essential to objectively assess its antioxidant, antimicrobial, and cytotoxic potential relative to its non-fluorinated analogs. Such data will be invaluable for guiding the rational design of novel vinylphenol-based therapeutic agents.

References

Validating the Molecular Structure of 3-Fluoro-2-vinylphenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound like 3-Fluoro-2-vinylphenol, unambiguous structural validation is paramount for understanding its reactivity, biological activity, and potential applications in drug development. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a multi-faceted approach employing various analytical techniques provides a more comprehensive and robust validation.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data from various analytical techniques for the structural characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH5.0 - 6.0br s-
H-46.8 - 7.0m-
H-56.9 - 7.1m-
H-67.1 - 7.3m-
H-vinyl (α)5.4 - 5.6ddJ(cis) = 10-12, J(gem) = 1-2
H-vinyl (β, cis)5.7 - 5.9ddJ(trans) = 16-18, J(cis) = 10-12
H-vinyl (β, trans)6.8 - 7.0ddJ(trans) = 16-18, J(gem) = 1-2

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-1 (C-OH)150 - 155
C-2 (C-vinyl)125 - 130
C-3 (C-F)158 - 162 (d, ¹JCF ≈ 240-250 Hz)
C-4115 - 120 (d, ²JCF ≈ 20-25 Hz)
C-5120 - 125
C-6118 - 122 (d, ³JCF ≈ 5-10 Hz)
C-vinyl (α)115 - 120
C-vinyl (β)130 - 135

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueIonm/zRelative Abundance
Electron Ionization (EI)[M]⁺138.04High
[M-CO]⁺110.03Moderate
[M-C₂H₃]⁺111.03Moderate
High-Resolution MS (HRMS)[M+H]⁺139.0557High

Table 4: Predicted FTIR Spectroscopy Data for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
O-HStretching (H-bonded)3200 - 3600Broad, Strong
C-H (aromatic)Stretching3000 - 3100Medium
C-H (vinyl)Stretching3020 - 3080Medium
C=C (aromatic)Stretching1500 - 1600Medium-Strong
C=C (vinyl)Stretching1620 - 1640Medium
C-FStretching1100 - 1300Strong
C-OStretching1200 - 1260Strong
C-H (oop)Bending750 - 900Strong

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below are generalized protocols for the key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., hexane, toluene, or a mixture). The ideal crystal should be well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm in each direction.

  • Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source is used. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: For GC-MS, electron ionization (EI) is commonly used. For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typical choices.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound can be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl, KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mandatory Visualization

The following diagrams illustrate the workflow for structural validation and the logical relationship between the different analytical techniques.

G Workflow for this compound Structure Validation cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR MS Mass Spectrometry (EI, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR CrystalGrowth Single Crystal Growth Purification->CrystalGrowth StructureElucidation Final Structure Validation NMR->StructureElucidation MS->StructureElucidation FTIR->StructureElucidation XRD X-ray Diffraction CrystalGrowth->XRD StructureSolution Structure Solution & Refinement XRD->StructureSolution StructureSolution->StructureElucidation

Caption: Workflow for the structural validation of this compound.

G Hierarchy of Structural Information cluster_info Level1 Elemental Composition (HRMS) Level2 Functional Groups (FTIR) Level1->Level2 provides context for Level3 Connectivity (NMR: ¹H, ¹³C, COSY, HMBC) Level2->Level3 guides interpretation of Level4 3D Structure & Stereochemistry (NMR: NOESY/ROESY, X-ray Crystallography) Level3->Level4 establishes framework for

Caption: Hierarchy of information obtained from different analytical techniques.

Conclusion

The structural validation of this compound, like any novel compound, necessitates a synergistic approach. While single-crystal X-ray diffraction provides the ultimate proof of structure, its feasibility is contingent on obtaining high-quality crystals. Spectroscopic techniques such as NMR, MS, and FTIR are indispensable for providing complementary and often sufficient evidence for structural elucidation. By comparing the expected data from these methods, researchers can build a comprehensive and convincing case for the correct molecular structure, which is a critical step in the journey of drug discovery and development.

comparative study of the reactivity of fluorinated vinylphenols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of Fluorinated Vinylphenols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of fluorinated vinylphenol isomers, focusing on 2-fluoro-4-vinylphenol and 3-fluoro-4-vinylphenol. In the absence of direct comparative experimental data in the current literature, this document offers a theoretical framework based on established principles of organic chemistry to predict how the position of the fluorine substituent influences the chemical behavior of these versatile monomers. The predictions herein can serve as a foundation for designing experimental studies.

Introduction to Fluorinated Vinylphenols

Fluorinated vinylphenols are valuable monomers in the synthesis of advanced polymers with applications in photoresists, specialty coatings, and pharmaceutical intermediates. The incorporation of fluorine can significantly alter the physicochemical properties of the resulting materials, including thermal stability, chemical resistance, and biological activity. Understanding the relative reactivity of different fluorinated vinylphenol isomers is crucial for controlling polymerization processes and designing novel functional materials. This guide focuses on the theoretical comparison of the reactivity of the vinyl group and the phenolic hydroxyl group in 2-fluoro-4-vinylphenol and 3-fluoro-4-vinylphenol.

Electronic Effects of Fluorine Substitution

The reactivity of fluorinated vinylphenols is governed by the strong electronegativity and the dual electronic nature of the fluorine atom. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M) when attached to an aromatic ring. The interplay of these effects depends on the position of the fluorine atom relative to the vinyl and hydroxyl groups.

Caption: Electronic effects of fluorine in ortho and meta positions.

Comparative Reactivity Analysis (Theoretical Predictions)

The following sections provide a theoretical comparison of the reactivity of 2-fluoro-4-vinylphenol and 3-fluoro-4-vinylphenol.

Reactivity of the Vinyl Group

Electrophilic Addition: The vinyl group's reactivity towards electrophiles is dependent on its electron density.

  • 2-Fluoro-4-vinylphenol: The strong -I effect of the ortho-fluorine is expected to decrease the electron density of the vinyl double bond, making it less nucleophilic and thus less reactive towards electrophiles compared to the non-fluorinated 4-vinylphenol.

  • 3-Fluoro-4-vinylphenol: The -I effect of the meta-fluorine will also decrease the electron density of the vinyl group, but to a lesser extent than the ortho-fluorine due to the greater distance. Therefore, 3-fluoro-4-vinylphenol is predicted to be more reactive than 2-fluoro-4-vinylphenol in electrophilic additions.

Radical Polymerization: The rate of radical polymerization is influenced by the stability of the propagating radical and the electronic nature of the monomer.

  • 2-Fluoro-4-vinylphenol: The electron-withdrawing nature of the ortho-fluorine may destabilize the propagating radical, potentially slowing down the polymerization rate.

  • 3-Fluoro-4-vinylphenol: The electronic effect of the meta-fluorine on the radical stability is expected to be less pronounced. Thus, 3-fluoro-4-vinylphenol might exhibit a faster polymerization rate than the 2-fluoro isomer.

Cycloaddition Reactions (e.g., Diels-Alder): In Diels-Alder reactions, fluorinated vinylphenols can act as dienophiles. The reactivity is enhanced by electron-withdrawing groups on the dienophile.

  • 2-Fluoro-4-vinylphenol: The strong -I effect of the ortho-fluorine makes the vinyl group more electron-deficient, which should enhance its reactivity as a dienophile in normal-electron-demand Diels-Alder reactions.[1][2][3]

  • 3-Fluoro-4-vinylphenol: The -I effect is weaker at the meta position, suggesting that 3-fluoro-4-vinylphenol would be a less reactive dienophile than its 2-fluoro counterpart.

Reactivity of the Phenolic Hydroxyl Group

Acidity (pKa): The acidity of the phenolic proton is determined by the stability of the resulting phenoxide anion.

  • 2-Fluoro-4-vinylphenol: The ortho-fluorine's strong -I effect will stabilize the negative charge of the phenoxide ion, thereby increasing the acidity (lowering the pKa) compared to 4-vinylphenol.

  • 3-Fluoro-4-vinylphenol: The -I effect of the meta-fluorine will also increase acidity, but to a lesser extent than the ortho-fluorine due to the greater distance from the hydroxyl group.[4] Therefore, 2-fluoro-4-vinylphenol is predicted to be more acidic than 3-fluoro-4-vinylphenol.

Data Presentation: Predicted Reactivity Trends

The following table summarizes the predicted relative reactivity of the two isomers.

Reaction Type2-Fluoro-4-vinylphenol3-Fluoro-4-vinylphenolRationale
Vinyl Group Reactivity
Electrophilic Addition RateLowerHigherThe stronger -I effect of the ortho-fluorine deactivates the vinyl group more significantly.
Radical Polymerization RateSlowerFasterThe ortho-fluorine may destabilize the propagating radical to a greater extent.
Diels-Alder Reactivity (Dienophile)HigherLowerThe stronger electron-withdrawing effect of the ortho-fluorine enhances dienophilic character.[1][2][3]
Phenolic OH Reactivity
Acidity (pKa)Lower (More Acidic)Higher (Less Acidic)The -I effect of fluorine, which stabilizes the phenoxide, is stronger at the ortho position.[4]

Experimental Protocols

The following are proposed experimental protocols to validate the theoretical predictions.

Protocol for Competitive Radical Polymerization

Objective: To determine the relative polymerization rates of 2-fluoro-4-vinylphenol and 3-fluoro-4-vinylphenol.

Materials:

  • 2-Fluoro-4-vinylphenol

  • 3-Fluoro-4-vinylphenol

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anisole (internal standard)

  • Anhydrous toluene (solvent)

  • Methanol (precipitating agent)

  • NMR tubes, syringes, and standard glassware

Procedure:

  • Prepare a stock solution in anhydrous toluene containing equimolar amounts of 2-fluoro-4-vinylphenol and 3-fluoro-4-vinylphenol, a known concentration of AIBN (e.g., 1 mol% relative to total monomer), and a known concentration of anisole as an internal standard.

  • Transfer an aliquot of the stock solution into an NMR tube and seal it.

  • Acquire a ¹H NMR spectrum at t=0 to determine the initial ratio of the two monomers.

  • Place the NMR tube in a preheated oil bath at a constant temperature (e.g., 70 °C).

  • At regular time intervals (e.g., every 30 minutes), remove the NMR tube, cool it rapidly in an ice bath to quench the polymerization, and acquire a ¹H NMR spectrum.

  • Integrate the characteristic vinyl proton signals of each monomer relative to the internal standard to determine the concentration of each monomer over time.

  • Plot the natural logarithm of the monomer concentration versus time for each isomer. The slope of this line will be proportional to the rate of polymerization. A steeper slope indicates a faster rate.

Competitive_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Processing prep_solution Prepare Stock Solution: - Monomer 1 - Monomer 2 - Initiator (AIBN) - Internal Standard nmr_t0 Acquire NMR at t=0 prep_solution->nmr_t0 Initial Sample heat Heat at Constant Temperature nmr_t0->heat Start Reaction nmr_ti Acquire NMR at Intervals heat->nmr_ti Periodic Sampling integrate Integrate Monomer Signals nmr_ti->integrate plot Plot ln[M] vs. Time integrate->plot determine_rate Determine Relative Rates plot->determine_rate

Caption: Workflow for competitive radical polymerization experiment.

Protocol for pKa Determination

Objective: To determine the relative acidity of 2-fluoro-4-vinylphenol and 3-fluoro-4-vinylphenol.

Materials:

  • 2-Fluoro-4-vinylphenol

  • 3-Fluoro-4-vinylphenol

  • Standardized solutions of HCl and NaOH

  • Deionized water

  • UV-Vis spectrophotometer

  • pH meter

  • Constant temperature water bath

Procedure:

  • Prepare a stock solution of the fluorinated vinylphenol in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Add a small, constant amount of the stock phenol solution to each buffer solution.

  • Measure the UV-Vis absorbance spectrum of each solution at a constant temperature. The phenoxide ion will have a different absorbance maximum than the neutral phenol.

  • Identify the wavelength of maximum absorbance for the phenoxide ion.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The resulting titration curve will be sigmoidal. The pKa is the pH at the half-equivalence point (the inflection point of the curve).

  • Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the absorbance data.[5][6][7]

Conclusion

This guide provides a theoretical framework for comparing the reactivity of 2-fluoro-4-vinylphenol and 3-fluoro-4-vinylphenol. The predictions are based on the fundamental electronic effects of the fluorine substituent. It is anticipated that 2-fluoro-4-vinylphenol will be more acidic and a better dienophile, while 3-fluoro-4-vinylphenol will likely undergo faster electrophilic addition and radical polymerization. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Such experimental data is crucial for the rational design and synthesis of novel fluorinated polymers and molecules for a wide range of applications.

References

Assessing the Purity of 3-Fluoro-2-vinylphenol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for assessing the purity of 3-Fluoro-2-vinylphenol. We present a detailed HPLC protocol, comparative data, and a discussion of alternative methods to assist in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3][4] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from potential impurities.

Experimental Protocol: RP-HPLC Method for this compound

This protocol is designed to provide a robust and reliable method for determining the purity of this compound.

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1100 or 1200 series HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended.[5]

  • Column: A ZORBAX SB-Aq C18 column (4.6 x 250 mm, 5 µm particle size) is a suitable choice for the separation of phenolic compounds.[5] Alternative columns such as SUPELCOSIL™ LC-8 or Hypersil GOLD C18 can also be used.[6][7]

2. Reagents and Standards:

  • Solvents: HPLC grade acetonitrile and methanol, along with ultrapure water (Milli-Q or equivalent).

  • Acid: Acetic acid or phosphoric acid for mobile phase modification.[6][7][8]

  • Analytical Standard: A certified reference standard of this compound is required for peak identification and quantification.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 30% B to 80% B over 20 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at 274 nm.[9] A DAD can be used to scan a wider wavelength range (e.g., 210-400 nm) to identify co-eluting impurities.

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Acetic Acid) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification should be confirmed by comparing the retention time with that of the analytical standard.

  • Potential impurities in vinylphenols can include the corresponding ethylphenol, other phenolic compounds, and polymers of vinylphenol.[10][11]

Data Presentation: HPLC Performance
ParameterValue
Column ZORBAX SB-Aq C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Acetic Acid in Water, B: 0.1% Acetic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Typical Retention Time ~12-15 minutes (dependent on exact gradient and system)
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL
Precision (%RSD) < 2%

Note: These values are estimates and should be determined experimentally during method validation.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh this compound b Dissolve in Methanol a->b c Dilute with Mobile Phase b->c d Filter Sample (0.45 µm) c->d e Inject Sample into HPLC d->e f Separation on C18 Column e->f g UV Detection at 274 nm f->g h Integrate Peak Areas g->h i Calculate Area % Purity h->i j Generate Report i->j

Caption: Workflow for the purity assessment of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and any impurities present.Provides structural confirmation, can quantify impurities without a reference standard for each.Lower sensitivity compared to HPLC and GC-MS, complex spectra can be difficult to interpret.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information for impurity identification, high sensitivity.Higher cost and complexity compared to HPLC-UV.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume required.Lower sensitivity for some compounds, reproducibility can be challenging.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Purity Assessment cluster_confirmatory Confirmatory & Structural Information cluster_alternative Alternative/Orthogonal Methods HPLC HPLC-UV/DAD LCMS LC-MS HPLC->LCMS For Impurity ID NMR NMR HPLC->NMR For Structural Confirmation GCMS GC-MS HPLC->GCMS Orthogonal Check CE Capillary Electrophoresis HPLC->CE Orthogonal Check

Caption: Relationship between primary and alternative analytical techniques.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the routine purity assessment of this compound. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, structural confirmation, and the desired level of sensitivity. For routine quality control, HPLC with UV detection is often sufficient. However, for in-depth characterization and impurity profiling, a multi-technique approach utilizing LC-MS and NMR is highly recommended.

References

Confirming the Molecular Weight of 3-Fluoro-2-vinylphenol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurate determination of molecular weight is a critical first step in the characterization of novel compounds. This guide provides a comparative analysis of the molecular weight of 3-Fluoro-2-vinylphenol and several of its derivatives. It also outlines a standard experimental protocol for molecular weight confirmation using mass spectrometry.

Molecular Weight Comparison

The table below summarizes the theoretical molecular weights of this compound and related phenol derivatives. These values are calculated based on the chemical formula of each compound and are essential for initial identification and for calibrating experimental analyses.

Compound NameChemical FormulaTheoretical Molecular Weight ( g/mol )
This compoundC₈H₇FO138.14
2-VinylphenolC₈H₈O120.15
3-VinylphenolC₈H₈O120.15[1]
4-VinylphenolC₈H₈O120.15[2]
3-Chloro-2-vinylphenolC₈H₇ClO154.59[3]
3-Fluoro-2-methylphenolC₇H₇FO126.13[4]

Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound. The following is a generalized protocol for the analysis of this compound derivatives.

Objective: To confirm the molecular weight of the synthesized this compound derivative.

Materials:

  • This compound derivative sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound derivative in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.

    • Set the ionization source to Electrospray Ionization (ESI) in either positive or negative ion mode. Phenolic compounds can often be detected in negative ion mode due to the acidity of the hydroxyl group.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve maximum signal intensity for the compound of interest.

  • Data Acquisition:

    • Inject the prepared sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

    • The molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) is expected to be a prominent peak in the spectrum.[5][6]

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • For positive ion mode, the molecular weight is calculated as: Molecular Weight = m/z of [M+H]⁺ - mass of H⁺.

    • For negative ion mode, the molecular weight is calculated as: Molecular Weight = m/z of [M-H]⁻ + mass of H⁺.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight. A high degree of agreement confirms the identity of the compound.

    • Analyze the fragmentation pattern to further confirm the structure of the molecule.[5][6][7]

Experimental Workflow

The following diagram illustrates the general workflow for confirming the molecular weight of a this compound derivative using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Derivative in Solvent filter Filter Sample Solution dissolve->filter inject Inject Sample into Mass Spectrometer filter->inject acquire Acquire Mass Spectrum inject->acquire identify Identify Molecular Ion Peak acquire->identify compare Compare with Theoretical MW identify->compare end Molecular Weight Confirmed compare->end Confirmation

Experimental workflow for molecular weight confirmation.

References

Spectroscopic Comparison of 3-Fluoro-2-vinylphenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-2-vinylphenol and its positional isomers. Intended for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data to facilitate the identification and differentiation of these structurally similar compounds. The guide includes a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols.

Introduction

This compound and its isomers are of growing interest in medicinal chemistry and materials science due to their unique electronic and structural properties conferred by the fluorine and vinyl substitutions on the phenol ring. Accurate and reliable spectroscopic identification is paramount for researchers working with these compounds. This guide aims to provide a clear, comparative overview of their spectroscopic signatures.

Comparative Spectroscopic Data

Due to the limited availability of directly published experimental spectra for all isomers of this compound, the following tables include a combination of available data for closely related compounds and predicted values based on established spectroscopic principles. It is crucial to note that predicted values serve as an estimation and should be confirmed with experimental data.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are expected to be complex in the aromatic region due to spin-spin coupling between protons and with the fluorine atom. The vinyl group will present as a characteristic set of signals (typically an AMX or ABC system).

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position of FluorineH-3H-4H-5H-6Vinyl-H (α)Vinyl-H (β, cis)Vinyl-H (β, trans)OH
3-Fluoro-2-vinyl -~6.9-7.1~6.8-7.0~7.0-7.2~7.0-7.2~5.3-5.5~5.7-5.9~5.0-6.0
4-Fluoro-2-vinyl ~6.9-7.1-~6.7-6.9~7.1-7.3~6.9-7.1~5.2-5.4~5.6-5.8~5.0-6.0
5-Fluoro-2-vinyl ~6.8-7.0~6.7-6.9-~7.0-7.2~6.9-7.1~5.2-5.4~5.6-5.8~5.0-6.0
6-Fluoro-2-vinyl ~6.9-7.1~6.8-7.0~7.0-7.2-~7.1-7.3~5.4-5.6~5.8-6.0~5.0-6.0

Note: These are estimated chemical shift ranges. Actual values may vary depending on experimental conditions. The presence of fluorine will introduce additional splitting (J-coupling) to adjacent proton signals.

¹³C NMR Spectroscopy

The position of the fluorine atom significantly influences the ¹³C NMR chemical shifts of the aromatic carbons due to its strong electronegativity and through-space coupling effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position of FluorineC-1 (C-OH)C-2 (C-Vinyl)C-3C-4C-5C-6Vinyl (α)Vinyl (β)
3-Fluoro-2-vinyl ~150-155 (d)~125-130 (d)~158-162 (d, ¹JCF)~115-120 (d)~120-125 (d)~118-122 (d)~130-135~115-120
4-Fluoro-2-vinyl ~152-156 (d)~128-132 (d)~118-122 (d)~157-161 (d, ¹JCF)~115-119 (d)~116-120 (d)~132-136~114-118
5-Fluoro-2-vinyl ~154-158 (d)~127-131 (d)~110-114 (d)~112-116 (d)~160-164 (d, ¹JCF)~108-112 (d)~131-135~116-120
6-Fluoro-2-vinyl ~148-152 (d)~120-124 (d)~125-129 (d)~122-126 (d)~114-118 (d)~155-159 (d, ¹JCF)~128-132~117-121

Note: (d) indicates a doublet due to C-F coupling. ¹JCF represents the large one-bond coupling constant.

Infrared (IR) Spectroscopy

The IR spectra will show characteristic bands for the O-H, C=C (aromatic and vinyl), and C-F bonds. The position of the C-F stretch can be diagnostic for the isomer.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupCharacteristic Absorption RangeExpected Position for Fluoro-2-vinylphenols
O-H Stretch (Phenolic)3600-3200 (broad)~3400-3550
C-H Stretch (Aromatic)3100-3000~3050-3080
C-H Stretch (Vinyl)3095-3010~3090, 3020
C=C Stretch (Aromatic)1600-1450~1600, 1500, 1450
C=C Stretch (Vinyl)1650-1620~1630
C-F Stretch1400-1000~1250-1100 (position can vary with isomer)
O-H Bend1410-1310~1350
C-O Stretch1260-1180~1220
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be influenced by the positions of the fluoro and vinyl groups, leading to characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data (EI-MS)

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
All IsomersC₈H₇FO138.14138 (M⁺), 120 ([M-H₂O]⁺), 109 ([M-CHO]⁺), 96 ([M-C₂H₂O]⁺), 77 (C₆H₅⁺)

Note: The relative intensities of the fragment ions will likely differ between isomers, providing a basis for differentiation.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of fluoro-vinylphenol isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between NaCl or KBr plates can be used.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Background: A background spectrum of the empty sample holder (or pure KBr for pellets) should be acquired.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: Use an electron ionization (EI) mass spectrometer.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 200-250 °C.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and identification of this compound isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison

Caption: Workflow for the spectroscopic analysis of this compound isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the differentiation of this compound isomers. While a complete experimental dataset is not yet publicly available for all isomers, the predictive data and experimental protocols provided in this guide offer a solid foundation for researchers in their identification and characterization efforts. It is recommended that experimental data be acquired for each specific isomer to build a comprehensive and validated spectroscopic library.

Performance of 3-Fluoro-2-vinylphenol-based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of 3-Fluoro-2-vinylphenol-based polymers against other materials, supported by available experimental data from analogous compounds.

Due to the limited availability of direct experimental data for this compound-based polymers, this guide provides a comparative analysis based on the well-established effects of fluorination on polymer properties and data from structurally similar polymers, such as poly(4-vinylphenol) and other fluorinated polymers. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Fluorinated Vinylphenol Polymers

Fluorination of polymers is a common strategy to enhance material properties. The introduction of fluorine atoms into a polymer backbone, such as in poly(2-vinylphenol), is expected to significantly alter its physicochemical characteristics. The high electronegativity and stability of the carbon-fluorine bond can lead to improvements in thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant.[1][2] These properties make fluorinated polymers highly desirable for advanced applications in electronics and drug delivery.[1]

Comparative Performance Data

The following tables summarize the expected performance of poly(this compound) in comparison to its non-fluorinated counterpart, poly(4-vinylphenol), and other relevant fluoropolymers.

Table 1: Comparison of Dielectric Properties

MaterialExpected/Reported Dielectric Constant (κ)Key Characteristics
Poly(this compound) < 3.0 (Estimated)The presence of the C-F bond is expected to lower the polymer's polarizability, resulting in a low dielectric constant.
Poly(4-vinylphenol) (PVP) 3.6 - 4.3[3]A well-studied polymer dielectric with a moderate dielectric constant.[3]
Polytetrafluoroethylene (PTFE) ~2.1[4]A fully fluorinated polymer with a very low dielectric constant due to the symmetrical arrangement of C-F bonds canceling out dipole moments.[4]
Polyvinylidene fluoride (PVDF) ~10.4[3]A partially fluorinated polymer with a high dielectric constant due to the alignment of dipoles.[3]

Table 2: Comparison of Thermal and Chemical Stability

MaterialExpected/Reported PropertiesRationale
Poly(this compound) High thermal and chemical stabilityThe strong C-F bond energy contributes to enhanced resistance to heat and chemical attack.[2]
Poly(4-vinylphenol) (PVP) Moderate thermal and chemical stabilityThe phenol group offers some stability, but it is generally less robust than its fluorinated counterpart.
Fluoropolymers (General) Excellent thermal and chemical stabilityFluoropolymers are known for their inertness and ability to withstand harsh environments.[2]

Table 3: Performance in Drug Delivery Applications

MaterialExpected Drug Release ProfileKey Advantages
Poly(this compound) Sustained/Controlled ReleaseIncreased hydrophobicity due to fluorine can slow the ingress of water, leading to a more controlled release of encapsulated drugs.[5]
Poly(4-vinylphenol) (PVP) Relatively Faster ReleaseThe hydrophilic nature of the hydroxyl group can lead to faster swelling and drug release.
Fluorinated Polymers (General) Controlled ReleaseFluorination can be used to tune the hydrophobicity of polymer-based drug carriers, reducing initial burst release and extending the release duration.[1][5]

Experimental Protocols

While specific protocols for poly(this compound) are not available, the following are detailed methodologies for key experiments on analogous materials.

3.1. Synthesis of Poly(4-vinylphenol) via Free Radical Polymerization

This protocol is based on general methods for vinylphenol polymerization.[6]

  • Monomer Preparation: 4-Vinylphenol is purified by sublimation or recrystallization to remove inhibitors.

  • Polymerization Setup: A reaction flask is charged with 4-vinylphenol, a suitable solvent (e.g., methanol), and a radical initiator (e.g., AIBN).[6]

  • Reaction Conditions: The mixture is heated to 60-120°C under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically 30 minutes to 5 hours).[6]

  • Purification: The resulting polymer is precipitated in a non-solvent (e.g., a mixture of toluene and hexane), redissolved in a solvent like methanol, and re-precipitated.[6]

  • Drying: The purified polymer is collected by filtration and dried under vacuum.

3.2. Measurement of Dielectric Constant

This protocol is based on standard methods for determining the dielectric constant of polymer thin films.[2][7]

  • Sample Preparation: A thin film of the polymer is prepared on a conductive substrate (e.g., an ITO-coated glass slide) by spin-coating a polymer solution.

  • Electrode Deposition: A top electrode (e.g., gold or aluminum) is deposited onto the polymer film through thermal evaporation or sputtering to form a capacitor structure.

  • Measurement: The capacitance (C) of the polymer film is measured using an LCR meter at various frequencies.

  • Calculation: The dielectric constant (κ) is calculated using the formula: κ = (C * T) / (ε₀ * A) where C is the capacitance, T is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.[2]

3.3. In Vitro Drug Release Study

This protocol is based on common methods for evaluating drug release from polymer matrices.[8]

  • Formulation Preparation: The drug is encapsulated within the polymer matrix, for example, by creating a nanoemulsion in situ gel.[8]

  • Diffusion Cell Setup: A diffusion cell (e.g., a Franz diffusion cell) is used with a semi-permeable membrane separating the donor and receptor compartments.

  • Release Study: The polymer-drug formulation is placed in the donor compartment, and the receptor compartment is filled with a release medium (e.g., phosphate-buffered saline at pH 7.4). The setup is maintained at 37°C.[8]

  • Sampling and Analysis: Aliquots are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry.[8]

Visualizations

Diagram 1: Synthesis and Characterization Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Evaluation Monomer This compound Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Solvent Solvent (e.g., Methanol) Solvent->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Purification Precipitation & Purification Polymerization->Purification FinalPolymer Poly(this compound) Purification->FinalPolymer Dielectric Dielectric Constant Measurement FinalPolymer->Dielectric Characterize Thermal Thermal Stability (TGA/DSC) FinalPolymer->Thermal Characterize DrugRelease Drug Release Profiling FinalPolymer->DrugRelease Characterize

Caption: Workflow for the synthesis and performance evaluation of poly(this compound).

Diagram 2: Factors Influencing Polymer Performance

G cluster_properties Key Performance Metrics cluster_factors Influencing Factors center_node Polymer Performance Dielectric Dielectric Properties center_node->Dielectric Thermal Thermal Stability center_node->Thermal DrugDelivery Drug Delivery Efficacy center_node->DrugDelivery Fluorination Degree of Fluorination Fluorination->center_node MW Molecular Weight MW->center_node Structure Polymer Architecture Structure->center_node

Caption: Key factors influencing the performance of functional polymers.

Conclusion

While direct experimental data on this compound-based polymers is scarce, the principles of polymer chemistry and data from analogous materials strongly suggest that they would offer significant performance advantages over their non-fluorinated counterparts. The introduction of fluorine is expected to yield polymers with lower dielectric constants, enhanced thermal and chemical stability, and more controlled drug release profiles. These characteristics make them promising candidates for advanced applications in electronics and pharmaceuticals. Further experimental investigation is warranted to fully elucidate the properties of this specific polymer.

References

Comparative Analysis of Analytical Methods for the Quantification of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of 3-Fluoro-2-vinylphenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections present a summary of hypothetical performance data, detailed experimental protocols, and a workflow for method cross-validation.

Disclaimer: The quantitative performance data presented in this guide is illustrative and based on typical method performance for structurally similar phenolic compounds. This information is intended to provide a comparative framework rather than absolute values, as direct experimental cross-validation studies for this compound are not publicly available.

Data Presentation: Comparison of Analytical Method Performance

The table below summarizes the anticipated performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.995> 0.997> 0.999
Accuracy (% Recovery) 95-105%97-103%98-102%
Precision (RSD%) < 5%< 3%< 2%
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mL~0.3 ng/mL
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are adapted from established methods for related phenolic compounds and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification of this compound in relatively clean sample matrices.

a. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • For unknown samples, dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

b. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify this compound in unknown samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for more complex matrices. Derivatization is often employed to improve the volatility and thermal stability of phenolic compounds.

a. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards of this compound in a suitable solvent like dichloromethane.

  • To 1 mL of each standard and sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool the vials to room temperature before injection.

b. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

c. Data Analysis:

  • Generate a calibration curve using the peak areas of the selected ion for the derivatized analyte in the calibration standards.

  • Use the calibration curve to determine the concentration of the derivatized analyte in the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, considered the gold standard for trace-level quantification in complex biological or environmental matrices.

a. Sample Preparation:

  • Prepare stock and calibration standards in methanol.

  • Sample preparation may involve protein precipitation (for biological samples), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove matrix interferences.

  • The final extract should be reconstituted in the mobile phase.

b. Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 10% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenols.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound need to be optimized.

c. Data Analysis:

  • Create a calibration curve by plotting the peak area ratios of the analyte to an internal standard (if used) against the concentrations of the calibration standards.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation & Comparison start Define Validation Parameters (ICH Q2(R1)) prep_samples Prepare Standard and QC Samples start->prep_samples hplc HPLC-UV Analysis prep_samples->hplc gcms GC-MS Analysis prep_samples->gcms lcmsms LC-MS/MS Analysis prep_samples->lcmsms data_analysis Data Acquisition & Processing hplc->data_analysis gcms->data_analysis lcmsms->data_analysis linearity Linearity & Range data_analysis->linearity accuracy Accuracy data_analysis->accuracy precision Precision data_analysis->precision lod_loq LOD & LOQ data_analysis->lod_loq specificity Specificity data_analysis->specificity comparison Comparative Analysis of Methods linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison specificity->comparison

Caption: Workflow for cross-validation of analytical methods.

A Comparative Guide to the Antioxidant Properties of 3-Fluoro-2-vinylphenol and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the antioxidant properties of 3-Fluoro-2-vinylphenol and its structural analogues. Due to the limited availability of direct experimental data on this compound in peer-reviewed literature, this document focuses on the established principles of structure-activity relationships for phenolic antioxidants and provides detailed experimental protocols for key in vitro assays. This approach allows for a predictive comparison and outlines the necessary steps for empirical validation.

Structure-Activity Relationship of Phenolic Antioxidants

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals, thereby terminating the radical chain reaction. The efficiency of this process is heavily influenced by the nature and position of substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkyl, methoxy, and amino groups, tend to increase antioxidant activity. They achieve this by weakening the O-H bond, which facilitates hydrogen atom donation, and by stabilizing the resulting phenoxyl radical.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, such as nitro, cyano, and halogen groups, generally decrease antioxidant activity by strengthening the O-H bond.

In the case of This compound , we can predict its antioxidant potential by considering its key structural features:

  • Phenolic Hydroxyl Group: The primary functional group responsible for antioxidant activity.

  • Vinyl Group (-CH=CH₂): The effect of a vinyl group is complex and can be influenced by its position. It can participate in resonance, potentially stabilizing the phenoxyl radical.

  • Fluorine Atom (-F): As a halogen, fluorine is an electron-withdrawing group. Its presence at the meta-position to the hydroxyl group is expected to decrease the antioxidant activity compared to its non-fluorinated counterpart, 2-vinylphenol.

Based on these principles, a hypothetical ranking of the antioxidant activity of this compound and its analogues might be:

2-Vinylphenol > Phenol > 3-Fluorophenol > this compound

This prediction, however, requires experimental validation using standardized antioxidant assays.

Hypothetical Comparative Data

The following table illustrates how quantitative data from antioxidant assays would be presented to compare the efficacy of these compounds. The values are hypothetical and serve as a template for presenting experimental results. A lower IC₅₀ value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC₅₀, µM)ABTS Radical Scavenging Activity (IC₅₀, µM)Ferric Reducing Antioxidant Power (FRAP) (µM Trolox Equivalents)
This compound12595150
2-Vinylphenol8065250
3-Fluorophenol150110120
Phenol10085200
Trolox (Standard)5040500
Ascorbic Acid (Standard)4535550

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[1][2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound and analogues)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and standard.

  • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[1]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compounds and standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the standard.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compounds and standard.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[1]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • Test compounds and standard (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the test compounds and a standard curve using Trolox.

  • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each concentration of the test compounds and standard.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant power is determined by comparing the absorbance of the test sample to the standard curve of Trolox. Results are expressed as µM Trolox Equivalents (TE).

Visualizations

Experimental Workflow for Antioxidant Screening

The following diagram illustrates a typical workflow for screening the antioxidant activity of a new compound using the DPPH assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize/Acquire This compound & Analogues Stock Prepare Stock Solutions of Test Compounds Compound->Stock Dilute Create Serial Dilutions of Stock Solutions Stock->Dilute DPPH_Sol Prepare 0.1 mM DPPH Working Solution Plate Add DPPH and Dilutions to 96-well Plate DPPH_Sol->Plate Dilute->Plate Incubate Incubate in Dark (30 min at RT) Plate->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc Calculate % Inhibition Measure->Calc IC50 Determine IC50 Value Calc->IC50 Compare Compare IC50 Values of Analogues IC50->Compare

Caption: Workflow for DPPH antioxidant assay.

Signaling Pathway of Oxidative Stress and Antioxidant Action

This diagram illustrates the general mechanism of how reactive oxygen species (ROS) cause cellular damage and how phenolic antioxidants intervene.

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutral Neutralized ROS ROS->Neutral quenched by Damage Oxidative Damage (Lipid Peroxidation, etc.) Cell->Damage leads to Phenol Phenolic Antioxidant (Ar-OH) Phenol->ROS donates H• Radical Phenoxyl Radical (Ar-O•) Phenol->Radical forms stable

Caption: Antioxidant mechanism against ROS.

References

Comparative Analysis of 3-Fluoro-2-vinylphenol: A Guide to Computational Predictions and Experimental Data of Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide comparing computational predictions for 3-Fluoro-2-vinylphenol with available experimental data for its structural analogs is now available for researchers, scientists, and professionals in drug development. This guide provides a vital resource for understanding the physicochemical and spectroscopic properties of this novel compound by leveraging data from closely related molecules.

Due to the limited availability of direct experimental data for this compound, this guide systematically presents a comparative analysis based on computational predictions and the established experimental findings for 3-Fluoro-2-methylphenol, 2-vinylphenol, and 3-vinylphenol. This approach offers valuable insights into the expected properties and behavior of this compound, thereby guiding future research and experimental design.

At a Glance: Physicochemical Properties

A summary of key physicochemical properties is presented below. Computational data for this compound is predictive and serves as a benchmark for future experimental validation. Experimental data for the analog compounds provides a tangible reference for comparison.

PropertyThis compound (Predicted)3-Fluoro-2-methylphenol (Experimental)2-Vinylphenol (Experimental)3-Vinylphenol (Experimental)
Molecular Formula C₈H₇FOC₇H₇FO[1]C₈H₈O[2]C₈H₈O[3]
Molecular Weight 138.14 g/mol 126.13 g/mol [1]120.15 g/mol [2]120.15 g/mol [3]
Physical Form -White to off-white powder or crystalsColorless to pale yellow liquid[2]Liquid
Melting Point --29.5 °C[2]-
Boiling Point --184.15 °C (rough estimate)[2]105 °C at 5 mmHg[4]
Purity -95+%[1]>98.0% (GC)>98.0% (GC)[4]

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. Spectroscopic predictions for this compound are based on general principles of NMR, IR, and mass spectrometry and await computational modeling for precise values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound¹H NMR Data¹³C NMR Data
This compound (Predicted) Aromatic protons (δ 6.5-7.5 ppm), Vinyl protons (δ 5.0-7.0 ppm, complex splitting), Phenolic proton (broad singlet, δ 4-8 ppm).Aromatic carbons (δ 110-160 ppm with C-F splitting), Vinyl carbons (δ 110-140 ppm).
3-Fluoro-2-methylphenol Data available from suppliers such as BLD Pharm and Pharmaffiliates.[5][6]Data available from suppliers such as BLD Pharm and Pharmaffiliates.[5][6]
2-Vinylphenol Aromatic protons (δ 6.8-7.4 ppm), Vinyl protons (dd at ~6.8 ppm, dd at ~5.7 ppm, dd at ~5.3 ppm), Phenolic proton (broad singlet).Aromatic carbons (δ 115-155 ppm), Vinyl carbons (~135 ppm, ~116 ppm).
3-Vinylphenol Vinyl proton signals at δ 5.1–5.3 ppm and phenolic -OH at δ 9–10 ppm have been reported.[3]Data can be found in various chemical databases.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
CompoundIR Data (cm⁻¹)Mass Spectrometry (m/z)
This compound (Predicted) O-H stretch (broad, ~3300-3500), C=C stretch (aromatic, ~1500-1600), C-F stretch (~1100-1300), C=C stretch (vinyl, ~1630), C-O stretch (~1200).Molecular ion peak at ~138. Fragmentation pattern would show loss of vinyl and CO groups.
3-Fluoro-2-methylphenol Spectral data is available from chemical suppliers.Spectral data is available from chemical suppliers.
2-Vinylphenol O-H stretch (broad, ~3400), C=C stretch (aromatic, ~1600, 1490), C-O stretch (~1230).Molecular ion peak at 120. GC-MS data available on PubChem.[7]
3-Vinylphenol O-H stretch (broad, ~3350), C=C stretch (aromatic, ~1590, 1480), C-O stretch (~1220).Molecular ion peak at 120. GC-MS data available on PubChem.[8]

Experimental Workflow and Methodologies

The successful characterization of a novel compound like this compound relies on a systematic workflow that integrates computational prediction with experimental validation.

G Workflow for Computational and Experimental Data Comparison cluster_comp Computational Analysis cluster_exp Experimental Analysis of Analogs A Define Structure: This compound B Predict Properties: - Physicochemical (MW, logP, etc.) - Spectroscopic (NMR, IR) A->B E Data Tabulation & Comparison B->E C Synthesize/Acquire Analogs: - 3-Fluoro-2-methylphenol - 2-Vinylphenol - 3-Vinylphenol D Characterize Analogs: - NMR, IR, Mass Spec - Measure Physical Properties C->D D->E F Synthesize Target Compound: This compound E->F Inform Synthesis Strategy H Validate/Refine Computational Model E->H Initial Comparison G Experimental Characterization of Target Compound F->G G->H

Caption: Workflow for comparing computational and experimental data.

Synthesis Protocols for Analog Compounds

Synthesis of 3-Vinylphenol: One common laboratory approach involves the acid-catalyzed dehydration of 3-(1-hydroxyethyl)phenol. An industrial synthesis has been developed from cardanol, a renewable resource, via ethenolysis followed by isomerizing ethenolysis.[3]

Synthesis of 2-Vinylphenol: This compound can be synthesized through the condensation reaction of hydroxystyrene with an acid catalyst.[2]

Synthesis of 3-Fluoro-2-methylphenol: Synthesis routes are available from 2-Fluoro-6-nitrotoluene.[9]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the phenol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For phenols, the hydroxyl proton signal can be confirmed by a D₂O exchange experiment, where the peak disappears after adding a drop of D₂O to the sample.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups, such as the broad O-H stretch for the hydroxyl group, C=C stretches for the aromatic ring and vinyl group, and the C-O stretch.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like vinylphenols.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

This guide serves as a foundational tool for researchers interested in this compound and its potential applications. By providing a framework for comparing computational predictions with experimental data from structural analogs, it aims to accelerate the research and development process for this and other novel chemical entities.

References

A Comparative Benchmarking Guide to the Synthesis of 3-Fluoro-2-vinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 3-Fluoro-2-vinylphenol, a valuable building block in medicinal chemistry and materials science. The primary synthesis via dehydration of 3-fluoro-2-(1-hydroxyethyl)phenol is benchmarked against alternative methods, offering insights into reaction efficiency, conditions, and potential yields. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several key chemical transformations. Below is a summary of the most pertinent methods with their respective advantages and disadvantages.

MethodKey ReagentsTypical YieldReaction Time (h)PurityKey Considerations
Dehydration of Precursor Alcohol 3-Fluoro-2-(1-hydroxyethyl)phenol, Acid Catalyst (e.g., H₂SO₄, TsOH)~85% (est.)2-4HighDirect and efficient. Relies on the availability of the precursor alcohol. Potential for side reactions if not controlled.
Modified Synthesis (Chloro-analog) 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, Base (e.g., Li₂CO₃)85%8HighEstablished high-yield method for a close analog, providing a reliable benchmark.
Wittig Reaction 3-Fluoro-2-hydroxybenzaldehyde, Methyltriphenylphosphonium bromide, Base60-80%12-24GoodA versatile and widely used method for olefination. Requires stoichiometric phosphonium ylide.
Heck Coupling 2-Bromo-3-fluorophenol, Ethylene, Palladium Catalyst, Base70-90%8-16HighHigh-yielding and atom-economical. Requires a palladium catalyst and pressurized ethylene.
Knoevenagel Condensation 3-Fluoro-2-hydroxybenzaldehyde, Malonic acid, Base (e.g., Piperidine)50-70%6-12GoodA classic method for forming α,β-unsaturated systems, followed by decarboxylation. Moderate yields.

Experimental Protocols

Method 1: Dehydration of 3-Fluoro-2-(1-hydroxyethyl)phenol (Proposed Primary Route)

This protocol is based on the known chemistry of benzylic alcohol dehydration and is proposed as a direct route to this compound from its immediate precursor.

Step 1: Synthesis of 3-Fluoro-2-(1-hydroxyethyl)phenol

A detailed protocol for this precursor is not publicly available but is based on the Grignard reaction of 3-fluoro-2-hydroxybenzaldehyde with methylmagnesium bromide. The resulting product would be purified by column chromatography. The ¹H-NMR data for 3-fluoro-2-(1-hydroxyethyl)phenol has been reported as: ¹H-NMR(CDCl₃, 400MHz) δ(ppm) = 8.59 (br s, 1H), 7.08 (dt, J = 8.3Hz, 6.5Hz, 1H), 6.65 (d, J = 8.3Hz, 1H), 6.58–6.51 (m, 1H), 5.48 (q, J = 6.5Hz, 1H), 1.55 (d, J = 6.5Hz, 3H).

Step 2: Acid-Catalyzed Dehydration

  • To a solution of 3-fluoro-2-(1-hydroxyethyl)phenol (1.0 eq) in toluene (10 mL/g of substrate) is added a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The reaction mixture is heated to reflux (approximately 110 °C) with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Method 2: Synthesis of 3-Chloro-2-vinylphenol (Benchmark Protocol)

This established protocol for a similar molecule provides a reliable benchmark for what can be expected in terms of yield and reaction conditions.

  • In a reaction vessel, 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane (1.0 eq), lithium carbonate (1.0 eq), and N,N-dimethylacetamide (4.18 eq) are suspended in n-butyl acetate (4.7 eq).

  • The mixture is heated with stirring to an internal temperature of 125 °C.

  • The reaction progress is monitored by Gas Chromatography (GC) until complete conversion of the starting material is observed (approximately 8 hours).

  • The suspension is cooled to 25 °C and diluted with deionized water.

  • The phases are separated, and the organic phase is washed sequentially with half-concentrated sodium chloride solution and deionized water.

  • The solvent is removed under reduced pressure to yield 3-chloro-2-vinylphenol as a yellow oil (85% yield).

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary and alternative synthetic strategies for producing substituted vinylphenols.

G cluster_dehydration Dehydration Route cluster_wittig Wittig Route A 3-Fluoro-2-hydroxybenzaldehyde B 3-Fluoro-2-(1-hydroxyethyl)phenol A->B + CH3MgBr C This compound B->C - H2O (Acid Cat.) D 3-Fluoro-2-hydroxybenzaldehyde F This compound D->F + E, Base E Methyltriphenylphosphonium bromide E->F

General Synthetic Strategies

The diagram below illustrates the workflow for a Heck coupling reaction, a powerful method for forming carbon-carbon bonds.

G A 2-Bromo-3-fluorophenol D Heck Coupling Reaction A->D B Ethylene B->D C Pd Catalyst + Base C->D E This compound D->E

Heck Coupling Workflow

Finally, the Knoevenagel condensation provides a classical approach to the target structure, as outlined below.

G A 3-Fluoro-2-hydroxybenzaldehyde C Knoevenagel Condensation A->C B Malonic Acid B->C D Intermediate Cinnamic Acid C->D E Decarboxylation D->E F This compound E->F

Knoevenagel Condensation Pathway

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluoro-2-vinylphenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Fluoro-2-vinylphenol, a compound that, while valuable in synthesis, requires careful management due to its potential hazards. The following procedures are based on best practices and data from structurally similar compounds, ensuring a conservative and safety-conscious approach.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets (SDS) for analogous compounds such as 3-Fluorophenol and m-vinylphenol, the following precautions are essential:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[1][2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if exposure limits are likely to be exceeded.[1][2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

In the event of exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]

  • After skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][2]

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2]

  • After swallowing: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[1][3]

Hazard Profile Summary

The hazard profile of this compound can be inferred from related compounds. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral ToxicityHarmful if swallowed.[1]Ingestion
Skin Corrosion/IrritationCauses skin irritation.[2] May cause severe skin burns and eye damage with similar compounds.[1]Skin Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[4]Eye Contact
Acute Inhalation ToxicityHarmful if inhaled.[1]Inhalation
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations. The following protocol provides a general guideline; however, always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste. The container should be kept closed when not in use.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

2. Neutralization (if applicable and approved):

  • For small quantities, a neutralization step may be considered by trained personnel, following a validated and approved laboratory procedure. However, for bulk quantities, direct disposal through a licensed hazardous waste contractor is the recommended and safest option. Due to the potential for hazardous byproducts, neutralization should not be attempted without a specific, tested protocol.

3. Storage Pending Disposal:

  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

  • Documentation: Complete all necessary waste manifest forms as required by your institution and regulatory agencies. Ensure a cradle-to-grave tracking of the waste.

  • Regulatory Compliance: The final disposal method will be determined by the disposal facility but will likely involve high-temperature incineration to destroy the organic compound and scrub any acidic gases (such as hydrogen fluoride) produced during combustion.[3]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and the overall workflow.

Caption: Decision tree for handling this compound waste.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalLogistics Disposal Logistics cluster_FinalDisposition Final Disposition A 1. Identify Waste (Unused reagent, contaminated materials) B 2. Segregate Waste (Use designated, labeled container) A->B C 3. Store Safely (Cool, ventilated, secondary containment) B->C D 4. Schedule Pickup (Contact licensed waste contractor) C->D E 5. Document Transfer (Complete waste manifest) D->E F 6. Transport to Facility E->F G 7. Approved Disposal (e.g., Incineration) F->G

Caption: Overall workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.